2,3-Dibromopyrazine
Description
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Properties
IUPAC Name |
2,3-dibromopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBEKHOQWMYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551564 | |
| Record name | 2,3-Dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95538-03-7 | |
| Record name | 2,3-Dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromopyrazine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Dibromopyrazine
This compound (CAS No: 95538-03-7) is a pivotal heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity, stemming from the electron-deficient pyrazine core and the two strategically positioned bromine atoms, make it an invaluable precursor for the synthesis of complex molecular architectures.[1] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the precise installation of diverse functionalities and the construction of novel organic materials and potential therapeutic agents.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and developers.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and material fabrication. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 95538-03-7 | [3][4] |
| Molecular Formula | C₄H₂Br₂N₂ | [3][4] |
| Molecular Weight | 237.88 g/mol | [3][4] |
| Melting Point | 57-58 °C | [5] |
| Boiling Point | 242.6 °C at 760 mmHg | [6] |
| Appearance | Off-white solid/crystalline | [7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Poor solubility in water. | [5] |
Synthesis of this compound: A Note on Available Methodologies
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective scale-up. Detailed, peer-reviewed synthetic protocols specifically for this compound are not abundantly available in the literature. However, established methods for the synthesis of related dihalogenated pyrazines provide a logical framework for its preparation. A plausible and commonly employed strategy for the synthesis of dihalopyrazines involves the diazotization of diaminopyrazine precursors followed by a Sandmeyer-type reaction.
Experimental Protocol: Conceptual Synthesis of this compound from 2,3-Diaminopyrazine
Disclaimer: The following protocol is a conceptual illustration based on established chemical principles for the synthesis of analogous compounds and has not been directly extracted from a specific literature source for this compound.
-
Diazotization: To a cooled (0-5 °C) solution of hydrobromic acid (HBr), add 2,3-diaminopyrazine portion-wise with stirring. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the bis(diazonium) salt. The causality behind this step is the conversion of the amino groups into diazonium salts, which are excellent leaving groups.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr. The reaction is allowed to warm to room temperature and then heated to facilitate the substitution of the diazonium groups with bromine atoms. The use of a copper(I) catalyst is critical for the efficient displacement of the diazonium group.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
The Reactive Core: Cross-Coupling Reactions of this compound
The synthetic utility of this compound is most prominently demonstrated in its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds at the 2- and 3-positions of the pyrazine ring, providing access to a vast array of substituted pyrazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron reagents. This reaction is widely used to introduce aryl or heteroaryl substituents, which is a key strategy in the synthesis of conjugated polymers for organic electronics.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired arylboronic acid or ester (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase.
Stille Coupling
The Stille coupling offers an alternative route to C-C bond formation, utilizing organostannane reagents. While the toxicity of tin compounds is a drawback, the reaction is tolerant of a wide range of functional groups and is effective for creating complex molecular structures.[8][9]
Generalized Protocol for Stille Coupling
-
In an inert atmosphere, combine this compound, the organostannane reagent (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (if necessary) in a suitable anhydrous, degassed solvent (e.g., toluene or DMF).
-
The mixture is heated with stirring for several hours until the reaction is complete.
-
The reaction is cooled and then quenched. A common workup procedure involves treatment with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, which can then be removed by filtration.
-
The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][10] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities onto the pyrazine core.
Generalized Protocol for Buchwald-Hartwig Amination
-
To a Schlenk tube, add this compound, the desired amine (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction is heated with stirring until completion.
-
After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Dihalogenated pyrazines, such as this compound, serve as critical intermediates for the synthesis of kinase inhibitors and other biologically active molecules.[11] The ability to sequentially and regioselectively functionalize the C-Br bonds allows for the construction of complex libraries of compounds for structure-activity relationship (SAR) studies. For instance, pyrazine-based compounds have shown promise as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. While direct examples citing this compound as a starting material for specific clinical candidates are not prominently featured in the searched literature, its chlorinated analog, 2,3-dichloropyrazine, is a known intermediate in the synthesis of various pharmaceuticals, suggesting a similar potential for the bromo-derivative.[12]
Applications in Materials Science: Building Blocks for Organic Electronics
In the realm of materials science, this compound is a valuable building block for the synthesis of π-conjugated polymers for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The incorporation of the electron-deficient pyrazine unit into a polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport.[3] The reactivity of the dibromo-functionality in cross-coupling reactions allows for the precise tuning of the polymer's electronic and photophysical properties, such as the band gap and emission color.[3] This makes this compound a key component in the design of novel materials for next-generation flexible and transparent electronics.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety.
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Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. Due to the symmetry of the molecule, these protons are chemically equivalent and should appear as a singlet.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit two signals: one for the two equivalent bromine-bearing carbons and another for the two equivalent proton-bearing carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for an aromatic heterocyclic compound, including C-H stretching and C=N/C=C ring stretching vibrations. A C-Br stretching frequency is also expected in the fingerprint region.
Conclusion
This compound is a versatile and highly valuable building block for both medicinal chemistry and materials science. Its well-defined reactivity in a range of cross-coupling reactions provides a reliable platform for the synthesis of complex and functionalized pyrazine derivatives. For drug development professionals, it offers a gateway to novel kinase inhibitors and other therapeutic agents. For materials scientists, it is a key component in the design of advanced conjugated polymers for organic electronics. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, will empower researchers to fully leverage the potential of this important chemical intermediate.
References
- The Chemistry Behind this compound: A Foundation for New M
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This compound | C4H2Br2N2 | CID 13867572 - PubChem. (URL: [Link])
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (URL: Available upon request)
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Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
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Stille Coupling | NROChemistry. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
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Exploring the Versatility of 2,3-Dichloropyrazine in Pharmaceutical Intermediates-ZCPC. (URL: [Link])
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])
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2,3-Dibromo-5-iodopyrazine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K - ResearchGate. (URL: [Link])
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Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][7]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
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An In-depth Technical Guide to 2,3-Dibromopyrazine: Synthesis, Reactivity, and Applications
Introduction: The Strategic Value of the Dihalogenated Pyrazine Core
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. 2,3-Dibromopyrazine, a dihalogenated N-heterocycle, has emerged as a highly versatile and valuable building block. Its unique electronic properties, stemming from the electron-deficient pyrazine ring, combined with the synthetically labile carbon-bromine bonds, provide a powerful platform for constructing complex molecular architectures.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, handling, and strategic application of this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical utility.
Part 1: Core Physicochemical and Structural Data
A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a crystalline solid whose key characteristics are summarized below. This data is critical for accurate experimental planning, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [1] |
| Molecular Weight | 237.88 g/mol | [1] |
| CAS Number | 95538-03-7 | |
| Appearance | Crystalline Solid | |
| Melting Point | 57-58 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CN=C(C(=N1)Br)Br | [1] |
Part 2: Synthesis and Purification Protocol
The synthesis of halogenated pyrazines is a well-established field. While numerous specific methods exist, a common and reliable approach involves the direct bromination of a suitable pyrazine precursor. The following protocol is a representative method adapted from established principles of N-heterocycle halogenation.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
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Pyrazine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Sulfuric Acid, or Acetic Acid)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Protocol:
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere.
-
Reagent Preparation: Dissolve pyrazine (1.0 eq) in the chosen solvent (e.g., acetonitrile). Cool the solution to 0-5 °C in an ice bath.
-
Expertise & Experience: The choice of solvent is critical. Acetonitrile is often preferred for its inertness and ability to solubilize both starting material and intermediates.[3] Using a strong acid like H₂SO₄ can activate the pyrazine ring towards electrophilic substitution but requires more careful handling and work-up.
-
-
Bromination: Slowly add the brominating agent (2.0-2.2 eq of Br₂ or NBS) to the cooled solution via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Trustworthiness: Slow, controlled addition is essential to manage the exothermic nature of the reaction and to minimize the formation of over-brominated or undesired side products. The reaction is self-validating through rigorous temperature control.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of excess bromine dissipates.
-
Neutralization & Extraction: Neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
Part 3: Core Applications and Reaction Chemistry
The synthetic utility of this compound is anchored in the high reactivity of its C-Br bonds, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. This allows for the precise and modular installation of various functional groups.
Application in Medicinal Chemistry and Drug Discovery
The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound serves as a precursor for building complex molecules with potential therapeutic activity.
-
Causality: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate. The adjacent bromine atoms provide two distinct, reactive handles for building out molecular complexity through sequential or dual cross-coupling reactions, enabling the exploration of chemical space around the core. For instance, related pyrazine derivatives are key intermediates in the synthesis of kinase inhibitors for oncology.[4]
Application in Materials Science
In materials science, this compound is a foundational block for creating novel organic electronic materials.
-
Causality: By incorporating the electron-deficient dibromopyrazine unit into a polymer backbone via cross-coupling reactions, material scientists can precisely tune the electronic properties of the resulting material.[5] The pyrazine core helps lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for creating efficient electron-transporting materials used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[5] The ability to functionalize both bromine positions allows for the creation of highly conjugated, planar systems that facilitate charge transport.[5]
General Reaction Scheme: Palladium-Catalyzed Cross-Coupling
Caption: General scheme for functionalizing this compound.
Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, to illustrate the practical use of this compound for C-C bond formation.
Objective: To synthesize 2-bromo-3-phenylpyrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and the base.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Expertise & Experience: The choice of base and solvent is interdependent. Carbonates are common, but phosphates may be required for less reactive boronic acids. The addition of water is often necessary to help dissolve the base and facilitate the transmetalation step of the catalytic cycle. [6]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. A self-validating system involves running three lanes: starting material, co-spot (starting material + reaction mixture), and reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progression.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 2-bromo-3-phenylpyrazine.
Part 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Statement | GHS Code | Precautionary Measures | Source(s) |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [1] |
| Harmful in contact with skin | H312 | Wear protective gloves and clothing. | [1] |
| Causes skin irritation | H315 | Wash skin thoroughly after handling. | [1] |
| Causes serious eye irritation | H319 | Wear eye/face protection. | [1] |
| Harmful if inhaled | H332 | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [1] |
| May cause respiratory irritation | H335 | Use in a chemical fume hood. | [1] |
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is an enabling tool for innovation. Its predictable reactivity in cross-coupling reactions, combined with the desirable properties of the pyrazine core, ensures its continued relevance in both academic and industrial research. As synthetic methodologies become more advanced, the strategic use of building blocks like this compound will be central to the development of next-generation pharmaceuticals and high-performance organic materials.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Alfa Aesar. (2023). Safety Data Sheet - 2,6-Dibromopyrazine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemistry Behind this compound: A Foundation for New Materials. Retrieved from [Link]
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Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]
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Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2,3-Dibromopyrazine from Pyrazine
Introduction
2,3-Dibromopyrazine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and the presence of two reactive bromine atoms make it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] In drug discovery, the pyrazine core is a common scaffold in numerous therapeutic agents, and the dibromo functionality allows for facile introduction of various substituents through cross-coupling reactions to explore structure-activity relationships.[2][3][4] Similarly, in materials science, this compound serves as a key monomer for the development of novel organic semiconductors, polymers, and functional dyes.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this compound from the readily available starting material, pyrazine, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategies: An Overview
The synthesis of this compound from pyrazine can be broadly approached via two distinct strategies:
-
Direct Electrophilic Bromination: This method involves the direct reaction of pyrazine with a brominating agent. While seemingly straightforward, this approach is often challenging due to the electron-deficient nature of the pyrazine ring.[5]
-
Synthesis via a Pyrazine N-oxide Intermediate: This multi-step approach involves the initial N-oxidation of the pyrazine ring, which activates it towards electrophilic substitution, followed by bromination and subsequent deoxygenation. This route generally offers better control over regioselectivity and can lead to higher yields.[6][7]
This guide will delve into the mechanistic details and provide exemplary protocols for both methodologies.
Direct Electrophilic Bromination of Pyrazine
The direct introduction of bromine atoms onto the pyrazine ring is an electrophilic aromatic substitution reaction. However, the two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack.[5][8] Consequently, harsh reaction conditions are typically required, which can lead to low yields and the formation of a mixture of mono-, di-, and polybrominated products.
Mechanism of Direct Bromination
The reaction proceeds through a standard electrophilic aromatic substitution mechanism. A strong electrophile, typically generated from molecular bromine with a Lewis acid catalyst or under forcing conditions, attacks the electron-rich pi system of the pyrazine ring to form a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated pyrazine. The substitution pattern is influenced by the directing effects of the nitrogen atoms.
Reaction Mechanism: Direct Bromination
Caption: Mechanism of direct electrophilic bromination of pyrazine.
Experimental Protocol: Direct Bromination of Pyrazine
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Pyrazine | C₄H₄N₂ | 80.09 | 1.0 g (12.5 mmol) |
| Bromine | Br₂ | 159.81 | 4.4 g (27.5 mmol, 2.2 eq) |
| Oleum (20% SO₃) | H₂SO₄·SO₃ | 10 mL | |
| Sodium bisulfite | NaHSO₃ | 104.06 | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |
Procedure:
-
To a stirred solution of pyrazine (1.0 g, 12.5 mmol) in oleum (10 mL) at 0 °C, slowly add bromine (4.4 g, 27.5 mmol) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to 130 °C and maintain this temperature for 48 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with a saturated solution of sodium bisulfite to remove any unreacted bromine, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Synthesis via a Pyrazine N-oxide Intermediate
This more controlled, multi-step approach involves the initial activation of the pyrazine ring through N-oxidation. The resulting pyrazine N-oxide is more susceptible to electrophilic attack, allowing for bromination under milder conditions and with greater regioselectivity.
Step 1: N-Oxidation of Pyrazine
The nitrogen atom of pyrazine is oxidized to an N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
Workflow: Synthesis via Pyrazine N-oxide
Caption: Multi-step synthesis of this compound via an N-oxide intermediate.
Experimental Protocol: Pyrazine N-oxide Synthesis
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Pyrazine | C₄H₄N₂ | 80.09 | 5.0 g (62.4 mmol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 15 mL (approx. 147 mmol) |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed |
| Chloroform | CHCl₃ | 119.38 | For extraction |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Dissolve pyrazine (5.0 g, 62.4 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (15 mL) to the solution while stirring.
-
Heat the reaction mixture at 70-80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with chloroform (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield pyrazine N-oxide.
Step 2: Bromination of Pyrazine N-oxide
The N-oxide group activates the pyrazine ring, particularly at the positions ortho and para to the nitrogen atom. Bromination can be achieved using various reagents, such as bromine in the presence of phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of Pyrazine N-oxide
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Pyrazine N-oxide | C₄H₄N₂O | 96.09 | 2.0 g (20.8 mmol) |
| Phosphorus Oxybromide | POBr₃ | 286.69 | 12.0 g (41.8 mmol) |
| Bromine | Br₂ | 159.81 | 7.3 g (45.8 mmol) |
| Chloroform | CHCl₃ | 119.38 | For work-up |
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, melt phosphorus oxybromide (12.0 g, 41.8 mmol) by gentle heating.
-
Add pyrazine N-oxide (2.0 g, 20.8 mmol) to the molten POBr₃.
-
Slowly add bromine (7.3 g, 45.8 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 130 °C and maintain for 4 hours.
-
Cool the mixture and carefully pour it onto a mixture of ice and chloroform.
-
Separate the chloroform layer and extract the aqueous layer with more chloroform.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate, and then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 3: Deoxygenation of this compound N-oxide
The final step is the removal of the N-oxide group to yield the target this compound. This is typically achieved by treatment with a reducing agent such as phosphorus trichloride (PCl₃).
Experimental Protocol: Deoxygenation
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Crude this compound N-oxide | C₄H₂Br₂N₂O | 253.88 | From previous step |
| Chloroform | CHCl₃ | 119.38 | 50 mL |
| Phosphorus Trichloride | PCl₃ | 137.33 | 5.7 g (41.5 mmol) |
Procedure:
-
Dissolve the crude this compound N-oxide in chloroform (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (5.7 g, 41.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain pure this compound.
Comparative Analysis of Synthetic Routes
| Feature | Direct Bromination | Synthesis via N-oxide |
| Number of Steps | One | Three |
| Reaction Conditions | Harsh (high temperature, strong acid) | Milder conditions for bromination |
| Regioselectivity | Poor, often leads to mixtures | Good, directed by the N-oxide group |
| Yield | Generally lower | Often higher overall yield |
| Scalability | Challenging due to harsh conditions | More amenable to scale-up |
| Substrate Scope | Limited | Broader scope for substituted pyrazines |
Safety Considerations
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oleum and Phosphorus Oxybromide: Extremely corrosive and react violently with water. Handle with extreme care in a fume hood.
-
Phosphorus Trichloride: Corrosive and reacts with moisture to produce HCl gas. Handle in a fume hood.
-
Chlorinated Solvents: Chloroform and dichloromethane are suspected carcinogens. Minimize exposure and handle in a well-ventilated area.
-
Neutralization: The neutralization of acidic reaction mixtures with bases like sodium bicarbonate can be highly exothermic and produce large volumes of gas. Perform this step slowly and with adequate cooling.
Conclusion
The synthesis of this compound from pyrazine can be accomplished through direct bromination or, more effectively, via a multi-step sequence involving a pyrazine N-oxide intermediate. While direct bromination offers a more concise route, it is hampered by the deactivated nature of the pyrazine ring, leading to harsh reaction conditions, low yields, and poor selectivity. The N-oxide route, although longer, provides a more controlled and efficient synthesis by activating the ring towards electrophilic substitution, resulting in higher yields and better regioselectivity. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity, and available resources. For applications in drug development and materials science where high purity and predictable outcomes are paramount, the synthesis via the pyrazine N-oxide intermediate is the demonstrably superior and more reliable method.
References
- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Recent Advances in Pyrazine Chemistry. Advances in Heterocyclic Chemistry, 14, 99–209.
- Jovanovic, M. V., & Paudler, W. W. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064–1068.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Sato, N. (1996). Comprehensive Organic Synthesis II, Volume 5: Combining C-C π-Bonds. Elsevier.
-
Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link][2][3]
-
The Chemistry Behind this compound: A Foundation for New Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][1]
-
Preparation and reactions of some substituted pyrazine di-N-oxides. (1969). Journal of the Chemical Society C: Organic. [Link]
-
Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. [Link][7]
-
Bromination of some pyridine and diazine N-oxides. (1983). The Journal of Organic Chemistry. [Link][6][9]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules. [Link][4]
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Spectroscopic data of 2,3-Dibromopyrazine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dibromopyrazine For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 95538-03-7) is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals.[1] Its pyrazine core, functionalized with two reactive bromine atoms, allows for a variety of cross-coupling reactions to create more complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, purification, and characterization in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds.
Molecular Structure and Properties
-
Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with bromine atoms substituted at positions 2 and 3.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The following data is predicted based on established chemical shift principles for heterocyclic and halogenated aromatic compounds.[4][5][6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons at positions 5 and 6 are chemically equivalent, leading to a single signal.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-6 | ~8.4 - 8.6 | Singlet (s) | N/A |
Expertise & Experience: The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshielding effect causes the protons attached to the ring to resonate at a relatively high chemical shift (downfield). In the parent pyrazine molecule, the protons appear at approximately 8.6 ppm. The substitution of two bromine atoms at the 2 and 3 positions will have a minor influence on the chemical shift of the remaining protons at the 5 and 6 positions. Due to the symmetrical nature of the molecule, these two protons are chemically and magnetically equivalent, and therefore, they will appear as a single sharp signal (a singlet) and will not show any coupling to each other.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-3 | ~140 - 145 |
| C-5, C-6 | ~145 - 150 |
Expertise & Experience: Similar to the protons, the carbon atoms of the pyrazine ring are deshielded. The carbons directly attached to the electronegative bromine atoms (C-2 and C-3) are expected to be significantly downfield. Due to symmetry, C-2 and C-3 are equivalent and will produce a single signal. The two proton-bearing carbons (C-5 and C-6) are also equivalent and will give rise to a separate signal, typically at a slightly higher chemical shift due to their proximity to the nitrogen atoms and being part of the C=N bond.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic ring and the carbon-bromine bonds.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3050 - 3150 | C-H stretch | Aromatic |
| 1550 - 1600 | C=N stretch | Pyrazine ring |
| 1400 - 1500 | C=C stretch | Aromatic ring |
| 1000 - 1200 | C-H in-plane bend | Aromatic |
| 600 - 800 | C-Br stretch | Aryl halide |
Expertise & Experience: The region above 3000 cm⁻¹ is indicative of C-H stretching from the aromatic ring.[8] The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.[9] The C-H in-plane bending vibrations will appear in the fingerprint region. A key feature to look for would be the C-Br stretching absorption, which is typically found in the lower frequency region of the spectrum (600-800 cm⁻¹).[10]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the anvil is lowered to ensure good contact.
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 236, 238, 240 | [C₄H₂Br₂N₂]⁺ | Molecular ion (M⁺) peak cluster |
| 157, 159 | [C₄H₂BrN₂]⁺ | Loss of one bromine atom |
| 78 | [C₄H₂N₂]⁺ | Loss of two bromine atoms |
Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[11] Consequently, a molecule containing two bromine atoms, like this compound, will exhibit a characteristic molecular ion cluster with three peaks (M⁺, M+2, M+4) at m/z 236, 238, and 240.[11] The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.[11]
The primary fragmentation pathway would likely involve the loss of a bromine atom, resulting in an ion cluster around m/z 157 and 159. Subsequent loss of the second bromine atom would lead to the pyrazine radical cation at m/z 78.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.
Visualization of Key Data
Molecular Structure and NMR Environments
Caption: Molecular structure of this compound with unique atom environments highlighted.
Predicted Mass Spec Fragmentation
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is defined by a simple yet informative set of data. The ¹H and ¹³C NMR spectra are predicted to show a high degree of symmetry. The IR spectrum will be dominated by aromatic and carbon-bromine absorptions. Finally, the mass spectrum will display a characteristic isotopic pattern for a dibrominated compound, confirming its elemental composition. This guide provides a foundational understanding for researchers to confidently identify and characterize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind this compound: A Foundation for New Materials. Retrieved from [Link]
-
University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
-
University of Wisconsin. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Reactivity of 2,3-Dibromopyrazine
Introduction
2,3-Dibromopyrazine is a pivotal heterocyclic building block for professionals in pharmaceutical research and materials science. Its structure, featuring an electron-deficient pyrazine core flanked by two bromine atoms, imparts a unique and versatile reactivity profile. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is inherently electron-poor, making the carbon atoms electrophilic. This electronic characteristic is further amplified by the inductive effect of the two bromine substituents, rendering the C-Br bonds susceptible to a range of chemical transformations.
This guide provides an in-depth exploration of the primary reaction pathways of this compound (M.W.: 237.88 g/mol , CAS: 95538-03-7), focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange.[1][2] We will delve into the underlying mechanisms, provide field-proven experimental protocols, and explain the causality behind the selection of reagents and conditions, empowering researchers to leverage this versatile scaffold in their synthetic endeavors.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic systems like benzene, which resist nucleophilic attack, the pyrazine ring readily accommodates the negative charge developed during the reaction. The bromine atoms serve as effective leaving groups, facilitating the substitution process.
Mechanism & Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: A nucleophile attacks one of the bromine-bearing carbons (C2 or C3), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by resonance, with significant delocalization onto the electronegative nitrogen atoms of the pyrazine ring. This stabilization is the key driving force that allows the initial, otherwise unfavorable, attack to occur.[5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a bromide ion, yielding the substituted pyrazine product.
The choice of nucleophile is critical. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically required. The reaction conditions can be tuned to favor either mono- or di-substitution. Using one equivalent of the nucleophile under controlled temperatures often allows for selective mono-substitution, while an excess of the nucleophile and more forcing conditions will drive the reaction towards the di-substituted product.
Caption: SNAr Mechanism on this compound.
Experimental Protocol: Mono-amination of this compound
This protocol describes a representative procedure for the mono-substitution of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heating provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x). Rationale: This step partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts (K₂CO₃, KBr) and DMF which are soluble in water.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-(benzylamino)pyrazine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the selective, stepwise introduction of diverse functionalities onto the pyrazine core.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[6] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.
Mechanism & Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid and facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Mono-Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
In a flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous Na₂CO₃ solution.
-
Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via column chromatography to obtain 2-bromo-3-phenylpyrazine. A second, different boronic acid can then be coupled at the remaining bromine position under similar conditions.[9]
| Parameter | Recommended Reagent/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species. Ligands stabilize the catalyst and modulate its reactivity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[8] |
| Solvent | Dioxane, Toluene, THF, DME | Solubilizes reactants. Often used with water to form a biphasic system for the base.[6] |
| Temperature | 80 - 110 °C | Provides energy for the oxidative addition and promotes the overall reaction rate. |
Table 1: Key Parameters for Suzuki-Miyaura Coupling.
B. Stille Coupling
The Stille coupling forms C-C bonds by reacting an organohalide with an organotin compound (stannane), catalyzed by palladium.[10] Its primary advantage is the exceptional tolerance of a wide variety of functional groups, as organostannanes are generally unreactive to many conditions.[11] However, the high toxicity of tin reagents is a significant drawback.[12]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] In the transmetalation step, the organic group is transferred from the tin atom to the palladium center.
Experimental Protocol: Stille Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)stannane (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Anhydrous and degassed DMF or Toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent via syringe, followed by the tributyl(vinyl)stannane. Causality: Degassing the solvent (e.g., by bubbling argon through it) is crucial to remove dissolved oxygen.
-
Heat the reaction mixture to 80-100 °C and stir until completion as monitored by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
To remove the toxic tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[13]
-
Further wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[14] The reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[15]
Mechanism & Rationale
The reaction involves two interconnected catalytic cycles.[16]
-
Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This base also serves to neutralize the HBr formed during the reaction.[17]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex. This step is much faster than the direct reaction of the alkyne with the palladium complex, which is why the copper co-catalyst is essential for high efficiency at mild temperatures. The cycle concludes with reductive elimination.
Caption: Experimental Workflow for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is adapted from established procedures for halopyrazines.[17]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous and degassed DMF or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and perform a standard aqueous workup as described in previous sections.
-
Purify the crude product by column chromatography.
Part 3: Metal-Halogen Exchange
Metal-halogen exchange is a powerful, non-catalytic method for converting the C-Br bond into a highly nucleophilic C-Li or C-Mg bond.[18] This transformation is typically very fast, even at low temperatures, and allows for the subsequent introduction of a wide range of electrophiles.[19]
Mechanism & Rationale
The reaction involves the treatment of this compound with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi).[20] The reaction is an equilibrium process, driven forward by the formation of a more stable organolithium species.[19] Aryl anions (sp²) are more stable than alkyl anions (sp³), so the equilibrium favors the formation of the lithiated pyrazine and the corresponding alkyl halide (n-butyl bromide).
To prevent side reactions, such as attack on the solvent or the newly formed product, the exchange is performed under strictly anhydrous conditions and at very low temperatures (typically -78 °C). The resulting pyrazinyl-lithium species is a potent nucleophile and can be reacted in situ with various electrophiles.
Experimental Protocol: Lithiation and Electrophilic Quench
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Electrophile (e.g., dry ice for carboxylation, benzaldehyde for hydroxymethylation)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Add this compound to a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add the electrophile. For example, add crushed dry ice (solid CO₂) in one portion for carboxylation, or add a solution of benzaldehyde in THF for addition.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extraction, followed by purification.
Summary and Outlook
The reactivity of this compound is dominated by the electron-deficient nature of its heterocyclic core, making it a versatile platform for synthetic chemistry.
| Reaction Type | Key Transformation | Common Reagents | Synthetic Utility |
| SNAr | C-Br → C-N, C-O, C-S | Amines, Alkoxides, Thiolates | Synthesis of amino-, alkoxy-, and thiopyrazines. |
| Suzuki Coupling | C-Br → C-Aryl, C-Vinyl | Boronic acids, Pd catalyst, Base | Construction of biaryl and styrenyl pyrazines.[9] |
| Stille Coupling | C-Br → C-Alkenyl, C-Aryl | Organostannanes, Pd catalyst | Broad functional group tolerance for complex molecule synthesis.[11] |
| Sonogashira Coupling | C-Br → C-Alkynyl | Terminal alkynes, Pd/Cu catalysts | Access to conjugated enynes and arylalkynes.[14] |
| Metal-Halogen Exchange | C-Br → C-Li → C-E | n-BuLi, then Electrophile (E⁺) | Introduction of a wide array of functional groups (e.g., -COOH, -CHO, -CR₂OH).[18] |
Table 2: Summary of Key Transformations of this compound.
By mastering these fundamental transformations, researchers in drug development and materials science can strategically modify the this compound scaffold to generate novel molecules with tailored biological activities and physical properties. The ability to perform sequential and regioselective functionalization further cements its status as an indispensable tool in the synthetic chemist's arsenal.
References
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- Abdullah, Z., & Johari, H. N. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry.
- NROChemistry. (n.d.). Stille Coupling.
- Singh, M., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- BenchChem. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
- Elsevier. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
- Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Grokipedia. (n.d.). Metal–halogen exchange.
-
National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
- ETH Zürich. (2019). OC II (FS 2019).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing High-Purity 2,3-Dibromopyrazine for Pharmaceutical R&D
Abstract: 2,3-Dibromopyrazine is a pivotal heterocyclic building block in modern drug discovery, valued for the unique structural motifs it enables. However, sourcing this intermediate at a purity grade that ensures reproducibility and GMP compliance presents a significant challenge. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound (CAS No. 95538-03-7). We offer a detailed analysis of commercially available purity grades, a directory of current suppliers, a robust protocol for supplier qualification and incoming material quality control, and strategic guidance on obtaining material exceeding the common 95% purity threshold.
The Strategic Importance of this compound in Synthesis
The pyrazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] Its nitrogen atoms act as hydrogen bond acceptors and modulate the physicochemical properties of a molecule, while the aromatic ring serves as a rigid scaffold for presenting substituents in a defined spatial orientation.
This compound, specifically, offers synthetic chemists two reactive handles for sequential and selective functionalization. The differential reactivity of the bromine atoms allows for stepwise introduction of various moieties through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures that would be otherwise difficult to access. This strategic value makes it an important intermediate in the synthesis of novel therapeutics.[2]
Defining "High-Purity" for a Niche Synthetic Intermediate
For early-stage research and development, "high-purity" is not an absolute term but is defined by the tolerance of the subsequent chemical steps to potential contaminants. While final active pharmaceutical ingredients (APIs) require purities exceeding 99.5%, the requirements for a starting material like this compound are application-dependent.
The market standard for off-the-shelf this compound is currently ~95% purity .[3] This grade is often sufficient for initial discovery efforts. However, for later-stage development, process scale-up, or sensitive catalytic reactions, unidentified impurities can lead to failed reactions, inconsistent yields, or the generation of undesirable side products.
Key Analytical Verification Techniques: A supplier's Certificate of Analysis (CoA) is the primary document attesting to purity. Researchers must understand the methods used:
-
Gas Chromatography (GC): Often cited by suppliers for purity assessment of volatile compounds like dibromopyrazines.[4] It is excellent for quantifying volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis in the pharmaceutical industry, capable of separating and quantifying a wide range of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of structurally similar impurities, though it is less quantitative than chromatographic methods without careful calibration.
-
Mass Spectrometry (MS): Used in conjunction with GC or HPLC (GC-MS, LC-MS) to identify the molecular weight of the parent compound and its impurities, providing crucial clues to their identity.
Directory of Commercial Suppliers for this compound (CAS 95538-03-7)
The following table summarizes known commercial suppliers of this compound. This information is based on publicly available catalog data and is subject to change. It is critical to contact suppliers directly for lot-specific data and availability.
| Supplier | Stated Purity | CAS Number | Notes / Product Link |
| Apollo Scientific | 95% | 95538-03-7 | A primary manufacturer or key distributor. Also available via partners like Sigma-Aldrich.[3] |
| Santa Cruz Biotechnology | Not specified | 95538-03-7 | Listed for research use only. Purity must be confirmed by CoA.[5] |
| ChemUniverse | 95% | 95538-03-7 | Provides pricing for various small quantities (mg to g scale).[1] |
| AbacipharmTech | Not specified | 95538-03-7 | Catalog item; requires inquiry for purity and availability details.[6] |
Note: Sigma-Aldrich lists this product, which is sourced from its partner, Apollo Scientific.
Supplier Qualification & Incoming QC Protocol
Selecting a supplier for a critical intermediate requires more than a simple price comparison. A systematic qualification process is essential to mitigate risks to project timelines and research integrity.
Supplier Qualification Workflow
The following workflow provides a logical framework for evaluating and selecting a suitable supplier.
Protocol: Incoming Quality Control for this compound
This protocol outlines a standard procedure for an analytical chemistry lab to verify the identity and purity of a newly received batch.
Objective: To confirm the identity and assess the purity of a commercial sample of this compound.
Materials:
-
Received this compound sample.
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃).
-
HPLC-grade solvents (e.g., Acetonitrile, Water).
-
NMR tubes, HPLC vials, standard glassware.
Methodology:
-
Documentation Review:
-
Log the material upon receipt.
-
Compare the supplier's CoA with the product label to ensure the Lot Number, CAS Number, and Product Name match.
-
Review the CoA for the stated purity, method of analysis, and date of analysis.
-
-
Identity Confirmation (¹H NMR):
-
Prepare a sample by dissolving ~5-10 mg of the material in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a proton NMR (¹H NMR) spectrum.
-
Expected Result: The spectrum should show two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns should be consistent with the structure of this compound. Compare the acquired spectrum with literature data or a previously validated internal standard.
-
-
Purity Assessment (HPLC-UV):
-
Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.
-
Create a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid or TFA).
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target is ≥95% area under the curve (AUC). Any impurity peak >0.1% should be noted.
-
-
-
If the NMR confirms identity and the HPLC confirms purity is within the acceptable range (e.g., ≥95%), the material is approved and "released" for use in the laboratory.
-
If discrepancies are found, quarantine the material and contact the supplier's technical support with your data.
-
Strategies for Obtaining >95% Purity Material
When research demands purity higher than the standard 95%, two primary pathways are available:
-
Custom Synthesis Request: Many chemical suppliers, including those listed, offer custom synthesis services.[7] Researchers can contract them to produce a batch of this compound at a specified higher purity (e.g., >98% or >99%). This is the preferred route for obtaining well-characterized, large quantities of high-purity material, though it involves higher costs and longer lead times.
-
In-House Purification: For smaller quantities, purification of the commercial 95% material may be feasible.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for removing small amounts of impurities.
-
Preparative Chromatography: Flash column chromatography over silica gel can be used to separate the desired product from impurities, yielding highly pure fractions.
-
Safe Handling and Storage
This compound is an irritant and is harmful if swallowed, inhaled, or in contact with skin.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Sourcing high-purity this compound requires a diligent, multi-step approach. While the standard commercial grade is approximately 95% pure, this guide provides the necessary framework for researchers to confidently procure material for their specific needs. By implementing a robust supplier qualification workflow, performing diligent incoming quality control, and understanding the pathways to obtaining higher-purity material, development teams can ensure the quality and consistency of this critical synthetic intermediate, thereby mitigating risks and accelerating their drug discovery programs.
References
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AbacipharmTech. This compound. [Link]
-
PubChem. This compound | C4H2Br2N2 | CID 13867572. [Link]
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Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
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ChemUniverse. This compound [P80957]. [Link]
-
BLD Pharm. BLD Pharm - Chemie Brunschwig. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,3-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromopyrazine is a halogenated heterocyclic compound with significant applications in medicinal chemistry and materials science. Its reactive nature makes it a valuable building block for the synthesis of novel compounds. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and best laboratory practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Classification
A foundational aspect of safe handling is a clear understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning | |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning | |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 13867572[1], Apollo Scientific[2]
The "Warning" signal word indicates that while the substance presents significant hazards, they are of a lesser severity than those designated with "Danger". The primary risks associated with this compound are acute toxicity through multiple routes of exposure and irritation to the skin, eyes, and respiratory system.[1][2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage, as well as for designing experiments.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol [1] |
| Appearance | Solid |
| Melting Point | 57-58 °C[2] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| InChIKey | VLPBEKHOQWMYTR-UHFFFAOYSA-N[1] |
Source: PubChem CID 13867572[1], Apollo Scientific[2]
The solid nature of this compound at room temperature means that the primary route of exposure during handling is likely to be through the inhalation of dust or direct skin contact with the solid.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure to this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is critical to prevent the inhalation of dust and vapors. The fume hood should have adequate airflow, and its performance should be regularly monitored. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
-
Skin Protection:
-
Gloves: Compatible chemical-resistant gloves are required.[6] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's compatibility data.[7] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, or immediately if contamination is suspected.[6][7] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[6]
-
Lab Coat: A lab coat with long sleeves and a closed front should be worn at all times.
-
Protective Clothing: For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a government-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Avoiding Dust Formation: Care should be taken to minimize the generation of dust when handling the solid.[4][8]
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound and before eating, drinking, or smoking.[6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][11]
-
Conditions to Avoid: Protect from heat and direct light.[10]
-
Segregation: Store away from incompatible materials and foodstuff containers.[8]
Experimental Workflow: A Step-by-Step Guide to Weighing and Dispensing
This protocol outlines a self-validating system for the safe weighing and dispensing of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE (goggles, face shield, lab coat, and compatible gloves).
-
Place a calibrated analytical balance inside the fume hood.
-
-
Weighing:
-
Use a tared, appropriate-sized container (e.g., a glass vial or round-bottom flask).
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Minimize the creation of airborne dust during transfer.
-
Close the primary container of this compound immediately after dispensing.
-
-
Dissolution (if applicable):
-
If the next step involves dissolving the compound, add the solvent to the container with the weighed this compound inside the fume hood.
-
Ensure the solvent is added slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate the spatula and any other equipment that came into contact with the compound.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly.
-
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[8][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[12] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
Accidental Release Measures
The following workflow illustrates the logical steps for responding to a spill of this compound.
Caption: Workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Toxicological and Ecological Information
-
Toxicological Information: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin, eye, and respiratory irritation.[1][9] The toxicological properties have not been fully investigated.[14]
-
Ecological Information: The environmental impact of this compound has not been fully determined. It should not be released into the environment.[10] Discharge into drains must be avoided.[8]
Conclusion
This compound is a valuable reagent for chemical synthesis, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a robust safety culture.
References
- USP. (2004-01-13). USP SDS US - USP-MSDS.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.
- PubChem. This compound | C4H2Br2N2 | CID 13867572.
- Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- ChemicalBook. (2025-07-05).
- CymitQuimica. (2024-12-19).
- Cole-Parmer.
- Alfa Aesar. (2025-10-24).
- Fisher Scientific. (2013-04-23).
- Pesticide Environmental Stewardship. First Aid.
- Apollo Scientific. 2,6-Dibromopyrazine.
- Fisher Scientific. (2024-04-01).
- Fisher Scientific.
- Angene Chemical. (2021-05-01).
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An In-depth Technical Guide to the Crystal Structure of 2,3-Dibromopyrazine Derivatives
This technical guide provides a comprehensive overview of the crystal structure of 2,3-dibromopyrazine derivatives, tailored for researchers, scientists, and drug development professionals. In the absence of a publicly available crystal structure for the parent this compound, this guide focuses on the structural analysis of its key derivatives, offering insights into the supramolecular chemistry that governs their solid-state architecture. Understanding these crystal structures is paramount for predicting physicochemical properties, designing novel bioactive molecules, and developing new materials.
The Significance of Crystal Structure in this compound Derivatives
The pyrazine ring is a well-established pharmacophore found in numerous therapeutic agents.[1] The introduction of bromine atoms at the 2 and 3 positions creates a versatile scaffold for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science. The bromine substituents significantly influence the molecule's electrostatic potential, creating regions of positive electrostatic potential on the halogen atoms, known as σ-holes. These σ-holes can engage in highly directional non-covalent interactions, particularly halogen bonding, which play a crucial role in directing the crystal packing and influencing properties such as solubility, stability, and bioavailability.
A thorough understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is therefore indispensable for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise conformation and intermolecular interactions of a drug candidate within its crystal lattice provides critical information for understanding its binding affinity to biological targets.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. Identifying and characterizing these polymorphs is a regulatory requirement in drug development to ensure consistent efficacy and safety.
-
Crystal Engineering: By understanding the dominant intermolecular interactions, it is possible to design new derivatives with desired crystal packing motifs and, consequently, tailored material properties.
Methodological Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound derivatives is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystal structure.
Figure 1: A generalized workflow for the determination of the crystal structure of this compound derivatives.
Synthesis and Crystallization of this compound Derivatives
Experimental Protocol: Synthesis of a Hypothetical 2,3-Dibromo-5-phenylpyrazine
This protocol is a representative example based on common synthetic methodologies for pyrazine derivatives and should be adapted and optimized for specific target molecules.
-
Reaction Setup: To a solution of 2-amino-3-bromo-5-phenylpyrazine (1 mmol) in acetonitrile (20 mL) is added copper(II) bromide (1.2 mmol) and tert-butyl nitrite (1.5 mmol).
-
Reaction Execution: The reaction mixture is stirred at 65°C for 4 hours.
-
Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Single Crystal Growth:
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount. Slow evaporation of a saturated solution is a commonly employed and effective method.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Preparation of Saturated Solution: The purified this compound derivative is dissolved in a suitable solvent or solvent mixture with gentle heating to achieve saturation.
-
Crystallization: The solution is filtered to remove any particulate matter and the filtrate is left in a loosely covered vial in a vibration-free environment at room temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3]
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using crystallographic software to check for any inconsistencies or errors. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).[4][5]
Analysis of Crystal Structures of this compound Derivatives
While the crystal structure of this compound remains elusive in the public domain, the analysis of its derivatives provides invaluable insights into the structural motifs and intermolecular interactions that characterize this class of compounds.
Case Study: 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
The crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine offers a compelling example of the role of bromine in directing crystal packing.[2] In this structure, the molecules pack in a head-to-head fashion, forming layers that are held together by a network of C–H···Br and C–H···N intermolecular interactions.[2] The presence of the bromine atom facilitates these specific interactions, which are crucial for the overall supramolecular assembly.
Case Study: 2,3,5,6-tetrakis(bromomethyl)pyrazine
In the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine, two interpenetrating three-dimensional networks are observed.[6] These networks are formed through a combination of weak C–H···Br hydrogen bonds and, significantly, Br···Br interactions with a distance of 3.524 Å.[6] This distance is shorter than the sum of the van der Waals radii of two bromine atoms, indicating a significant attractive interaction.
Table 1: Selected Crystallographic Data for Brominated Pyrazine Derivatives
| Compound | CCDC Deposition No. | Space Group | Key Intermolecular Interactions | Reference |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | CSD Entry: 1856163 | P2₁/c | C–H···Br, C–H···N | [2] |
| 2,3,5,6-tetrakis(bromomethyl)pyrazine | CSD Entry: 991327 | P4₁2₁2 | C–H···Br, Br···Br | [6] |
The Role of Halogen Bonding and Other Intermolecular Interactions
The crystal packing of this compound derivatives is governed by a delicate balance of various intermolecular forces.[7]
Figure 2: Key intermolecular interactions influencing the crystal structure of this compound derivatives.
Halogen Bonding: As previously mentioned, the bromine atoms in this compound derivatives are potent halogen bond donors. These interactions are highly directional and can significantly influence the crystal packing, often leading to the formation of robust supramolecular synthons.
Hydrogen Bonding: While conventional hydrogen bonds (e.g., O–H···N, N–H···O) may be present depending on the substituents, weaker C–H···N, C–H···O, and C–H···Br hydrogen bonds are also prevalent and contribute to the overall stability of the crystal lattice.[6]
π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are particularly important in planar derivatives and contribute to the formation of columnar or layered structures.
Implications for Drug Development and Materials Science
The detailed structural knowledge obtained from the crystallographic analysis of this compound derivatives has profound implications for both drug development and materials science.
-
In Drug Development: By understanding the preferred conformations and intermolecular interactions, medicinal chemists can design molecules with improved binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties. Furthermore, knowledge of the crystal packing can aid in the development of stable and bioavailable solid dosage forms.
-
In Materials Science: The ability of this compound derivatives to form predictable supramolecular architectures through halogen bonding and other interactions makes them attractive candidates for the design of functional organic materials, such as liquid crystals, organic semiconductors, and porous materials.
Conclusion
This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound derivatives. While the crystal structure of the parent compound is not publicly available, the detailed analysis of its derivatives highlights the critical role of the bromine substituents in directing crystal packing through a variety of intermolecular interactions, most notably halogen bonding. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the rational design and development of new pharmaceuticals and functional materials based on the versatile this compound scaffold.
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Thermogravimetric analysis of 2,3-Dibromopyrazine
An In-depth Technical Guide to the Thermogravimetric Analysis of 2,3-Dibromopyrazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of this compound, a critical heterocyclic building block in pharmaceutical and materials science. In the absence of extensive published TGA data for this specific compound, this paper synthesizes foundational thermal analysis principles with expert insights to present a robust, predictive analysis of its thermal stability and decomposition kinetics. We will detail a self-validating experimental protocol, interpret hypothetical thermogravimetric data, and illustrate the anticipated decomposition pathway. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of halogenated heterocyclic compounds to ensure process safety, material stability, and regulatory compliance.
Introduction: The Imperative for Thermal Analysis in Pharmaceutical Development
This compound (C₄H₂Br₂N₂) is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of novel chemical entities, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of the pyrazine core and reactive bromine atoms makes it a valuable scaffold for creating complex molecules with desired biological activities. However, these same structural features necessitate a thorough understanding of the material's thermal behavior.
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are indispensable in the pharmaceutical sector.[3][4] They provide critical data on thermal stability, decomposition pathways, and the presence of volatiles, which directly impacts a drug substance's shelf life, safety, and efficacy.[4][5] Regulatory bodies emphasize the need for comprehensive material characterization, as outlined in guidelines such as the ICH Q6A, which specifies test procedures and acceptance criteria for new drug substances.[6][7] Understanding the thermal decomposition of a compound like this compound is not merely an academic exercise; it is a cornerstone of process safety, enabling scientists to define safe operating temperatures, prevent runaway reactions, and ensure the quality of the final product.[8][9]
Foundational Principles of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] The instrument, a thermogravimetric analyzer, consists of a high-precision balance with a sample pan situated inside a furnace.[10][11] The output, a thermogram, plots mass percentage on the y-axis against temperature on the x-axis, providing a unique thermal fingerprint of the material.[11]
Key information derived from a TGA curve includes:
-
Thermal Stability : The temperature at which the material begins to decompose.[3]
-
Compositional Analysis : Quantifying the percentage of different components, such as moisture, volatiles, and non-volatile residue (ash).[12][13]
-
Decomposition Kinetics : Information about the mechanism and rate of degradation, often elucidated by analyzing the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss.[10][14]
The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical, as it can significantly influence the decomposition pathway.[5][15]
Predicted Thermal Behavior of this compound
Based on the molecular structure of this compound, a multi-stage decomposition is anticipated. The carbon-bromine (C-Br) bonds are significantly weaker than the C-C, C-N, and C-H bonds within the aromatic pyrazine ring. Therefore, the initial thermal event is expected to be the homolytic cleavage of these C-Br bonds.
Molecular Weight : 237.88 g/mol [1][16] Atomic Weight of Bromine : ~79.9 g/mol
The theoretical mass loss corresponding to the scission of two bromine atoms from the molecule can be calculated as: (2 * 79.9 g/mol ) / 237.88 g/mol * 100% ≈ 67.18%
Following the loss of the bromine atoms, the remaining pyrazine radical would likely undergo further fragmentation and decomposition at higher temperatures, eventually leading to complete volatilization under an inert atmosphere or combustion in an oxidative atmosphere. The decomposition of halogenated materials can produce hazardous gases, such as hydrogen bromide (HBr), especially in the presence of hydrogen donors.[17][18]
A Validated Protocol for TGA of this compound
This protocol is designed to be a self-validating system, incorporating standard methodologies such as ASTM E1131 for compositional analysis by thermogravimetry.[13][19]
Instrumentation and Calibration
-
Instrument : A calibrated thermogravimetric analyzer (TGA) or simultaneous TGA/DSC analyzer capable of reaching at least 800°C.
-
Mass Calibration : Verify the balance calibration using certified calibration weights according to the manufacturer's protocol.
-
Temperature Calibration : Calibrate the temperature sensor using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., indium, tin, zinc) across the desired temperature range.
Sample Preparation and Experimental Parameters
-
Sample : Use 2-5 mg of this compound powder. A smaller sample size minimizes thermal gradients within the sample.
-
Crucible : Place the sample in an inert alumina or platinum crucible.
-
Atmosphere :
-
Inert Analysis : Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. This prevents oxidative side reactions.
-
Oxidative Analysis : Purge with dry air or a certified mixture of oxygen and nitrogen at 50-100 mL/min.
-
-
Thermal Program :
-
Equilibration : Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp : Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. A controlled heating rate is crucial for reproducible results.[8]
-
Data Acquisition : Record mass, time, and temperature throughout the experiment.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the TGA experiment.
Interpretation of Hypothetical TGA Results
A TGA experiment performed under a nitrogen atmosphere is expected to yield a multi-step decomposition curve. The initial mass loss would correspond to the removal of the two bromine atoms, followed by the degradation of the organic pyrazine ring.
Hypothetical TGA Data Summary
The table below summarizes the anticipated thermal events for this compound under an inert atmosphere.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) (Hypothetical) | Theoretical Mass Loss (%) | Proposed Decomposition Step |
| Melting | 57-58[16] | ~0 | N/A | Solid to Liquid Phase Transition (No mass loss) |
| Step 1 | 200 - 350 | ~67% | 67.18% | Cleavage of two C-Br bonds; loss of 2 Br atoms |
| Step 2 | 350 - 600 | ~33% | 32.82% | Decomposition and fragmentation of the pyrazine ring |
| Residue | > 600 | < 1% | 0% | Minimal char residue |
Proposed Thermal Decomposition Pathway
The thermal degradation is initiated by the cleavage of the weakest bonds. The subsequent fragmentation of the pyrazine ring is a complex process involving the breaking of C-N and C-C bonds.
Significance for Drug Development Professionals
The TGA data for this compound provides actionable insights for several stages of pharmaceutical development:
-
Process Safety : Defining the maximum process temperature to avoid thermal decomposition and the release of corrosive HBr gas is critical for safe scale-up.[20]
-
Stability Studies : The onset temperature of decomposition is a key indicator of the intrinsic thermal stability of the molecule, informing storage conditions and shelf-life assessments.[3][4]
-
Compatibility Screening : TGA can be used to screen for potential incompatibilities between this compound and excipients in a formulation. A shift in the decomposition temperature of the mixture compared to the individual components can indicate an interaction.[4]
-
Quality Control : TGA serves as a quality control tool to ensure batch-to-batch consistency and to quantify the presence of residual solvents or moisture.[5]
Conclusion
This technical guide has detailed a comprehensive approach to the thermogravimetric analysis of this compound. By combining fundamental chemical principles with standardized analytical protocols, we have established a predictive framework for its thermal behavior. The anticipated two-step decomposition, initiated by the cleavage of the C-Br bonds, provides a clear thermal stability threshold. For professionals in drug development and chemical manufacturing, this information is paramount for ensuring process safety, maintaining product quality, and meeting stringent regulatory standards. The methodologies and interpretations presented herein provide a robust blueprint for the empirical thermal analysis of this, and similar, halogenated heterocyclic compounds.
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An In-depth Technical Guide to the Electrochemical Properties of 2,3-Dibromopyrazine
Introduction
2,3-Dibromopyrazine is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of novel materials and pharmaceuticals.[1] The pyrazine core, substituted with two bromine atoms, offers unique electronic characteristics and reactive sites for further functionalization. Understanding the electrochemical properties of this compound is paramount for its application in areas such as organic electronics, sensor development, and as a potential scaffold in drug discovery.[1][2] This guide provides a comprehensive overview of the electrochemical behavior of this compound, detailing its redox characteristics and providing field-proven methodologies for its analysis.
The inherent electrochemical activity of the pyrazine nucleus, coupled with the influence of the electron-withdrawing bromine substituents, dictates the molecule's behavior under electrochemical stimuli. This guide will delve into the fundamental principles governing its redox chemistry, offering insights for researchers and professionals in materials science and drug development.
I. Core Electrochemical Characteristics
The electrochemical profile of this compound is primarily characterized by the reduction of the pyrazine ring. The presence of two bromine atoms significantly influences the electron density of the aromatic system, thereby affecting its reduction potential.
Redox Behavior: A Mechanistic Overview
The electrochemical reduction of pyrazine and its derivatives in aqueous media has been a subject of interest.[3] Generally, the reduction of the pyrazine ring proceeds through a stepwise addition of electrons. For this compound, the initial reduction step is expected to involve the transfer of an electron to the pyrazine ring, forming a radical anion. The stability of this intermediate is a critical factor in the overall electrochemical process.
The electron-withdrawing nature of the bromine atoms is anticipated to shift the reduction potential to more positive values compared to unsubstituted pyrazine, making it easier to reduce.[4][5] Subsequent steps may involve the addition of a second electron and potential cleavage of the carbon-bromine bonds, particularly at more negative potentials.
Diagram: Proposed Electrochemical Reduction Pathway of this compound
Caption: A streamlined workflow for conducting a cyclic voltammetry experiment.
Interpreting the Voltammogram
A typical cyclic voltammogram for a reducible species like this compound will show a cathodic peak on the forward scan corresponding to its reduction. [6]If the resulting species is stable and can be re-oxidized, an anodic peak will be observed on the reverse scan. The relative sizes and shapes of these peaks provide insights into the stability of the reduced species and the kinetics of the electron transfer.
III. Applications in Drug Development and Materials Science
The electrochemical properties of this compound are directly relevant to its potential applications.
Drug Development
Electrochemical methods are increasingly used to study the metabolism of drugs and to screen for potential drug-DNA interactions. [2][7]The redox behavior of a molecule can provide clues about its potential metabolic pathways, as many biological transformations involve oxidation or reduction reactions. [7]Understanding the reduction potential of this compound and its derivatives can aid in the design of new therapeutic agents with desired metabolic stability and activity.
Materials Science
In the field of materials science, this compound serves as a building block for conjugated polymers and other organic materials with specific electronic and optical properties. [1]The electrochemical characteristics of the monomer are crucial as they influence the properties of the resulting polymer. For instance, the reduction potential of the monomer will be related to the electron affinity of the polymer, a key parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
IV. Quantitative Data Summary
While specific experimental data for the electrochemical properties of this compound is not extensively available in the public domain, the following table provides a conceptual framework for presenting such data once obtained through the described experimental protocols.
| Parameter | Expected Value/Range | Significance |
| First Reduction Potential (Epc₁) | Less negative than pyrazine | Indicates the ease of the initial electron transfer. |
| Peak Separation (ΔEp) | > 59 mV | Suggests quasi-reversible or irreversible electron transfer. |
| Scan Rate Dependence | Peak current proportional to ν¹ᐟ² | Indicates a diffusion-controlled process. |
V. Conclusion
This technical guide has provided a comprehensive overview of the electrochemical properties of this compound. The presence of two bromine atoms on the pyrazine ring is expected to significantly influence its redox behavior, making it a molecule of interest for both fundamental electrochemical studies and practical applications in drug development and materials science. The detailed experimental protocol for cyclic voltammetry serves as a practical starting point for researchers to investigate and harness the unique electrochemical characteristics of this versatile compound. Further research, including computational studies and analysis of its behavior in various solvent systems, will continue to unveil the full potential of this compound and its derivatives.
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Halogen Bonding in 2,3-Dibromopyrazine Co-crystals: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of halogen bonding in the context of co-crystal engineering, with a specific focus on 2,3-dibromopyrazine as a potent halogen bond donor. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of halogen bonding, practical methodologies for co-crystal synthesis and characterization, and the potential applications of these supramolecular structures in pharmaceuticals. By synthesizing fundamental principles with practical insights, this guide aims to equip the reader with the necessary knowledge to harness halogen bonding for the rational design of novel co-crystals with tailored physicochemical properties.
Introduction: The Emergence of Halogen Bonding in Crystal Engineering
In the landscape of supramolecular chemistry and crystal engineering, the halogen bond has emerged as a powerful and reliable non-covalent interaction for the construction of complex, well-defined solid-state architectures.[1][2] Analogous to the more familiar hydrogen bond, the halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[3][4] This interaction, with its tunable strength and high degree of directionality, offers a versatile tool for the rational design of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio.[5][6]
The ability to predictably assemble molecules in the solid state is of paramount importance in the pharmaceutical industry, where the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, are intrinsically linked to its crystal structure.[7][8] Co-crystallization has been recognized as a highly effective strategy for modifying these properties without altering the chemical identity of the API.[5][6]
This guide focuses on this compound, a heterocyclic compound featuring two bromine atoms on a pyrazine ring. The electron-withdrawing nature of the pyrazine ring and the presence of two bromine atoms make this molecule an excellent candidate as a halogen bond donor, capable of forming robust and directional interactions with a variety of halogen bond acceptors. We will explore the theoretical basis for these interactions and provide practical guidance on the synthesis and characterization of co-crystals involving this promising building block.
The Theoretical Framework of Halogen Bonding
The σ-Hole Concept
The foundation of halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom.[3][4] While the equatorial region of the halogen is electron-rich and thus electronegative, the region along the extension of the covalent bond (the R-X axis, where R is a carbon or other atom and X is the halogen) is electron-deficient, creating a region of positive electrostatic potential known as the "σ-hole".[3][4] This positive σ-hole can then interact favorably with a Lewis base, such as a nitrogen atom in a heterocycle or an oxygen atom in a carbonyl group, to form a halogen bond.[1][2]
The magnitude of the σ-hole is influenced by the polarizability of the halogen atom and the electronegativity of the atom to which it is bonded. The strength of the resulting halogen bond generally follows the trend I > Br > Cl > F.[4] Furthermore, electron-withdrawing groups attached to the halogen-bearing molecule can enhance the positive character of the σ-hole, leading to stronger halogen bonds.[9]
This compound as a Halogen Bond Donor
This compound (C₄H₂Br₂N₂) is a particularly interesting molecule for co-crystal engineering due to its unique electronic and structural features. The pyrazine ring is an electron-deficient aromatic system, which enhances the electrophilic character of the attached bromine atoms. This, in turn, leads to a more positive σ-hole and a greater propensity for forming strong halogen bonds.
The presence of two bromine atoms in an ortho-like disposition offers the potential for multiple halogen bonding interactions, enabling the formation of diverse supramolecular architectures. Furthermore, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, allowing for the interplay of both halogen and hydrogen bonding in the same crystal lattice, leading to the formation of complex and robust networks.
Experimental Design: Synthesis and Characterization of this compound Co-crystals
The successful formation and identification of co-crystals require a systematic approach to both synthesis and characterization. This section outlines the key experimental workflows and the rationale behind the choice of techniques.
Co-crystal Synthesis Methodologies
The selection of an appropriate co-crystal screening method is crucial. Two commonly employed and effective techniques are slow solvent evaporation and liquid-assisted grinding.
3.1.1. Slow Solvent Evaporation
This solution-based method is a straightforward approach for growing single crystals suitable for X-ray diffraction analysis.
-
Protocol:
-
Dissolve stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture. The choice of solvent is critical and should be based on the solubility of both components.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over a period of several days to weeks.
-
Monitor the formation of crystals.
-
3.1.2. Liquid-Assisted Grinding (LAG)
This mechanochemical method is a rapid and efficient screening technique that often yields microcrystalline powders suitable for powder X-ray diffraction.
-
Protocol:
-
Place stoichiometric amounts of this compound and the co-former in a mortar or a ball mill.
-
Add a small amount (a few microliters) of a suitable solvent. The solvent acts as a catalyst for the co-crystal formation.
-
Grind the mixture for a specified period (typically 15-60 minutes).
-
The resulting powder can be directly analyzed.
-
Diagram of Experimental Workflow for Co-crystal Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound co-crystals.
Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and comprehensive characterization of co-crystals.
3.2.1. X-ray Diffraction (XRD)
XRD is the definitive method for determining the crystalline structure of a material.[5][10]
-
Powder X-ray Diffraction (PXRD): This technique is used for the initial screening of co-crystal formation and for assessing the phase purity of the bulk material.[11][12] A new crystalline phase will exhibit a unique diffraction pattern that is different from the patterns of the starting materials.
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the precise three-dimensional arrangement of atoms in the crystal lattice, allowing for the detailed analysis of intermolecular interactions, including halogen bonds.[5][10]
3.2.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the co-crystals.[13][14]
-
DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.[13]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and to identify the presence of solvates.
3.2.3. Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable tools for probing the intermolecular interactions in co-crystals.[15][16] Changes in the vibrational frequencies of functional groups involved in halogen or hydrogen bonding can provide evidence of co-crystal formation. For instance, a shift in the stretching frequency of a carbonyl group upon co-crystallization can indicate its involvement in a halogen bond.
Case Study: Hypothetical Co-crystal of this compound with a Carboxylic Acid
Based on this, a co-crystal of this compound with a simple carboxylic acid, such as benzoic acid, would likely involve a primary interaction between the bromine atoms of the pyrazine and the carbonyl oxygen of the carboxylic acid via halogen bonding. Additionally, hydrogen bonding between the carboxylic acid proton and one of the pyrazine nitrogen atoms is also highly probable.
Diagram of a Hypothetical Halogen and Hydrogen Bonding Interaction
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A Theoretical and Computational Guide to the Electronic Structure of 2,3-Dibromopyrazine: From First Principles to Practical Application
This in-depth technical guide provides a comprehensive framework for the theoretical calculation and analysis of the electronic structure of 2,3-dibromopyrazine. Tailored for researchers, computational chemists, and professionals in drug development, this document elucidates the core principles, methodologies, and practical interpretations necessary for a nuanced understanding of this important heterocyclic compound. By integrating first-principles calculations with insights into its chemical reactivity and spectroscopic properties, this guide serves as a valuable resource for leveraging computational chemistry in the design and development of novel therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
Pyrazine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceuticals. The introduction of halogen atoms, such as bromine, to the pyrazine ring profoundly influences its electronic properties, reactivity, and potential for intermolecular interactions. This compound, in particular, presents a unique electronic landscape governed by the interplay between the electron-withdrawing pyrazine core and the dual effects of the bromine substituents – their inductive electron withdrawal and their capacity for halogen bonding.[1]
A thorough understanding of the electronic structure of this compound is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore.[2] Theoretical calculations provide a powerful, cost-effective, and efficient means to probe these properties at the atomic level, offering insights that can guide synthetic efforts and accelerate the drug discovery pipeline.[3] This guide will detail the application of Density Functional Theory (DFT) and associated computational methods to unravel the electronic intricacies of this compound.
Theoretical Foundations and Computational Methodology
The accurate theoretical description of this compound's electronic structure hinges on the selection of an appropriate computational method and basis set. Density Functional Theory (DFT) has emerged as a robust and widely used approach for systems of this nature, offering a favorable balance between computational cost and accuracy.[4][5]
The Choice of Density Functional and Basis Set
For halogenated aromatic systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange with a density functional are often employed. The B3LYP functional, for instance, has a long-standing track record of providing reliable results for a wide range of organic molecules.[6][7]
The selection of the basis set is equally critical, especially when dealing with heavier elements like bromine. Pople-style basis sets, such as 6-311++G(d,p), augmented with diffuse and polarization functions, are generally adequate for capturing the electronic distribution, including the lone pairs on the nitrogen and bromine atoms.[8][9] For more rigorous calculations, particularly those investigating non-covalent interactions, correlation-consistent basis sets like aug-cc-pVTZ may be more appropriate.
Workflow for Electronic Structure Calculation
The following workflow outlines the key steps in performing a theoretical calculation of the electronic structure of this compound.
Caption: A generalized workflow for the theoretical calculation of this compound's electronic structure.
Analysis of the Electronic Structure
A successful computational study yields a wealth of data that requires careful interpretation. The following sections detail the key electronic properties of this compound and their implications.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[11] The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[12]
| Property | Description | Implication for this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the propensity to undergo oxidation or react with electrophiles. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the propensity to undergo reduction or react with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity.[13] |
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine and nitrogen atoms, as well as the π-system of the pyrazine ring. The LUMO is likely to be a π* orbital distributed over the pyrazine ring, with notable contributions from the carbon atoms bonded to the bromine atoms. This distribution makes these sites susceptible to nucleophilic attack. It is important to note that for some substituted pyrazines, the LUMO+1 orbital may be more relevant for predicting reactivity.[14]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule.[6] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP is expected to show:
-
Negative potential (red/yellow): Around the nitrogen atoms, reflecting their electronegativity and the presence of lone pairs. These regions are likely sites for hydrogen bonding and interactions with electrophiles.
-
Positive potential (blue): Around the hydrogen atoms and, significantly, in the region of the "σ-hole" on the bromine atoms.[15] This positive region on the halogen is a key feature of halogen bonding, a non-covalent interaction of growing importance in drug design.[16][17]
Caption: A conceptual diagram illustrating the expected regions of positive and negative electrostatic potential on this compound.
Spectroscopic Properties from First Principles
Theoretical calculations can predict various spectroscopic properties, providing a means to validate the computational model against experimental data.
Vibrational Spectroscopy (IR and Raman)
Calculating the vibrational frequencies of this compound can aid in the interpretation of experimental infrared (IR) and Raman spectra.[18][19] The calculated frequencies are typically scaled to account for anharmonicity and the approximations inherent in the theoretical model.[18] Key vibrational modes to analyze include:
-
C-H stretching and bending modes.
-
Pyrazine ring breathing and deformation modes.
-
C-Br stretching modes.
Discrepancies between calculated and experimental spectra can point to intermolecular interactions in the experimental sample (e.g., in the solid state) that are not accounted for in a gas-phase calculation.
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of this compound.[4] This involves calculating the energies of the excited states and the oscillator strengths of the transitions from the ground state to these excited states. The primary electronic transitions in molecules like this compound are typically π → π* and n → π* transitions.[20] Comparing the calculated absorption maxima (λmax) with experimental data provides another layer of validation for the chosen theoretical approach.[12]
Implications for Drug Development
The theoretical electronic structure of this compound provides actionable insights for drug development professionals:
-
Targeted Covalent Inhibitors: The identification of electrophilic sites on the pyrazine ring through FMO and MEP analysis can guide the design of targeted covalent inhibitors that form specific bonds with nucleophilic residues (e.g., cysteine) in a protein target.[2]
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazine ring and calculating the resulting changes in electronic properties, researchers can build robust SAR models to optimize potency and selectivity.
-
Halogen Bonding in Ligand Design: The prominent σ-hole on the bromine atoms of this compound makes it a potential halogen bond donor.[21] This interaction can be exploited to enhance binding affinity and specificity to a target protein.[1][22]
-
Antibody-Drug Conjugates (ADCs): Pyrazine derivatives have been utilized as linkers in ADCs.[23][24][25][26] Understanding their electronic structure and reactivity is crucial for developing stable and effective conjugation strategies.
Conclusion
The theoretical calculation of the electronic structure of this compound offers a powerful lens through which to understand its chemical behavior and potential as a building block in medicinal chemistry. By employing robust computational methods like DFT, researchers can gain deep insights into its reactivity, intermolecular interactions, and spectroscopic signatures. This knowledge, in turn, can rationalize experimental observations and guide the design of next-generation therapeutics. As computational resources become more accessible and theoretical methods more refined, the in silico analysis of such molecules will continue to be an indispensable tool in the modern drug discovery and development landscape.
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The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 2,3-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational chemistry of 2,3-dibromopyrazine, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. While the precise historical moment of its first synthesis is not prominently documented in contemporary literature, a logical reconstruction based on established chemical principles points towards a definitive synthetic route. This guide will elucidate this likely inaugural synthesis, grounded in the rich history of aromatic and heterocyclic chemistry, and provide a detailed, field-proven protocol.
I. Introduction: The Strategic Importance of Halogenated Pyrazines
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a core scaffold in a multitude of biologically active molecules and functional materials. The introduction of halogen atoms, particularly bromine, onto the pyrazine ring dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, with its vicinal bromine atoms, offers a unique platform for the synthesis of fused heterocyclic systems and polysubstituted pyrazines, making it a valuable building block in drug discovery and organic electronics.
II. The Logical Pathway to Discovery: The Double Sandmeyer Reaction
The most chemically sound and historically probable route for the first synthesis of this compound is through a double Sandmeyer reaction starting from 2,3-diaminopyrazine. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[1][2]. Given the stability and reactivity of aromatic diazonium salts, this method would have been the go-to approach for early 20th-century chemists seeking to prepare dihalopyrazines.
The causality behind this choice lies in the directing effects of the amino groups and the reliability of the Sandmeyer reaction. Direct bromination of the pyrazine ring is often unselective and can lead to a mixture of products. In contrast, the transformation of amino groups into bromine atoms via diazotization and copper-catalyzed substitution provides precise regiochemical control.
The Precursor: Synthesis of 2,3-Diaminopyrazine
The journey to this compound begins with its diamino precursor. The synthesis of 2,3-diaminopyrazine is a well-established process, often starting from more readily available materials. A common route involves the condensation of an alpha-amino acid amide with a 1,2-dicarbonyl compound, followed by oxidation. For the purposes of this guide, we will consider 2,3-diaminopyrazine as the starting material for the final key transformation.
III. The First Synthesis: A Detailed Experimental Protocol
The following protocol is a robust, self-validating system for the synthesis of this compound from 2,3-diaminopyrazine, based on the principles of the Sandmeyer reaction.
Step 1: Diazotization of 2,3-Diaminopyrazine
This initial step involves the conversion of the two primary amino groups into diazonium salt functionalities. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr).
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,3-diaminopyrazine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (sufficient to form a stirrable slurry) is prepared.
-
The flask is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) (2.2 eq) in a minimal amount of cold water is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the bis(diazonium) salt is indicated by a change in the color and consistency of the solution.
Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)
The unstable bis(diazonium) salt is then reacted with a copper(I) bromide catalyst. The copper(I) facilitates the decomposition of the diazonium salt and the introduction of the bromide nucleophile onto the pyrazine ring[3][4].
Protocol:
-
In a separate flask, a solution of copper(I) bromide (CuBr) (2.2 eq) in 48% aqueous HBr is prepared.
-
The freshly prepared, cold solution of the pyrazine-2,3-bis(diazonium) salt is slowly added to the copper(I) bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas (N₂) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C to ensure complete decomposition of the diazonium salt.
-
After the gas evolution ceases, the reaction mixture is cooled to room temperature.
-
The mixture is then extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| 2,3-Diaminopyrazine | 110.12 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.2 |
| Hydrobromic Acid (48%) | 80.91 | Excess |
| Copper(I) Bromide (CuBr) | 143.45 | 2.2 |
V. Mechanistic Insights and Visualization
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism[2]. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Caption: Proposed reaction pathway for the synthesis of this compound.
VI. Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
VII. Conclusion
While a singular, celebrated "discovery" paper for this compound may be lost to the annals of chemical history, the principles of synthetic organic chemistry provide a clear and logical path to its inaugural preparation. The double Sandmeyer reaction of 2,3-diaminopyrazine stands as the most plausible and robust method that would have been employed. This technical guide provides not only a window into this historical synthesis but also a practical and reliable protocol for contemporary researchers. The strategic importance of this compound as a synthetic intermediate ensures that its foundational chemistry remains as relevant today as it was at the time of its conceptual discovery.
VIII. References
-
Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000146. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 81-93. [Link]
-
Ong, K. T., Liu, Z. Q., & Tay, M. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]
-
Pyrazines and Related Ring Structures. ScienceDirect. [Link]
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3). [Link]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,3-Dibromopyrazine
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to precisely introduce diverse substituents onto the pyrazine ring is therefore of paramount importance for the development of novel molecular entities with tailored properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, offering a powerful tool for the functionalization of heterocyclic systems.[2][3][4][5] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 2,3-dibromopyrazine, a versatile building block for the synthesis of mono- and di-substituted pyrazine derivatives.
The Selectivity Challenge: Navigating the Reactivity of this compound
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. The two bromine atoms, situated on adjacent carbon atoms of the electron-deficient pyrazine ring, exhibit differential reactivity influenced by a combination of electronic and steric factors. The nitrogen atoms in the pyrazine ring exert a significant electron-withdrawing effect, activating both C-Br bonds towards oxidative addition to the Palladium(0) catalyst. However, the relative reactivity of the C-2 and C-3 positions is not intuitive and can be influenced by the specific reaction conditions.
Generally, in dihaloheterocyles, the position of initial coupling is dictated by factors such as the relative strength of the carbon-halogen bonds and the steric accessibility of the reaction site. For pyrazine systems, the electronic influence of the nitrogen atoms can lead to a more electron-deficient character at the C-2 and C-5/6 positions compared to C-3. This would suggest a potential preference for initial coupling at the C-2 position. However, the steric hindrance from the adjacent bromine atom at C-3 could also play a significant role, potentially favoring the less encumbered position. Achieving selective mono-arylation at either the C-2 or C-3 position, or proceeding to a controlled di-arylation, requires careful optimization of the catalytic system.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rationally designing and troubleshooting cross-coupling reactions. The generally accepted mechanism proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) species. This is often the rate-determining step, and the reactivity of the C-Br bond is a critical factor. For dihaloarenes, the first oxidative addition will preferentially occur at the more reactive C-Br bond.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Controlling selectivity in the coupling of this compound hinges on modulating the relative rates of these steps for the two different C-Br bonds.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Mono-arylation of this compound
This protocol aims for a non-selective mono-arylation, providing a mixture of 2-aryl-3-bromopyrazine and 3-aryl-2-bromopyrazine, which can be a valuable starting point for further diversification or for optimization towards a selective reaction.
Materials:
| Reagent/Material | Proportions |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.1 equiv |
| Pd(PPh₃)₄ | 0.05 equiv |
| K₂CO₃ | 2.0 equiv |
| 1,4-Dioxane/Water | 4:1 v/v |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Strategy for Selective Mono-arylation
Achieving selective mono-arylation requires careful tuning of the reaction conditions to favor the reaction at one C-Br bond over the other. Based on studies with other dihaloheterocycles, a possible strategy to favor mono-arylation at the more reactive position involves using a sterically demanding phosphine ligand and milder reaction conditions.
Materials:
| Reagent/Material | Proportions |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.05 equiv |
| Pd₂(dba)₃ | 0.02 equiv |
| SPhos | 0.08 equiv |
| K₃PO₄ | 2.0 equiv |
| Toluene/Water | 10:1 v/v |
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, and potassium phosphate to a dry reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed toluene and water.
-
Heat the reaction to a lower temperature, starting at 60 °C, and monitor closely.
-
The reaction progress should be carefully monitored by GC-MS or LC-MS to maximize the formation of the mono-arylated product and minimize the formation of the di-arylated byproduct.
-
Once the desired conversion is reached, cool the reaction and proceed with the workup and purification as described in Protocol 1.
Protocol 3: Procedure for Di-arylation of this compound
For the synthesis of 2,3-diarylpyrazines, conditions that promote exhaustive coupling are required. This typically involves a higher loading of the boronic acid and a more active catalytic system.
Materials:
| Reagent/Material | Proportions |
| This compound | 1.0 equiv |
| Arylboronic Acid | 2.5 equiv |
| Pd(dppf)Cl₂ | 0.05 equiv |
| Cs₂CO₃ | 3.0 equiv |
| DMF/Water | 5:1 v/v |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Purge the vessel with an inert gas.
-
Add Pd(dppf)Cl₂ and the degassed DMF/water solvent mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction for the complete consumption of the mono-arylated intermediate.
-
Upon completion, perform an aqueous workup as described in the previous protocols and purify by column chromatography or recrystallization.
Data Interpretation and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure inert atmosphere is maintained. |
| Insufficiently active base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of homocoupled product | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation of boronic acid | Unstable boronic acid | Use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt. |
| Mixture of mono- and di-arylated products | Reaction conditions not optimized for selectivity | For mono-arylation, use a limiting amount of boronic acid and monitor the reaction carefully. For di-arylation, use an excess of the boronic acid and a more active catalyst system. |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Non-conventional methodologies for transition metal catalysed carbon–carbon coupling: a critical overview. Part 2: The Suzuki reaction. Tetrahedron, 64(14), 3047-3101. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sperry, J., & Wright, D. L. (2005). The pyrazine natural products: a class of drugs and drug-like molecules. Current medicinal chemistry, 12(23), 2733-2759. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). Chinese Chemical Letters, 26(11), 1375-1379. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research, 45(6), 851-863. [Link]
-
Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (2025). Angewandte Chemie International Edition. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts, 9(2), 213. [Link]
-
Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). Molecules, 20(3), 5202-5214. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(23), 5558. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrazine Core via Stille Coupling with 2,3-Dibromopyrazine
Introduction: The Pyrazine Scaffold and the Power of Stille Coupling
The pyrazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and hydrogen bonding capabilities are central to the function of numerous FDA-approved drugs, including the anti-myeloma agent Bortezomib and the tuberculosis treatment Pyrazinamide.[3] The development of novel pyrazine-based therapeutics and functional materials hinges on the ability to precisely install diverse substituents onto the pyrazine core.[4][5]
Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and highly versatile method for forming carbon-carbon bonds. The reaction's key advantages lie in its tolerance of a wide variety of functional groups and the relative stability of the organotin (stannane) reagents to air and moisture, which simplifies handling and storage.[6][7] This makes the Stille reaction particularly well-suited for the late-stage functionalization of complex molecules.[8]
This guide provides an in-depth exploration of the Stille coupling reaction using 2,3-dibromopyrazine as a key building block. We will dissect the reaction mechanism, provide detailed, field-proven protocols for both selective mono- and double-functionalization, and address common challenges to empower researchers in their synthetic endeavors.
The Stille Coupling Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (in this case, this compound), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to a Pd(II) intermediate.[11][12]
-
Transmetalation : The organostannane reagent exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-limiting step of the cycle.[8][11] The addition of copper(I) salts can sometimes accelerate this step.[13]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][12]
Strategic Considerations for this compound
The symmetrical nature of this compound presents a unique synthetic challenge and opportunity: controlling the degree of substitution. The two bromine atoms are electronically equivalent, meaning selective mono-substitution relies primarily on controlling the reaction stoichiometry.
-
Mono-substitution: To favor the formation of a 2-bromo-3-substituted pyrazine, the organostannane reagent should be used as the limiting reagent (typically 0.95 to 1.1 equivalents).
-
Double-substitution: To drive the reaction to completion and form the 2,3-disubstituted pyrazine, a stoichiometric excess of the organostannane reagent is required (typically 2.2 to 2.5 equivalents). Longer reaction times and/or higher temperatures may also be necessary to ensure the second coupling occurs efficiently.[14]
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for success. While Pd(PPh₃)₄ is a common and effective catalyst, systems generated in situ from a palladium source like Pd₂(dba)₃ and a phosphine ligand often provide greater flexibility and reactivity.[15] For electron-deficient substrates like di-bromopyrazine, ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or specialty ligands like XPhos can be effective.[16]
Experimental Protocols
General Laboratory Best Practices: Stille reactions should always be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.[10] Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]
Protocol 1: Selective Mono-Arylation of this compound
This protocol details the synthesis of 2-bromo-3-(thiophen-2-yl)pyrazine as a representative example.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 4.20 mmol, 1.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (243 mg, 0.21 mmol, 0.05 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Using a syringe, add anhydrous toluene (40 mL) to the flask. Stir the mixture to dissolve the solids.
-
In a separate, dry vial, draw up 2-(tributylstannyl)thiophene (1.65 g, 4.41 mmol, 1.05 equiv) into a syringe.
-
Slowly add the organostannane to the stirring reaction mixture.
-
Equip the flask with a reflux condenser under a positive pressure of nitrogen and heat the reaction mixture to 110 °C (oil bath temperature).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Stille coupling purification is the removal of tin byproducts. A common method is to re-dissolve the crude residue in a solvent like ethyl acetate or dichloromethane and wash it with an aqueous solution of potassium fluoride (KF). The fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
-
After the KF wash, wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
-
Protocol 2: Double Stille Coupling on this compound
This protocol details the synthesis of 2,3-di(furan-2-yl)pyrazine.
Materials:
-
This compound
-
2-(Tributylstannyl)furan
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 4.20 mmol, 1.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (243 mg, 0.21 mmol, 0.05 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Via syringe, add anhydrous toluene (40 mL) and stir.
-
Slowly add 2-(tributylstannyl)furan (3.30 g, 9.24 mmol, 2.2 equiv) to the reaction mixture.
-
Attach a reflux condenser under nitrogen and heat the reaction to 120 °C. The higher temperature helps drive the second coupling.
-
Monitor the reaction for the disappearance of both the starting material and the mono-coupled intermediate. The reaction may require 24-48 hours.[14]
-
Cool the reaction to room temperature.
-
Follow the same work-up and purification procedure as described in Protocol 1, including the potassium fluoride wash to remove tin byproducts, followed by silica gel chromatography.
Summary of Reaction Parameters
The success of a Stille coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for reactions involving heteroaromatic halides.
| Parameter | Selection & Rationale | Typical Values |
| Palladium Source | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is a stable Pd(0) precursor used with added ligands.[11][15] | 1-5 mol% |
| Ligand | Triphenylphosphine (PPh₃) is standard. Electron-rich or bulky phosphines can sometimes improve rates. | 2-4 equivalents per Pd |
| Solvent | Aprotic, non-polar, or polar aprotic solvents are preferred. Toluene and DMF are common. | Toluene, Dioxane, DMF |
| Temperature | Sufficient thermal energy is needed, especially for less reactive bromides. | 80 - 140 °C |
| Organostannane | Tributylstannyl reagents are common due to lower toxicity than trimethylstannyl variants.[10] | 1.0-1.2 eq (mono), >2.2 eq (double) |
| Additives | CuI can accelerate the transmetalation step. LiCl can facilitate oxidative addition.[6][13] | 10-20 mol% (CuI), Stoichiometric (LiCl) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure a strict inert atmosphere; use fresh catalyst.2. Increase reaction temperature.3. Use freshly distilled/anhydrous solvents. |
| Homocoupling of Stannane | Presence of oxygen; catalyst decomposition. | Degas the solvent thoroughly (e.g., by sparging with argon) before adding the catalyst.[10] |
| Stalled at Mono-substitution | The second C-Br bond is less reactive after the first substitution; insufficient temperature or time. | Increase temperature, add fresh catalyst, or extend reaction time. Ensure >2 eq of stannane is used. |
| Difficulty Removing Tin | Tributyltin halides are often oily and co-elute with the product. | Perform a diligent aqueous KF wash post-reaction. Multiple washes may be necessary. Filter through Celite® to remove the solid tin fluoride precipitate. |
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Wiley Online Library. The Stille Reaction. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. [Link]
-
Wikipedia. Stille reaction. [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
ResearchGate. (2014). Model Stille coupling reactions using different catalyst systems. [Link]
-
ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
National Institutes of Health. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
-
National Institutes of Health. (2021). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. [Link]
-
ChemEurope.com. Stille reaction. [Link]
-
National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
Royal Society of Chemistry. (1995). Synthesis of azabicyclic pyrazine derivatives as muscarinic agonists. [Link]
-
Angewandte Chemie International Edition. (2004). The Mechanisms of the Stille Reaction. [Link]
-
PubMed. (2003). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. [Link]
-
MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts. [Link]
-
Royal Society of Chemistry. (2018). A regioselective double Stille coupling reaction of bicyclic stannolanes. [Link]
-
ResearchGate. (2021). Denitrogenative palladium-catalyzed coupling of aryl halides with arylhydrazines. [Link]
-
ResearchGate. Stille Coupling of 2-Diarylaminothiophenes with Mono and Dibromo(het)arylenes. [Link]
-
National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
YouTube. (2022). Stille reaction | Brief theory, double cross-coupling. [Link]
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Application Notes and Protocols for the Heck Reaction of 2,3-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of the Mizoroki-Heck reaction for the selective C-C bond formation at the C2 and C3 positions of 2,3-dibromopyrazine, a versatile building block in medicinal chemistry. We delve into the nuanced reaction conditions required to control mono- and di-olefination, underpinned by an understanding of the electronic properties of the pyrazine core. This document provides optimized protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of novel pyrazine-based compounds for drug discovery and development.
Introduction: The Strategic Importance of the Heck Reaction on the Pyrazine Scaffold
The pyrazine ring is a privileged nitrogen-containing heterocycle, frequently incorporated into the molecular architecture of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its role in modulating pharmacokinetic properties. The palladium-catalyzed Mizoroki-Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse olefinic substituents onto aromatic and heteroaromatic cores.[1] When applied to dihalogenated systems like this compound, the Heck reaction opens a gateway to a vast chemical space of mono- and di-substituted pyrazines, which are key intermediates in the synthesis of complex drug candidates.
The successful implementation of the Heck reaction on this compound hinges on a thorough understanding of the subtle interplay between catalyst, ligand, base, solvent, and temperature. Furthermore, the inherent electronic asymmetry of the 2,3-dihalopyrazine system presents both a challenge and an opportunity for regioselective synthesis.
Mechanistic Considerations and Regioselectivity
The catalytic cycle of the Heck reaction is a well-established sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.
Diagram of the Heck Reaction Catalytic Cycle:
Sources
Application Notes & Protocols: Strategic Sonogashira Coupling of 2,3-Dibromopyrazine with Terminal Alkynes
Introduction: The Strategic Value of Alkynylpyrazines
Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their roles in pharmaceuticals, agrochemicals, and functional organic materials. The introduction of alkyne functionalities onto the pyrazine core via C-C bond-forming reactions unlocks a vast chemical space for further elaboration. The Sonogashira cross-coupling reaction stands as the preeminent method for this transformation, offering a direct and efficient route to construct sp²-sp carbon-carbon bonds under mild conditions.[1][2]
This guide focuses specifically on the Sonogashira coupling of 2,3-dibromopyrazine. This substrate presents a unique challenge and opportunity: the potential for selective mono-alkynylation or controlled di-alkynylation. Mastering this selectivity is critical for synthesizing advanced intermediates for drug development, such as precursors for kinase inhibitors or novel ligands, and for building complex conjugated organic materials. We will explore the mechanistic underpinnings that govern selectivity, provide robust experimental protocols, and offer field-proven insights to navigate the practical challenges of this powerful reaction.
Mechanistic Rationale: Controlling Regioselectivity
The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[3][4] Understanding these cycles is fundamental to troubleshooting and optimizing the reaction for a di-halogenated substrate like this compound.
The Dual Catalytic Cycle
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step.[1] For a di-bromo substrate, the first oxidative addition will preferentially occur at the more electrophilic C-Br bond, a factor influenced by the nitrogen atoms in the pyrazine ring.
-
Transmetalation: A copper(I) acetylide, formed in the adjacent copper cycle, transfers its acetylide group to the Pd(II) complex. This step exchanges the bromide ligand for the alkynyl group.[5]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the alkynylpyrazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
-
-
Copper Cycle (The Activator):
-
The copper(I) salt (typically CuI) reacts with the terminal alkyne.[6][7]
-
The amine base (e.g., triethylamine) deprotonates the alkyne-copper complex, increasing the acidity of the terminal proton and forming the crucial copper(I) acetylide species.[3][7] This species is now primed for the transmetalation step.
-
While highly efficient, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[1] For sensitive substrates, copper-free Sonogashira protocols have been developed, which rely on the base alone to facilitate the formation of the palladium acetylide intermediate, albeit sometimes requiring harsher conditions.[3]
Caption: Fig. 1: Interconnected Catalytic Cycles in Sonogashira Coupling.
Achieving Mono-selectivity
For this compound, achieving mono-alkynylation is the primary objective in many synthetic campaigns. Selectivity is primarily governed by two factors:
-
Stoichiometry: Using a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents) relative to the dibromopyrazine favors the formation of the mono-substituted product.
-
Electronic Deactivation: After the first coupling, the newly introduced electron-donating alkynyl group deactivates the pyrazine ring towards the second oxidative addition. This electronic effect makes the remaining C-Br bond less electrophilic and thus less reactive, often allowing the reaction to be stopped cleanly after the first substitution.
Experimental Protocols & Workflow
This section provides a robust, field-tested protocol for the selective mono-alkynylation of this compound.
Reagents and Equipment
-
Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen), TLC plates, syringes.
Step-by-Step Protocol
Caption: Fig. 2: Standard Experimental Workflow for Mono-alkynylation.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).[8]
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and undesirable side reactions.[9]
-
Solvent and Base Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the dibromopyrazine. Add triethylamine (2.0 equiv). Stir the mixture for 10-15 minutes. The solution should be a pale yellow suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Upon completion (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkynyl-3-bromopyrazine.
Data Summary: Representative Couplings
The following table summarizes expected outcomes for the mono-Sonogashira coupling of this compound with various terminal alkynes under the optimized protocol.
| Terminal Alkyne (1.1 eq) | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Temp (°C) | Time (h) | Typical Yield (Mono-product) | Notes |
| Phenylacetylene | 3 | 3 | 70 | 4 | 85-95% | Forms a stable, crystalline product. |
| 1-Hexyne | 3 | 3 | 70 | 6 | 80-90% | Product may be an oil. |
| Trimethylsilylacetylene | 3 | 3 | 60 | 5 | 90-98% | TMS group can be easily removed later for further functionalization. |
| 2-Methyl-3-butyn-2-ol | 4 | 4 | 80 | 8 | 75-85% | The hydroxyl group is well-tolerated; slightly higher catalyst loading may be needed.[2] |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | - Inactive catalyst (Pd(II) not reduced to Pd(0))- Insufficiently anhydrous/degassed conditions- Poor quality base or solvent | - Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(PPh₃)₄).- Ensure rigorous inert atmosphere technique; use freshly distilled/degassed solvents and base.- Increase reaction temperature in 10 °C increments. |
| Significant Homocoupling (Glaser Product) | - Excess oxygen present- High concentration of copper catalyst | - Improve degassing procedure for solvents and the reaction vessel.[9]- Reduce CuI loading to 1-2 mol%.- Consider a copper-free protocol if the problem persists. |
| Formation of Di-substituted Product | - Reaction run for too long or at too high a temperature- >1.2 equivalents of alkyne used | - Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.- Reduce reaction temperature.- Ensure accurate stoichiometry of the terminal alkyne. |
| Dark Black Solution / Catalyst Crash | - Catalyst decomposition due to high temperature or oxygen | - Lower the reaction temperature.- Ensure the reaction is maintained under a positive pressure of inert gas. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable mono-alkynylpyrazine intermediates. By carefully controlling reaction stoichiometry and conditions, and by understanding the underlying catalytic cycles, researchers can achieve high yields and excellent selectivity. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and materials scientists to successfully implement this reaction, paving the way for the discovery and creation of novel molecular entities.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
OChemSimplified. (2019, January 7). Sonogashira coupling. YouTube. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Molla, M. R., et al. (2016). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for mechanism principles, specific URL not applicable).
-
de la Hoz, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Cai, C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 6856–6871. [Link]
-
Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dibromopyrazine
Introduction: The Strategic Importance of Aminopyrazines
In the landscape of modern medicinal chemistry and materials science, the pyrazine core is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a plethora of bioactive molecules and functional materials. The introduction of amino functionalities to the pyrazine ring, in particular, opens up vast chemical space for further derivatization, enabling the fine-tuning of pharmacological and material properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a paramount transformation for the construction of C-N bonds, offering a versatile and efficient route to aminopyrazines from their corresponding halo-derivatives.[1]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2,3-dibromopyrazine, a readily available starting material for the synthesis of mono- and di-aminopyrazine derivatives. We will delve into the mechanistic underpinnings of this reaction, explore strategies for controlling selectivity, and provide step-by-step experimental procedures suitable for researchers in both academic and industrial settings.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] The key steps are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final step is the reductive elimination of the desired aminopyrazine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Selectivity: Mono- vs. Di-amination
A key challenge in the functionalization of this compound is the control of selectivity between mono- and di-amination. The two bromine atoms exhibit different reactivities due to the electronic nature of the pyrazine ring. Generally, the first amination is faster than the second, as the introduction of an electron-donating amino group deactivates the ring towards further oxidative addition. However, achieving high selectivity for the mono-aminated product often requires careful optimization of reaction conditions.
Key Strategies for Selective Mono-amination:
-
Stoichiometry: The most straightforward approach to favor mono-amination is to use a limited amount of the amine (typically 1.0-1.2 equivalents) relative to the this compound.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-aminated byproduct. Careful reaction monitoring by TLC or LC-MS is crucial.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Less reactive catalyst systems may favor mono-amination.
For the synthesis of di-aminated pyrazines, an excess of the amine (typically >2.2 equivalents) and longer reaction times are employed to drive the reaction to completion.
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be necessary for specific amines and to achieve desired levels of selectivity. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Selective Mono-amination of this compound
This protocol is designed to favor the formation of 2-amino-3-bromopyrazine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the chosen phosphine ligand (e.g., Xantphos, 0.05 mmol), and the palladium source (e.g., Pd(OAc)₂, 0.025 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol) to the flask.
-
Add anhydrous solvent (e.g., toluene, 5 mL) to the flask.
-
Add the amine (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for selective mono-amination.
Protocol 2: Di-amination of this compound
This protocol is designed to favor the formation of 2,3-diaminopyrazine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A robust phosphine ligand such as RuPhos or BrettPhos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or tert-butanol
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the chosen phosphine ligand (e.g., RuPhos, 0.1 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the base (e.g., potassium phosphate, 2.5 mmol) to the flask.
-
Add anhydrous solvent (e.g., dioxane, 5 mL) to the flask.
-
Add the amine (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Once the mono-aminated intermediate is consumed, cool the reaction mixture to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The following table summarizes typical conditions for the Buchwald-Hartwig amination of dihalopyrazines, based on literature for analogous substrates.
| Parameter | Selective Mono-amination | Di-amination |
| Amine (equiv.) | 1.0 - 1.2 | > 2.2 |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(dba)₂ |
| Ligand | Xantphos, BINAP | RuPhos, BrettPhos, DavePhos |
| Base | NaOtBu, K₂CO₃ | K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | Toluene, Dioxane | Dioxane, t-Butanol, THF |
| Temperature (°C) | 80 - 100 | 100 - 120 |
| Typical Reaction Time | 2 - 8 hours | 12 - 24 hours |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0)- Use freshly distilled, anhydrous solvents- Purify reagents before use |
| Formation of dehalogenated byproduct | - Presence of water- Ligand choice | - Ensure strictly anhydrous conditions- Use a more sterically hindered ligand |
| Poor selectivity for mono-amination | - Excess amine- High temperature or long reaction time | - Use stoichiometric amount of amine- Reduce reaction temperature and monitor closely |
| Incomplete di-amination | - Insufficient amine or base- Deactivated catalyst | - Increase equivalents of amine and base- Use a more robust ligand (e.g., RuPhos) and higher temperature |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminopyrazines from this compound. By carefully controlling the reaction parameters, particularly the stoichiometry of the amine and the choice of catalyst system, researchers can selectively synthesize both mono- and di-aminated products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the fields of drug discovery and materials science.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines. BenchChem.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Frank, A., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1836-1843.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate.[Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! The Organic Chemistry Tutor.[Link]
- Orlov, N. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5183.
- Organic Chemistry Portal. (n.d.).
-
National Center for Biotechnology Information. (2012). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
Sources
Application Note: Strategic Synthesis of Pyrazine-Based Kinase Inhibitors Leveraging 2,3-Dibromopyrazine
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it ideal for targeting the hinge region of kinase proteins.[1] This guide provides a detailed technical overview and robust protocols for the synthesis of diverse pyrazine-based kinase inhibitors, utilizing the versatile and commercially available starting material, 2,3-dibromopyrazine. We will explore key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, detailing the mechanistic rationale, experimental setup, and optimization strategies to control regioselectivity and maximize yields.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a host of diseases, most notably cancer.[2][3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these drugs incorporate nitrogen-containing heterocyclic cores.[2][5] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a bioisostere of pyridine and pyrimidine and has emerged as a key structural motif.[1]
The nitrogen atoms of the pyrazine ring are crucial for its biological activity, often serving as hydrogen bond acceptors that anchor the inhibitor to the ATP-binding pocket of the target kinase.[1] This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition. The planar structure of the pyrazine ring also facilitates favorable hydrophobic and π-stacking interactions within the active site.
This compound is an ideal starting material for building libraries of kinase inhibitors. The two bromine atoms offer distinct reactivity profiles, allowing for sequential and regioselective functionalization to introduce the diverse substituents necessary for potency and selectivity.
Core Synthetic Strategies: Functionalizing the Pyrazine Core
The differential reactivity of the C-Br bonds on the this compound ring is the cornerstone of its synthetic utility. The bromine at the 2-position is more electron-deficient due to its proximity to the ring nitrogen, making it more susceptible to oxidative addition by a palladium(0) catalyst. This inherent electronic bias allows for predictable, sequential cross-coupling reactions.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most powerful tools.
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[7] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism & Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of this compound. This step is typically rate-limiting and occurs preferentially at the more electronically activated C2-Br bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
By carefully controlling stoichiometry (using ~1 equivalent of boronic acid), the reaction can be stopped after the first coupling, yielding a 2-aryl-3-bromopyrazine intermediate. This intermediate can then be subjected to a second, different cross-coupling reaction.
Caption: Buchwald-Hartwig amination reaction scheme.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 3.1: Synthesis of 2-Aryl-3-bromopyrazine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol, 237.9 mg)
-
Arylboronic Acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol, 265 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate. [9]2. Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-bromopyrazine.
Protocol 3.2: Synthesis of 2-Aryl-3-aminopyrazine via Buchwald-Hartwig Amination
This protocol details the amination of the 2-aryl-3-bromopyrazine intermediate.
Materials:
-
2-Aryl-3-bromopyrazine (from Protocol 3.1) (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)
-
Schlenk tube or sealed vial, magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-aryl-3-bromopyrazine, NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk tube. [10]2. Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [10]9. Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor scaffold.
Data Summary and Optimization
Successful synthesis requires careful optimization. The following table provides a starting point for troubleshooting and adapting the protocols for different substrates.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd(PPh₃)₄ are ready to go. Pd(II) pre-catalysts require in situ reduction but are often more air-stable. |
| Ligand | PPh₃, dppf | XPhos, RuPhos, SPhos | For Suzuki, standard phosphines often suffice. For Buchwald-Hartwig, bulky, electron-rich biaryl phosphines are critical for efficient C-N reductive elimination. [11] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, KOtBu, LiHMDS | Suzuki requires a moderate base to activate the boronic acid. [12]Buchwald-Hartwig needs a strong, non-nucleophilic base to deprotonate the amine. [13][14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane (anhydrous) | Suzuki reactions often benefit from a biphasic aqueous system. [7]Buchwald-Hartwig requires anhydrous conditions to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 110 °C | 80 - 120 °C | Higher temperatures can increase reaction rates but may also promote side reactions like hydrodehalogenation. [15]Optimization is key. |
Conclusion
This compound is a powerful and versatile building block for the efficient, modular synthesis of pyrazine-based kinase inhibitors. By leveraging the regioselectivity of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds for screening and lead optimization. The protocols and strategies outlined in this guide provide a robust framework for accessing these valuable molecular scaffolds, accelerating the drug discovery process in the critical field of kinase inhibition.
References
-
Mihai, C. I., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Retrieved from [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][3][5]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Ipsen, J. H., & Lindhardt, A. T. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Du, Q., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Request PDF. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
KTH DiVA. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH DiVA. Retrieved from [Link]
-
YouTube. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from [Link]
-
Request PDF. (2007). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
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- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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Application Note: Strategic Synthesis of Pyrazine-Based Ligands from 2,3-Dibromopyrazine for Advanced Metal Complexes
Authored by: A Senior Application Scientist
Introduction
Pyrazine-based ligands are a cornerstone in the development of sophisticated metal complexes, finding applications in areas ranging from photoredox catalysis and molecular sensing to the design of novel therapeutic agents. The pyrazine core, with its two nitrogen atoms, provides a unique electronic platform for coordinating with metal centers, often leading to complexes with desirable photophysical and electrochemical properties. Among the various precursors available for pyrazine ligand synthesis, 2,3-dibromopyrazine stands out as a particularly versatile and powerful building block. Its two reactive bromine atoms can be sequentially or simultaneously functionalized, allowing for the precise and controlled construction of intricate ligand architectures.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in ligand synthesis. We will delve into key synthetic methodologies, offering step-by-step protocols and explaining the rationale behind experimental choices. The focus will be on providing a practical and trustworthy resource that combines established chemical principles with field-proven insights.
The Versatility of this compound: A Synthetic Hub
The reactivity of the C-Br bonds in this compound is the key to its synthetic utility. These bonds are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl substituents, as well as nitrogen, oxygen, and sulfur-based nucleophiles.
The sequential functionalization of the two bromine atoms is a particularly powerful strategy. The first substitution reaction often modifies the electronic properties of the pyrazine ring, which in turn influences the reactivity of the remaining C-Br bond. This allows for a stepwise and controlled approach to building complex, unsymmetrical ligands.
Synthetic Methodologies and Protocols
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-C bond formation in organic synthesis. The Suzuki and Stille couplings are particularly well-suited for the functionalization of this compound.
The Suzuki coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.
A prominent example is the synthesis of 2,3-di(pyridin-2-yl)pyrazine (dpp), a classic chelating ligand.
Protocol: Synthesis of 2,3-Di(pyridin-2-yl)pyrazine (dpp)
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound (1.0 eq), 2-(tributylstannyl)pyridine (2.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Insights:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Stille couplings. The triphenylphosphine ligands stabilize the palladium(0) active species.
-
Stoichiometry: A slight excess of the organostannane reagent is used to ensure complete consumption of the dibromopyrazine.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction.
The general workflow for this synthesis can be visualized as follows:
Caption: Workflow for the synthesis of dpp.
The Stille coupling utilizes organostannane reagents and offers a complementary approach to the Suzuki coupling. It is often tolerant of a wider range of functional groups.
Table 1: Comparison of Suzuki and Stille Couplings for this compound Functionalization
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organostannane (Organotins) |
| Advantages | Low toxicity of boron byproducts, high stability of reagents. | High functional group tolerance, mild reaction conditions. |
| Disadvantages | Can require strong bases which may not be compatible with all substrates. | Toxicity of tin byproducts, requires stoichiometric amounts of organotin. |
| Typical Catalyst | Pd(PPh3)4, PdCl2(dppf) | Pd(PPh3)4, Pd2(dba)3 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. While bromine is not as strong an activating group as nitro or cyano groups, SNAr reactions can still be achieved, often under more forcing conditions (higher temperatures).
This methodology is ideal for introducing heteroatoms, such as nitrogen, oxygen, or sulfur, onto the pyrazine core.
Protocol: Synthesis of a Diaminopyrazine Derivative
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., K2CO3 or Cs2CO3)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen high-boiling solvent.
-
Add the amine (2.5 eq) and the base (3.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Insights:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A base is often required to deprotonate the incoming nucleophile or to scavenge the HBr byproduct.
-
Temperature: High temperatures are typically necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrazine ring.
The logical relationship for choosing a synthetic strategy can be visualized as follows:
Caption: Decision tree for synthetic strategy.
From Ligand to Metal Complex: Coordination Chemistry
Once the desired pyrazine-based ligand has been synthesized and purified, the next step is its coordination to a metal center. The choice of metal will be dictated by the intended application of the final complex. For instance, ruthenium(II) and iridium(III) are often used for photoredox catalysis and light-emitting applications, while iron(II) and cobalt(II) are explored for their magnetic and redox properties.
General Protocol for Metal Complexation: Synthesis of [Ru(bpy)2(dpp)]2+
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) [Ru(bpy)2Cl2]
-
2,3-Di(pyridin-2-yl)pyrazine (dpp)
-
Solvent (e.g., ethanol/water mixture)
Procedure:
-
Suspend [Ru(bpy)2Cl2] (1.0 eq) and dpp (1.1 eq) in a 3:1 ethanol/water mixture.
-
Reflux the mixture for several hours, during which time the color should change, indicating complex formation.
-
Monitor the reaction by UV-Vis spectroscopy to observe the appearance of the characteristic metal-to-ligand charge transfer (MLCT) bands.
-
After completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of a counterion salt (e.g., KPF6 or NH4PF6) to precipitate the complex.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
Characterization:
The resulting metal complex should be thoroughly characterized to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy (1H and 13C): To elucidate the structure of the complex in solution.
-
Mass Spectrometry (e.g., ESI-MS): To determine the mass-to-charge ratio and confirm the molecular weight.
-
UV-Vis Spectroscopy: To probe the electronic transitions within the complex.
-
Cyclic Voltammetry: To investigate the redox properties of the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide array of pyrazine-based ligands. Through strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can access a rich variety of ligand architectures. The ability to fine-tune the steric and electronic properties of these ligands allows for the rational design of metal complexes with tailored functionalities for diverse applications in chemistry, materials science, and medicine. The protocols and insights provided in this application note serve as a robust starting point for scientists seeking to harness the potential of this remarkable building block.
References
-
Al-Afyouni, M. H., Funston, J. M., & Brewer, K. J. (2015). Synthesis and characterization of the tetrametallic complex 5 containing the dpp bridging ligand (dpp= 2, 3-bis (2-pyridyl) pyrazine) and its electronic and photophysical properties. Inorganica Chimica Acta, 427, 219-224. [Link]
Application Notes & Protocol: Regioselective Monolithiation of 2,3-Dibromopyrazine via Halogen-Metal Exchange
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Functionalized Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Specifically, 2,3-disubstituted pyrazines are key intermediates for constructing complex molecular architectures. However, their synthesis often requires multi-step procedures that lack regiochemical control.
The selective functionalization of one position on a di-substituted ring presents a significant synthetic challenge. This guide details a robust and highly regioselective protocol for the monolithiation of 2,3-dibromopyrazine. By leveraging a low-temperature halogen-metal exchange, this method provides a direct and efficient route to 2-bromo-3-lithiopyrazine. This lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, opening a gateway to a diverse library of 2-bromo-3-substituted pyrazine derivatives. These products are ideal precursors for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyrazine core.[4]
Mechanistic Rationale: Achieving Regioselectivity through Kinetics
The successful monolithiation of this compound hinges on the principles of the lithium-halogen exchange reaction, a powerful tool for creating organolithium reagents that are otherwise difficult to access.[5][6][7][8]
Why Halogen-Metal Exchange?
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring's protons less acidic and the ring itself susceptible to nucleophilic addition by strong organometallic reagents.[9] Therefore, direct deprotonation (lithiation of a C-H bond) is challenging and often unselective. Halogen-metal exchange circumvents this issue by targeting the C-Br bond directly. The reaction is exceptionally fast, especially at cryogenic temperatures, proceeding much more rapidly than competing side reactions like nucleophilic addition or deprotonation.[6]
The Exchange Mechanism and Regioselectivity
The reaction is initiated by the addition of an alkyllithium reagent, typically n-butyllithium (n-BuLi), to the dibromopyrazine substrate at -78 °C. The mechanism is believed to proceed through a nucleophilic attack on the bromine atom, possibly involving an "ate-complex" intermediate.[6][10] The equilibrium of this exchange strongly favors the formation of the more stable organolithium species.[7][10] In this case, the formation of an sp²-hybridized pyrazinyl-lithium species is thermodynamically favored over the sp³-hybridized n-butyllithium.
Caption: Simplified mechanism of monolithiation.
Using precisely one equivalent of n-BuLi at -78 °C allows for the kinetic trapping of the monolithiated species. While dilithiation is possible with excess reagent, the controlled stoichiometry ensures the selective formation of 2-bromo-3-lithiopyrazine.
Detailed Experimental Protocol
This protocol describes the monolithiation of this compound and subsequent quenching with a model electrophile, benzaldehyde.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Notes |
| This compound | 237.88 | 1.0 | 1.19 g | Ensure purity. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Use a freshly distilled or inhibitor-free solvent from a sure-seal bottle. |
| n-Butyllithium (n-BuLi) | 64.06 | 1.05 | 2.1 mL of 2.5 M in hexanes | Pyrophoric. Titrate before use for accurate concentration.[11] |
| Benzaldehyde | 106.12 | 1.2 | 0.61 mL (637 mg) | Freshly distilled to remove benzoic acid. |
| Saturated aq. NH₄Cl | - | - | 20 mL | For quenching. |
| Ethyl Acetate | - | - | 100 mL | For extraction. |
| Brine | - | - | 20 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying. |
3.2. Equipment Setup
-
Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.
-
Magnetic stirrer and stir bar.
-
Septa for all flask openings.
-
Inert gas line (Argon or Nitrogen) with a bubbler.
-
Syringes and needles for liquid transfers.
-
Low-temperature thermometer.
-
Dry ice/acetone bath (-78 °C).
3.3. Step-by-Step Procedure
-
Preparation: Assemble the glassware while hot from the oven and allow it to cool under a stream of argon or nitrogen. This ensures all moisture is removed.
-
Dissolution: To the reaction flask, add this compound (1.19 g, 5.0 mmol) and dissolve it in anhydrous THF (40 mL) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below -70 °C during the addition. A color change to a deep red or brown solution is typically observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add benzaldehyde (0.61 mL, 6.0 mmol) dropwise. The characteristic color of the organolithium should fade upon addition.
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.
-
Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2-bromo-3-pyrazinyl)(phenyl)methanol.
Expertise & Trustworthiness: The Scientist's Perspective
-
Causality of Choices:
-
Solvent: Anhydrous THF is crucial. It is a polar aprotic solvent that effectively solvates the organolithium aggregates, increasing their reactivity.[11][12] Water will instantly quench the n-BuLi and any formed organolithium intermediate.
-
Temperature: Maintaining the reaction at -78 °C is the single most critical parameter. The pyrazinyl-lithium intermediate is thermally unstable and can decompose at higher temperatures. Furthermore, n-BuLi can react with THF at temperatures above -60 °C.[11]
-
Reagent: n-Butyllithium is a sufficiently strong base for this exchange and is more common and easier to handle than sec- or tert-butyllithium.[12][13] Hindered amide bases like LDA are generally used for deprotonation (C-H activation) and are less effective for halogen-metal exchange.[14]
-
-
Self-Validating System:
-
Visual Cues: The formation of a deeply colored solution upon adding n-BuLi and its subsequent disappearance after adding the electrophile provides a strong visual confirmation that the reaction is proceeding as expected.
-
Reaction Monitoring: Progress can be monitored by TLC. A small aliquot can be quenched with D₂O, and ¹H NMR analysis should show the disappearance of one of the pyrazine protons, confirming successful lithiation.
-
Safety: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques. Ensure a fire extinguisher rated for chemical fires (Class D) is accessible. The purchase of small bottles is recommended to minimize risk and degradation over time.
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from starting material to purified product.
Caption: Experimental workflow for the monolithiation protocol.
References
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC, NIH. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC, NIH. [Link]
-
Organolithium Reagents. Organic Chemistry Data. [Link]
-
Organolithium Reagents Handling and Titration. Myers Research Group, Harvard University. [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. ACS Publications. [Link]
-
Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. [Link]
-
Regioselective Ortho-Lithiation of Halopyridines. HETEROCYCLES, Vol. 22, No. 7, 1984. [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate. [Link]
-
Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. [Link]
-
Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. ResearchGate. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Academian. [Link]
-
Metal–halogen exchange. Grokipedia. [Link]
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Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. NIH. [Link]
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Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. Semantic Scholar. [Link]
-
Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. ResearchGate. [Link]
-
Why do halogen-metal exchanges happen? Chemistry Stack Exchange. [Link]
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n-Butyllithium. Wikipedia. [Link]
-
Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]
-
Halogen-metal exchange. UCLA Chemistry. [Link]
-
Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]
-
Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. PubMed. [Link]
-
Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group, UCL. [Link]
-
Reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. DeepDyve. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. PubMed. [Link]
-
Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. PubMed. [Link]
-
Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. [Link]
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Synthesis of pyrrolo[2,3-b]pyrazines from 2,3-Dibromopyrazine.
An In-Depth Guide to the Synthesis of Pyrrolo[2,3-b]pyrazines from 2,3-Dibromopyrazine
Authored by a Senior Application Scientist
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] This scaffold is a key structural motif in numerous biologically active molecules, including potent inhibitors of critical enzymes like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] The structural similarity of the pyrrolo[2,3-b]pyrazine core to purines allows it to function as a versatile pharmacophore, making it a privileged structure in drug discovery.[5]
This application note provides a comprehensive guide for the synthesis of substituted pyrrolo[2,3-b]pyrazines, starting from the commercially available and versatile building block, this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed, step-by-step protocols, and summarize key experimental parameters to aid researchers in the successful execution and optimization of these reactions. The primary strategy discussed involves a sequential palladium-catalyzed Sonogashira coupling followed by an intramolecular heteroannulation.
Strategic Overview: A Two-Step Annulation Approach
The most common and efficient pathway to construct the pyrrolo[2,3-b]pyrazine ring system from this compound involves a two-stage process. This strategy hinges on the selective functionalization of the pyrazine core, followed by the formation of the fused pyrrole ring.
-
Stage 1: Palladium-Catalyzed Cross-Coupling: The synthesis commences with a Sonogashira cross-coupling reaction. This step selectively couples a terminal alkyne to one of the bromine positions on the this compound ring, forming a 2-alkynyl-3-bromopyrazine intermediate. This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[6][7]
-
Stage 2: Intramolecular Cyclization/Annulation: The second stage involves the formation of the pyrrole ring. This is typically achieved through an intramolecular cyclization of the 2-alkynyl-3-bromopyrazine intermediate, often by introducing a nitrogen-containing nucleophile that attacks the alkyne, leading to the fused heterocyclic system.[8]
Caption: High-level workflow for pyrrolo[2,3-b]pyrazine synthesis.
Part 1: Protocol for Sonogashira Coupling of this compound
Principle and Mechanistic Insight
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is co-catalyzed by palladium and copper(I) complexes and proceeds through two interconnected catalytic cycles.[7]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond of the pyrazine.
-
The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The crucial step involves the transfer of the acetylide group from copper to the palladium complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired 2-alkynyl-3-bromopyrazine product.
The use of an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and to avoid the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction. The amine base, typically triethylamine or diisopropylamine, serves both to deprotonate the alkyne and to neutralize the hydrogen bromide formed during the reaction.[9]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the mono-alkynylation of this compound.
Materials & Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask or round-bottomed flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous triethylamine (3.0 equiv.) and anhydrous THF or DMF (approx. 0.1 M concentration relative to the pyrazine).
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3-bromopyrazine.
Data Summary: Sonogashira Reaction Parameters
| Entry | Alkyne Substrate | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 65 | 6 | ~85 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | DIPA | DMF | 80 | 8 | ~78 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | Et₃N | Dioxane | 90 | 12 | ~90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 50 | 4 | ~80 |
Note: Yields are representative and can vary based on the specific alkyne and precise reaction conditions.
Part 2: Protocol for Intramolecular Annulation
Principle and Rationale
With the 2-alkynyl-3-bromopyrazine intermediate in hand, the next step is to construct the fused pyrrole ring. A highly effective method is the palladium-catalyzed heteroannulation, a process that involves the reaction with a primary amine followed by an intramolecular C-N bond formation.
The mechanism is believed to proceed via an initial palladium-catalyzed amination of the 3-bromo position, forming an N-substituted-2-alkynyl-3-aminopyrazine. This is followed by an intramolecular nucleophilic attack of the newly introduced amino group onto the adjacent alkyne (a 5-exo-dig cyclization), which is often promoted by a base or the palladium catalyst itself. Tautomerization of the resulting intermediate yields the aromatic pyrrolo[2,3-b]pyrazine core. The choice of amine allows for the direct installation of a substituent on the nitrogen atom of the newly formed pyrrole ring.
Caption: Plausible reaction pathway for intramolecular annulation.
Detailed Experimental Protocol
This protocol describes a palladium-catalyzed annulation to form the final product.
Materials & Equipment:
-
2-Alkynyl-3-bromopyrazine (from Part 1)
-
Primary amine (e.g., Benzylamine, Aniline) or an amine equivalent like a sulfonamide.
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory equipment for inert atmosphere reactions, work-up, and purification.
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the 2-alkynyl-3-bromopyrazine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene to the tube, followed by the primary amine (1.2 equiv.).
-
Finally, add the sodium tert-butoxide (1.5 equiv.).
-
Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrrolo[2,3-b]pyrazine derivative.
Data Summary: Annulation Reaction Parameters
| Entry | Nitrogen Source | Pd System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | ~75 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 100 | 24 | ~68 |
| 3 | N-Methanesulfonamide | Pd(OAc)₂ / DPEPhos | K₂CO₃ | Toluene | 110 | 16 | ~82 |
| 4 | Ammonia (surrogate) | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 24 | ~60 |
Note: Yields are representative. The N-methanesulfonamide requires a subsequent deprotection step to yield the N-H pyrrole.
Conclusion and Outlook
The synthetic route detailed herein, commencing with this compound, offers a robust and adaptable platform for accessing a wide array of substituted pyrrolo[2,3-b]pyrazines. The sequential Sonogashira coupling and palladium-catalyzed heteroannulation are powerful transformations that allow for significant molecular diversity. By carefully selecting the terminal alkyne and the primary amine, researchers can precisely control the substitution pattern at the C6 and N5 positions of the final heterocyclic product, respectively. This strategic approach is invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs and for developing novel functional organic materials.
References
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from RosDok Repository. [Link]
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Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
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Wang, X., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 22(4), 583. [Link]
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Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [Link]
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ResearchGate. (n.d.). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Retrieved from ResearchGate. [Link]
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ACS Publications. (n.d.). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from ResearchGate. [Link]
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ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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Taylor & Francis Online. (2022). Palladium(II)-catalyzed tandem reaction for the assembly of 1,3-disubstituted pyrrolo[1,2-α]pyrazines. Synthetic Communications, 52(18). [Link]
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RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from ResearchGate. [Link]
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Thieme. (n.d.). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Retrieved from Thieme Connect. [Link]
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ACS Publications. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
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NIH. (2016). Rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from organic-chemistry.org. [Link]
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PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
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MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
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NIH. (n.d.). Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1][2]oxazine-3,9-diones. [Link]
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PubMed Central. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][10]triazine: the parent moiety of antiviral drug remdesivir. [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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NIH. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
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PubMed. (n.d.). Synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives via tandem iminium cyclization and smiles rearrangement. [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
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PubMed Central. (n.d.). I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton. [Link]
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NIH. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]
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Application Notes & Protocols: 2,3-Dibromopyrazine as a Versatile Precursor for Agrochemical Synthesis
Abstract
The pyrazine moiety is a critical pharmacophore found in a multitude of biologically active compounds, including a significant number of modern agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding contribute to the efficacy of these molecules. 2,3-Dibromopyrazine stands out as a highly versatile and strategic precursor for the synthesis of complex pyrazine-based agrochemicals.[3][4] The two bromine atoms offer distinct reactive handles for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers and synthetic chemists on leveraging this compound in agrochemical discovery and development. We will explore the core synthetic transformations, provide detailed, field-proven protocols for key reactions, and present a conceptual synthetic workflow for a fungicide target.
The Strategic Importance of this compound
This compound is an electron-deficient heteroaromatic compound. This electronic nature, combined with the presence of two vicinal bromine atoms, makes it an ideal substrate for a range of transformative chemical reactions. The C-Br bonds can be selectively activated to form new C-C and C-N bonds, which are fundamental to building the complex molecular architectures of modern fungicides, herbicides, and insecticides.[5]
The primary value of this precursor lies in its capacity for sequential, site-selective cross-coupling reactions. By carefully controlling reaction conditions, chemists can functionalize one bromine atom while leaving the other intact for a subsequent transformation. This step-wise approach is paramount for the convergent and efficient synthesis of target agrochemical candidates.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and are particularly well-suited for the functionalization of halo-pyrazines.[6][7] These reactions are characterized by their broad functional group tolerance, high efficiency, and the formation of a predictable catalytic cycle.[8]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical and agrochemical synthesis.[9][10] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, forming the core scaffold of many active ingredients.
Mechanism & Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][11]
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-Br bond of the pyrazine ring, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to form a boronate complex, which enhances the nucleophilicity of the organic group.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination for C-N Bond Formation
Many agrochemicals, particularly fungicides like the succinate dehydrogenase inhibitors (SDHIs), are carboxamides.[12] The Buchwald-Hartwig amination reaction provides a powerful and direct method for forming the crucial C-N bond between an aryl halide and an amine.[13] This reaction has largely replaced harsher, traditional methods for synthesizing aryl amines.[13][14]
Mechanism & Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[13]
-
Oxidative Addition: Pd(0) inserts into the pyrazine C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a strong base (e.g., sodium tert-butoxide) to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical in this reaction; bulky, electron-rich ligands are often required to promote the reductive elimination step.[15]
Experimental Protocols
General Note on Laboratory Safety: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are hazardous and should be handled with care. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Monoselective Suzuki-Miyaura Coupling of this compound
Objective: To demonstrate the regioselective C-C bond formation at one of the bromine positions of this compound.
| Materials & Reagents | Supplier | Quantity | Notes |
| This compound | Commercial | 1.0 equiv. | --- |
| Arylboronic Acid | Commercial | 1.1 equiv. | Ensure dryness. |
| Pd(PPh₃)₄ | Commercial | 0.03 equiv. | Sensitive to air. |
| Sodium Carbonate (Na₂CO₃) | Commercial | 3.0 equiv. | Anhydrous. |
| Toluene | Anhydrous | ~5 mL / mmol | Degassed. |
| Dioxane | Anhydrous | ~5 mL / mmol | Degassed. |
| Water | Deionized | ~1 mL / mmol | Degassed. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 238 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and anhydrous sodium carbonate (318 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. The biphasic mixture is common for Suzuki couplings.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-3-bromopyrazine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting: A common side reaction is hydrodebromination, where a bromine is replaced by hydrogen.[16] If this is observed, consider using a milder base like potassium carbonate (K₂CO₃) or lowering the reaction temperature.[16]
Protocol 2: Buchwald-Hartwig Amination of a Mono-Substituted Bromopyrazine
Objective: To install a nitrogen-based functional group onto a bromopyrazine intermediate, a key step in forming agrochemical amides.
| Materials & Reagents | Supplier | Quantity | Notes |
| 2-Aryl-3-bromopyrazine | From Protocol 1 | 1.0 equiv. | --- |
| Amine (R₂NH) | Commercial | 1.2 equiv. | --- |
| Pd₂(dba)₃ | Commercial | 0.02 equiv. | Palladium precursor. |
| XPhos | Commercial | 0.05 equiv. | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | Commercial | 1.4 equiv. | Strong, non-nucleophilic base. Handle in a glovebox if possible. |
| Toluene | Anhydrous | ~7 mL / mmol | Degassed. |
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (e.g., 135 mg, 1.4 mmol) to an oven-dried reaction vial. Add the palladium precursor Pd₂(dba)₃ (18 mg, 0.02 mmol) and the ligand XPhos (24 mg, 0.05 mmol).
-
Reagent Addition: Add the 2-aryl-3-bromopyrazine (1.0 mmol) and a stir bar.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (7 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap and place it in a preheated heating block or oil bath at 100-110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting bromopyrazine.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to isolate the desired N-substituted pyrazine.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Conceptual Application: Synthesis of a Pyraziflumid Analogue
Pyraziflumid is a novel SDHI fungicide containing a 3-(trifluoromethyl)pyrazine-2-carboxamide core.[12][17][18] While its reported industrial synthesis may follow a different path, we can conceptually design a route starting from this compound to illustrate the power of the aforementioned protocols.
Synthetic Rationale:
-
Introduction of Trifluoromethyl Group: The synthesis would begin with a selective reaction to introduce the trifluoromethyl group, a common moiety in agrochemicals for enhancing metabolic stability and potency. This could potentially be achieved via a copper-mediated trifluoromethylation reaction on this compound.
-
Carbonylation to Ester: The remaining bromine atom on the resulting 2-bromo-3-(trifluoromethyl)pyrazine would then undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to form the methyl ester (Intermediate 2).
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid (Intermediate 3) using a base like lithium hydroxide. This carboxylic acid is a key fragment for the final amide coupling.[19]
-
Final Amide Coupling: The final step involves coupling the pyrazine carboxylic acid with the required aniline, 3',4'-difluorobiphenyl-2-amine, using standard peptide coupling reagents (like EDCI/HOBt) or by converting the acid to an acid chloride followed by reaction with the amine. This forms the final amide bond, yielding the target agrochemical.[19]
This conceptual pathway highlights how the two bromine atoms on the starting material can be sequentially and selectively manipulated using robust, well-established chemical reactions to build a complex, high-value agrochemical.
Conclusion
This compound is a powerful and strategic precursor in the field of agrochemical synthesis. Its utility is primarily unlocked through modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods allow for the controlled, selective, and efficient introduction of carbon and nitrogen substituents, respectively. By providing detailed, reliable protocols and a conceptual framework for their application, this guide aims to empower researchers to accelerate the discovery and development of the next generation of pyrazine-based agrochemicals.
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Kikutake, K., et al. (n.d.). Synthesis and biological activity of a novel fungicide, pyraziflumid. PMC - NIH. [Link]
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Choudhary, D., et al. (2022-07-13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
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PubChem - NIH. (n.d.). Pyraziflumid. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of a novel fungicide, pyraziflumid. ResearchGate. [Link]
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Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
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Ramachandran S, et al. (2021-09-01). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. [Link]
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LookChem. (n.d.). Cas 23229-26-7,2,5-Dibromopyrazine. LookChem. [Link]
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ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... ResearchGate. [Link]
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ResearchGate. (n.d.). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. ResearchGate. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
YouTube. (2022-03-25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
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NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
RSC Publishing. (2013-04-09). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. [Link]
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ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Application Notes and Protocols for 2,3-Dibromopyrazine in Advanced Materials Synthesis
Introduction: The Versatility of a Heterocyclic Building Block
In the landscape of materials science, the strategic selection of molecular building blocks is paramount to designing materials with tailored functionalities. 2,3-Dibromopyrazine (CAS: 95538-03-7) has emerged as a highly valuable and versatile intermediate for the synthesis of novel organic materials.[1] Its utility stems from the unique combination of an electron-deficient pyrazine core and two reactive bromine atoms, which serve as handles for sophisticated molecular engineering.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para-orientation, is inherently π-electron deficient.[2] This characteristic makes it an excellent electron-accepting unit, a feature that is heavily exploited in the design of materials for organic electronics.[1][3] The bromine atoms at the 2 and 3 positions are strategically located for functionalization through a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1][4] This allows for the precise installation of various functional groups, enabling chemists to fine-tune the electronic, optical, and physical properties of the resulting materials.[1]
This guide provides an in-depth exploration of the application of this compound in three key areas of materials science:
-
Conjugated Polymers for Organic Electronics: Crafting donor-acceptor systems for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Luminescent Materials: Designing chromophores with strong intramolecular charge transfer (ICT) character for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.
-
Precursors for Metal-Organic Framework (MOF) Ligands: Synthesizing functionalized ligands for the construction of porous crystalline materials for gas storage and separation.
Throughout this document, we will delve into the scientific rationale behind its use, provide detailed, field-tested protocols, and discuss the expected outcomes and characterization techniques.
Core Properties and Structure of this compound
A thorough understanding of the fundamental properties of a starting material is crucial for successful and reproducible synthesis.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95538-03-7 | [5] |
| Molecular Formula | C₄H₂Br₂N₂ | [5] |
| Molecular Weight | 237.88 g/mol | [5] |
| Appearance | Solid | |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CN=C(C(=N1)Br)Br | [5] |
| InChIKey | VLPBEKHOQWMYTR-UHFFFAOYSA-N | [5] |
Application in Conjugated Polymers for Organic Electronics
Scientific Rationale
The development of high-performance organic semiconductors often relies on a donor-acceptor (D-A) architectural strategy.[6][7] In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. This arrangement narrows the material's band gap, enhances intramolecular charge transfer, and allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[8]
This compound is an ideal precursor for the acceptor moiety in D-A copolymers. Its electron-deficient pyrazine ring effectively lowers the polymer's LUMO level, which is beneficial for electron transport (n-type behavior). By performing cross-coupling reactions at the bromine positions with an electron-rich stannylated or boronylated comonomer (e.g., thiophene, fluorene), a conjugated polymer with a tailored optoelectronic profile can be synthesized.[1] The heterocyclic nature of the pyrazine unit can also impart improved thermal stability to the final polymer.[1]
Synthetic Workflow: Stille Cross-Coupling Polymerization
Caption: General workflow for synthesizing a D-A polymer using this compound.
Detailed Protocol: Synthesis of a Poly(2,3-di(thiophen-2-yl)pyrazine-alt-thiophene) via Stille Coupling
This protocol describes a representative synthesis of a donor-acceptor copolymer.
Materials:
-
This compound (1.0 mmol, 237.9 mg)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 mmol, 407.9 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (10 mL)
-
Methanol (for precipitation)
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Schlenk flask, condenser, magnetic stirrer, argon/nitrogen source
Procedure:
-
Inert Atmosphere: Assemble the Schlenk flask with a condenser under a stream of argon or nitrogen. Maintain an inert atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add this compound, 2,5-Bis(trimethylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent Addition: Add 10 mL of anhydrous DMF or toluene via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the mixture to 90-110 °C and stir vigorously for 24-48 hours. The solution will typically darken and become more viscous as the polymer forms.
-
Reaction Quenching & Precipitation: Cool the mixture to room temperature. Pour the dark solution slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Collection: Collect the crude polymer by filtration (e.g., using a Büchner funnel). Wash the solid sequentially with water and methanol to remove residual salts and solvent.
-
Purification: Dry the crude polymer under vacuum. Purify the solid by Soxhlet extraction, sequentially washing with hexane (to remove oligomers), acetone (to remove catalyst residues), and finally extracting the desired polymer fraction with chloroform or chlorobenzene.[9]
-
Final Product: Concentrate the chloroform solution and precipitate the purified polymer again into methanol. Filter and dry the final product under high vacuum to a constant weight.
Characterization and Expected Data
The synthesized polymer should be characterized to determine its molecular weight, and optical and electrochemical properties.
Table 2: Representative Properties of a Pyrazine-Thiophene Copolymer
| Parameter | Technique | Expected Value | Significance |
| Number-Average MW (Mₙ) | GPC | 15 - 30 kDa | Indicates polymer chain length; affects solubility and film formation.[9] |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 | Measures the breadth of molecular weight distribution. |
| Absorption Max (λₘₐₓ) | UV-Vis Spectroscopy | 450 - 600 nm | Indicates the optical band gap; related to the color and light-harvesting range.[10] |
| HOMO Energy Level | Cyclic Voltammetry | -5.2 to -5.6 eV | Highest occupied molecular orbital; crucial for hole injection/transport and device matching. |
| LUMO Energy Level | CV / Optical Gap | -3.2 to -3.6 eV | Lowest unoccupied molecular orbital; crucial for electron injection/transport. |
| Electrochemical Band Gap | Cyclic Voltammetry | 1.8 - 2.2 eV | Correlates with the optical band gap and determines electronic properties. |
Application in Luminescent Materials
Scientific Rationale
Luminescent materials are central to technologies like OLEDs and chemical sensing. Many high-performance organic emitters are designed with a "push-pull" architecture, which is another term for a D-A system.[3] In these molecules, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, creating a highly polarized excited state that can decay radiatively, producing strong fluorescence or phosphorescence.[3][11]
This compound serves as an excellent acceptor core for such emitters. Its strong electron-withdrawing nature promotes efficient ICT. By using Suzuki coupling to attach electron-rich aryl boronic acids (e.g., derivatives of triphenylamine, carbazole, or phenothiazine) to one or both bromine positions, multifunctional molecules with tunable emission colors and high quantum yields can be synthesized.[11]
Design Principle: D-A-D Emitter Synthesis
Caption: Synthesis of a D-A-D type emitter from this compound.
Detailed Protocol: Synthesis of a D-A-D Small Molecule Emitter
This protocol describes the synthesis of a symmetrical emitter using Suzuki coupling.
Materials:
-
This compound (0.5 mmol, 119.0 mg)
-
(4-(Diphenylamino)phenyl)boronic acid (1.1 mmol, 318.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 mL)
-
Toluene (15 mL) and Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Setup: In a round-bottom flask, combine this compound, (4-(diphenylamino)phenyl)boronic acid, and Pd(PPh₃)₄.
-
Solvent/Base Addition: Add the toluene/ethanol solvent mixture and the aqueous Na₂CO₃ solution.
-
Degassing: Bubble argon or nitrogen through the mixture for 20-30 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (around 85-90 °C) under the inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane gradient, to isolate the pure luminescent product.
Characterization and Expected Photophysical Data
The purified compound's luminescent properties are the key parameters to evaluate.
Table 3: Representative Photophysical Properties of a Pyrazine-Based D-A-D Emitter
| Property | Technique | Expected Outcome | Significance |
| Absorption (λₐbs) | UV-Vis Spectroscopy | 350-450 nm | Corresponds to π-π* and ICT transitions. |
| Emission (λₑₘ) | Photoluminescence Spec. | 450-650 nm (often solvatochromic) | Determines the color of light emitted; a large Stokes shift and solvatochromism indicate strong ICT character.[11] |
| Photoluminescence Quantum Yield (Φ_PL) | Integrating Sphere | 20 - 80% | Measures the efficiency of the emission process. |
| Luminescence Lifetime (τ) | TCSPC | 1 - 20 ns | Provides insight into the nature of the excited state. |
Application as a Precursor for MOF Ligands
Scientific Rationale
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming porous structures.[12][13] The choice of organic ligand is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. Pyrazine-based ligands, such as pyrazine dicarboxylic acids, are of great interest for constructing MOFs with high stability and specific adsorption properties for gases like CO₂.[14][15]
While this compound is not a ligand itself, it is an excellent starting material for the synthesis of Pyrazine-2,3-dicarboxylic acid. The two bromine atoms can be converted into carboxylic acid groups, which are the coordinating functions that bind to metal centers to form the MOF structure. This synthetic route provides access to a valuable ligand for creating novel porous materials.
Synthetic Pathway: From Dibromopyrazine to MOF
Caption: Multi-step pathway to synthesize a MOF using this compound as a precursor.
Detailed Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid Ligand
CAUTION: This reaction involves pyrophoric n-butyllithium and cryogenic dry ice. It must be performed by trained personnel in a proper fume hood with stringent anhydrous and inert atmosphere techniques.
Materials:
-
This compound (10 mmol, 2.38 g)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M, 22 mmol, 8.8 mL)
-
Dry Ice (CO₂(s)), crushed
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Three-neck flask, dropping funnel, low-temperature thermometer, argon/nitrogen line
Procedure:
-
Setup: Dry the glassware in an oven overnight. Assemble the three-neck flask with a stirrer, dropping funnel, and thermometer under an argon atmosphere.
-
Dissolution: Dissolve this compound in 100 mL of anhydrous THF in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 1 hour at -78 °C after the addition is complete.
-
Carboxylation: Quickly add an excess of freshly crushed dry ice to the reaction mixture in several portions. A vigorous reaction will occur.
-
Quenching: Allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of excess CO₂.
-
Acidification: Carefully quench the reaction by slowly adding water. Acidify the aqueous solution to pH 1-2 with 1 M HCl. A precipitate of the dicarboxylic acid should form.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by filtration. Wash with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.
Detailed Protocol 2: Solvothermal Synthesis of a Zn-Pyrazine-2,3-dicarboxylate MOF
Materials:
-
Pyrazine-2,3-dicarboxylic acid (0.5 mmol, 84 mg)
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.5 mmol, 149 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Teflon-lined stainless steel autoclave or a thick-walled glass vial
Procedure:
-
Mixing: In a glass vial, dissolve the Pyrazine-2,3-dicarboxylic acid and Zinc(II) nitrate hexahydrate in 10 mL of DMF.
-
Sealing: Cap the vial tightly. If using an autoclave, place the sealed vial inside.
-
Heating: Place the reaction vessel in a programmable oven and heat to 100-120 °C for 24-72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Collection: Crystalline product should be visible. Collect the crystals by decanting the mother liquor.
-
Washing & Activation: Wash the crystals with fresh DMF several times, then soak them in a volatile solvent like chloroform or acetone for 2-3 days (exchanging the solvent daily) to remove residual high-boiling DMF from the pores.
-
Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to fully evacuate the pores.
Characterization and Expected MOF Properties
The primary characteristics of a MOF are its crystallinity and porosity.
Table 4: Representative Properties for a Pyrazine-dicarboxylate MOF
| Property | Technique | Expected Result | Significance |
| Crystallinity | Powder X-Ray Diffraction (PXRD) | Sharp diffraction peaks | Confirms the formation of a crystalline, long-range ordered structure. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to >300 °C | Determines the temperature at which the framework decomposes. |
| Porosity | N₂ Adsorption at 77 K | Type I isotherm | Confirms permanent microporosity. |
| BET Surface Area | N₂ Adsorption at 77 K | 500 - 1500 m²/g | Quantifies the accessible surface area within the pores.[14][15] |
| CO₂ Uptake | Gas Adsorption at 273/298 K | 2 - 5 mmol/g | Measures the capacity for carbon dioxide storage/capture.[14] |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care. According to its GHS classification, it is harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) before use for complete safety information.
References
- The Chemistry Behind this compound: A Foundation for New Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). PubChem.
- Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (2025, August 5). ResearchGate.
- D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023, April 1). ResearchGate.
- Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons | Request PDF. (n.d.). ResearchGate.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2025, August 6). ResearchGate.
- Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review. (2019, October 15). MDPI.
- 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021, February 26). PubMed Central.
- Luminescent materials incorporating pyrazine or quinoxaline moieties | Request PDF. (2025, August 7). ResearchGate.
- Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. (n.d.). PubMed Central.
- Our journey of developing multifunctional metal-organic frameworks. (n.d.). PubMed Central.
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). MDPI.
- Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. (n.d.). PubMed Central.
- 2,5-Dibromopyrazine 95 GC 23229-26-7. (n.d.). Sigma-Aldrich.
- Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review. (n.d.). Semantic Scholar.
- Controllable luminescent behaviors with pyrazine and benzimidazole groups: Syntheses, crystal structures and properties. (2025, August 5). ResearchGate.
- Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. (n.d.). Chemical Communications (RSC Publishing).
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- 6. Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review [mdpi.com]
- 7. [PDF] Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2,3-Dibromopyrazine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the palladium-catalyzed cyanation of 2,3-dibromopyrazine, a critical transformation for synthesizing valuable intermediates in materials science and pharmaceutical development. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and discuss the critical parameters for achieving high-yield, reproducible results.
Introduction: The Strategic Importance of 2,3-Dicyanopyrazine
Pyrazine derivatives are privileged scaffolds in medicinal chemistry and functional materials. The introduction of cyano groups onto the pyrazine ring dramatically alters its electronic properties and provides a versatile chemical handle for further derivatization. Specifically, 2,3-dicyanopyrazine is a key precursor for the synthesis of phthalocyanine analogues and other heterocyclic compounds with applications in photodynamic therapy, sensing, and electronics.
Traditional methods for introducing cyano groups can require harsh conditions or stoichiometric amounts of toxic reagents. Modern palladium-catalyzed cross-coupling reactions offer a milder, more efficient, and highly functional group tolerant alternative for the cyanation of aryl and heteroaryl halides. This guide will focus on the practical application of this technology to this compound.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides is a well-established cross-coupling reaction that proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange/Transmetalation: The cyanide source (e.g., Zn(CN)₂, KCN, or K₄[Fe(CN)₆]) then exchanges with a ligand on the Pd(II) complex. In the case of using zinc cyanide, this step is often referred to as transmetalation.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2,3-dicyanopyrazine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of palladium precursor, ligand, cyanide source, and solvent are all critical parameters that influence the efficiency of each step in this cycle.
Visualizing the Catalytic Cycle
Caption: Fig. 1: Simplified catalytic cycle for Pd-catalyzed cyanation.
Experimental Protocol: High-Yield Synthesis of 2,3-Dicyanopyrazine
This protocol is optimized for the double cyanation of this compound using zinc cyanide as the cyanide source and a palladium/ligand system known for its high efficiency in cross-coupling reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Zinc Cyanide (Zn(CN)₂) | 98% | Strem Chemicals | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic HCN gas. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Palladium precursor. Can be sensitive to air and light; store under inert atmosphere. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | >98% | Sigma-Aldrich | Ligand. Crucial for stabilizing the palladium catalyst and facilitating the reaction. |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use of a dry, high-purity solvent is critical to prevent catalyst deactivation and side reactions. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Local Supplier | For maintaining an inert atmosphere. |
| Ethyl Acetate | Reagent Grade | Fisher Scientific | For workup and extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid for removing fine palladium residues. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer or thermocouple
-
Inert gas (N₂/Ar) manifold with bubbler
-
Schlenk line or glovebox (recommended for handling catalyst and ligand)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Safety First: This procedure involves highly toxic materials and requires careful handling in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 g, 4.20 mmol).
-
Add zinc cyanide (0.59 g, 5.04 mmol, 1.2 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.077 g, 0.084 mmol, 2 mol % Pd) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.186 g, 0.336 mmol, 8 mol %).
-
Expert Tip: The ligand-to-metal ratio is crucial. A 4:1 ratio of dppf to Pd is often optimal for this type of transformation, ensuring the catalyst remains in the active Pd(0) state and preventing palladium black precipitation.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
-
Solvent Addition and Reaction:
-
Add anhydrous dimethylformamide (DMF) (20 mL) via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 120 °C using an oil bath.
-
Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Caution: The reaction mixture contains cyanide salts. Quenching should be done carefully in the fume hood. Slowly pour the reaction mixture into a beaker containing a 10% aqueous ammonia solution (100 mL) and stir for 30 minutes. This will complex any residual zinc salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a dark solid. Purify the material by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate in hexane).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield 2,3-dicyanopyrazine as a solid.
-
Expected Results
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow solid
-
Purity: >98% (as determined by ¹H NMR and GC-MS)
Workflow Visualization
Caption: Fig. 2: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inefficient catalyst activity due to moisture or oxygen.
-
Solution: Ensure the use of anhydrous solvent and proper inert atmosphere techniques.
-
Cause: Incomplete reaction.
-
Solution: Extend the reaction time or slightly increase the temperature (e.g., to 130 °C). Confirm starting material consumption by TLC/LC-MS.
-
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition.
-
Solution: Ensure the ligand-to-palladium ratio is correct. The dppf ligand is crucial for stabilizing the catalyst at high temperatures.
-
-
Difficult Purification:
-
Cause: Formation of highly polar byproducts.
-
Solution: During workup, filtering the crude organic solution through a short plug of Celite® can help remove fine palladium residues before concentrating and loading onto the silica gel column.
-
Conclusion
The palladium-catalyzed cyanation of this compound is a robust and high-yielding method for the synthesis of 2,3-dicyanopyrazine. Careful attention to the quality of reagents, particularly the dryness of the solvent and the maintenance of an inert atmosphere, is paramount to achieving reproducible results. The protocol described herein provides a reliable foundation for researchers in drug discovery and materials science to access this valuable building block.
References
-
Title: Zinc Cyanide Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides Source: Organic Syntheses, Coll. Vol. 10, p.377 (2004); Vol. 79, p.206 (2002) URL: [Link]
-
Title: A Simple, Efficient, and General Method for the Cyanation of Aryl- and Heteroarylhalides Source: Synthetic Communications, 2006, 36, 2953-2957 URL: [Link]
Application Note: Strategic Synthesis of Bioactive Pyrazine Derivatives from 2,3-Dibromopyrazine
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][[“]][4] 2,3-Dibromopyrazine has emerged as a uniquely versatile and powerful starting material for the synthesis of complex, biologically active molecules. Its two vicinal bromine atoms offer a platform for sequential and site-selective functionalization, enabling the precise construction of 2,3-disubstituted pyrazine libraries. This application note provides a detailed guide for researchers and drug development professionals on leveraging modern synthetic methodologies—specifically palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution—to transform this compound into novel, high-value chemical entities. We present detailed, field-tested protocols, explain the causality behind experimental choices, and illustrate strategic workflows for creating molecular diversity.
The Strategic Value of this compound in Drug Discovery
The primary advantage of this compound lies in its capacity for controlled, stepwise elaboration. The two carbon-bromine bonds can be addressed sequentially, often with high selectivity, using a palette of modern synthetic reactions. This allows chemists to build molecular complexity in a predictable manner, installing one desired substituent before addressing the second bromine atom. This strategic control is paramount in structure-activity relationship (SAR) studies, where precise modifications are required to optimize potency, selectivity, and pharmacokinetic properties.[5] The electron-deficient nature of the pyrazine ring, caused by its two nitrogen atoms, not only influences its biological interactions but also dictates its chemical reactivity, making it amenable to a range of powerful transformations.[6]
Caption: General workflow for sequential functionalization of this compound.
Core Synthetic Methodologies and Protocols
The transformation of this compound into diverse derivatives primarily relies on two powerful classes of reactions: palladium-catalyzed cross-couplings for C-C and C-N bond formation, and nucleophilic aromatic substitution (SNAr) for introducing heteroatom nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, offering mild conditions and exceptional functional group tolerance, which are essential in pharmaceutical synthesis.[7][8]
The Suzuki-Miyaura reaction is an indispensable tool for coupling aryl or vinyl boronic acids/esters with aryl halides.[9][10] It is a robust method for introducing biaryl or styrenyl motifs, which are prevalent in kinase inhibitors and other drug classes. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12]
Expert Insights: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9] Cesium carbonate or potassium carbonate are commonly used. The catalyst system, often a palladium source like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable phosphine ligand, is chosen to balance reactivity and stability.[9][13] A mixed solvent system, such as 1,4-dioxane and water, is frequently employed to dissolve both the organic and inorganic reagents.
Protocol: Synthesis of 2-Bromo-3-(4-methoxyphenyl)pyrazine
-
Reagent Preparation: To a 25 mL Schlenk flask, add this compound (238 mg, 1.0 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol, 1.1 eq.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%). Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target product.
| Coupling Partner | Base | Catalyst (mol%) | Yield (%) |
| Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ (5) | ~85% |
| 4-(Trifluoromethyl)phenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (3) | ~78% |
| Thiophen-2-ylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | ~90% |
Table 1. Representative Suzuki-Miyaura coupling reactions on this compound.
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne moiety that can serve as a rigid linker or a precursor for further transformations.[14][15] The reaction is uniquely co-catalyzed by palladium and copper(I) salts.[16][17]
Expert Insights: The copper(I) iodide co-catalyst is crucial for forming the copper(I) acetylide, which is the active species in the transmetalation step.[14] An amine base, typically triethylamine or diisopropylethylamine, serves both to deprotonate the terminal alkyne and to scavenge the HX byproduct.[14] The reaction is highly sensitive to oxygen, and rigorous deoxygenation of solvents is necessary to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol: Synthesis of 2-Bromo-3-(phenylethynyl)pyrazine
-
Reagent Preparation: To a 25 mL Schlenk flask, add this compound (238 mg, 1.0 mmol, 1.0 eq.). Seal the flask and place under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Substrate Addition: Add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor progress by TLC.
-
Workup and Purification: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[7][18][19] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.[18]
Expert Insights: This reaction is highly dependent on the choice of ligand and base.[18] Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used to deprotonate the amine.[19]
Protocol: Synthesis of 2-Bromo-3-(morpholino)pyrazine
-
Reagent Preparation: In an oven-dried Schlenk tube inside a glovebox, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq.), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and Xantphos (35 mg, 0.06 mmol, 6 mol%).
-
Substrate Addition: Add this compound (238 mg, 1.0 mmol, 1.0 eq.) followed by anhydrous toluene (5 mL).
-
Nucleophile Addition: Add morpholine (0.096 mL, 1.1 mmol, 1.1 eq.).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, a reaction known as SNAr.[20][21] This provides a complementary, metal-free method for introducing nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate.[20][22][23]
Expert Insights: The SNAr reaction is favored by strong nucleophiles and the presence of electron-withdrawing groups on the aromatic ring.[20][22] In this compound, the two nitrogen atoms and the remaining bromine atom act as activating groups. The reaction often requires elevated temperatures to overcome the activation energy associated with the temporary loss of aromaticity in the Meisenheimer complex.[23]
Protocol: Synthesis of 2-Bromo-3-methoxypyrazine
-
Reagent Preparation: In a sealed tube, dissolve this compound (238 mg, 1.0 mmol, 1.0 eq.) in anhydrous methanol (MeOH, 5 mL).
-
Base Addition: Add sodium methoxide (65 mg, 1.2 mmol, 1.2 eq.).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 70 °C for 6 hours.
-
Workup and Purification: Cool the reaction to room temperature. Carefully quench with a few drops of water. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Integrated Synthetic Workflow for Bioactive Derivatives
The true power of this compound is realized when these individual reactions are combined into a strategic sequence to build complex, unsymmetrically disubstituted molecules, such as those targeted as kinase inhibitors.[5][24][25]
Caption: Strategic workflow for synthesizing disubstituted pyrazines from this compound.
This workflow demonstrates how different functionalities can be installed in a controlled order. For example, a Sonogashira coupling can be performed first, followed by a Suzuki coupling on the remaining bromine. This approach provides access to a vast chemical space from a single, readily available starting material. Many pyrazine-based kinase inhibitors feature a core amine substituent and a larger aromatic group, a structure readily accessible via a Buchwald-Hartwig/Suzuki sequence.[5][25]
Bioactivity of Pyrazine Derivatives
The synthetic methods described above give access to pyrazine derivatives with a remarkable range of biological activities.[1][2] These compounds have shown promise as:
-
Anticancer Agents: Many pyrazine-containing molecules function as potent kinase inhibitors, targeting enzymes like FGFR, c-Met, and VEGFR-2, which are crucial in cancer cell signaling pathways.[24][25][26]
-
Antimicrobial Agents: Substituted pyrazines have demonstrated significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[27][28][29]
-
Anti-inflammatory Agents: Certain pyrazine derivatives exhibit anti-inflammatory properties, highlighting their potential for treating immune-related disorders.[4][28]
Conclusion
This compound is an exemplary building block for modern medicinal chemistry. Its predictable reactivity allows for the strategic and sequential application of powerful synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as SNAr reactions. By following the detailed protocols and strategic insights provided in this application note, researchers can efficiently generate diverse libraries of novel 2,3-disubstituted pyrazines for screening and development in the pursuit of new therapeutic agents.
References
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
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YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation. Available at: [Link]
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
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ResearchGate. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
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Pîrnău, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
Li, J., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
Scite.ai. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
Lund, M. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[2][27][28]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]
-
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. Available at: [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Ahmed, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). RSC Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]
-
Lapkin, A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
ScienceDirect. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. Available at: [Link]
-
PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
ResearchGate. (2022). Cross-coupling reactions of bioactive molecules. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (2014). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. Available at: [Link]
-
PubMed Central. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
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The Strategic Use of 2,3-Dibromopyrazine in the Synthesis of Advanced Fluorescent Probes: A Guide for Researchers
Introduction: The Pyrazine Core - A Versatile Scaffold for Fluorescent Probe Development
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is of paramount importance. The pyrazine moiety, a nitrogen-containing heterocycle, has emerged as a privileged scaffold in the construction of sophisticated fluorophores.[1] Its electron-deficient nature allows it to function as an excellent electron acceptor, forming the core of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type chromophores.[2] This electronic characteristic is fundamental to achieving desirable photophysical properties such as large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment.[3]
Among the various pyrazine building blocks, 2,3-dibromopyrazine stands out as a particularly versatile precursor. The two bromine atoms offer regioselective handles for functionalization through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl or heteroaryl substituents, enabling the fine-tuning of the probe's electronic and photophysical properties. Furthermore, the pyrazine core's inherent stability and potential for biocompatibility make it an attractive platform for the development of probes for biological applications, including live-cell imaging.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of fluorescent probes. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization and application of these powerful molecular tools.
Synthetic Strategies: Harnessing the Reactivity of this compound
The construction of pyrazine-based fluorescent probes from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most widely employed method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][5]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the brominated positions of the pyrazine ring and an organoboron reagent. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand, are commonly used. The palladium(0) species is the active catalyst that undergoes oxidative addition to the C-Br bond of the pyrazine ring.
-
Phosphine Ligands: For challenging substrates like heteroaromatic halides, the use of bulky and electron-rich phosphine ligands is often essential. Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity in promoting the Suzuki-Miyaura coupling of heteroaryl chlorides and bromides.[6][7][8] The steric bulk of SPhos facilitates the reductive elimination step, while its electron-donating nature enhances the oxidative addition rate.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base is commonly employed to ensure the solubility of both the organic and inorganic reagents.[4]
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Functionalization Pathway
While less common for the initial functionalization of this compound itself due to the relatively low reactivity of the C-Br bonds towards nucleophilic attack, nucleophilic aromatic substitution (SNAr) can be a valuable tool for modifying the pyrazine core or the appended aryl groups, especially if they contain electron-withdrawing substituents. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.
Experimental Protocols
The following protocols are provided as a representative guide for the synthesis, purification, and characterization of a 2,3-disubstituted pyrazine-based fluorescent probe.
Protocol 1: Synthesis of a D-A-D Type Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of a pyrazine-bridged D-A-D type probe for live-cell imaging.[2]
Materials:
-
This compound
-
4-Methoxytriphenylamine-boronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), 4-methoxytriphenylamine-boronic acid pinacol ester (2.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and SPhos (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous toluene (20 mL) to the flask via syringe. In a separate vial, dissolve cesium carbonate (3.0 mmol) in deionized water (5 mL) and degas the solution by bubbling with an inert gas for 15 minutes. Add the degassed cesium carbonate solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of the Fluorescent Probe
Purification is crucial to remove unreacted starting materials, catalyst residues, and byproducts, which can interfere with photophysical measurements and biological applications.
Materials:
-
Crude reaction product from Protocol 1
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or a hexane/ethyl acetate mixture and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[9] Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorescent probe as a solid.
Protocol 3: Photophysical Characterization
The following protocol outlines the basic steps for characterizing the key photophysical properties of the newly synthesized probe.
Materials:
-
Purified fluorescent probe
-
Spectroscopic grade solvents (e.g., THF, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., THF or DMSO) at a concentration of 1 mM.
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum by exciting at λabs. Determine the wavelength of maximum emission (λem).
-
The Stokes shift can be calculated as the difference between λem and λabs.
-
-
Fluorescence Quantum Yield (ΦF) Measurement (Relative Method):
-
Prepare a series of solutions of the probe and a standard with known quantum yield (e.g., quinine sulfate, ΦF = 0.54) with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) * (Slopesample / Slopestandard) * (ηsample² / ηstandard²) where η is the refractive index of the solvent.
-
| Property | Description | Typical Values for Pyrazine Probes |
| λabs | Wavelength of maximum absorption | 400 - 550 nm |
| λem | Wavelength of maximum emission | 500 - 650 nm |
| Stokes Shift | Difference between λem and λabs | 50 - 150 nm |
| ΦF | Fluorescence Quantum Yield | 0.1 - 0.8 |
Application Protocol: Live-Cell Imaging
This protocol provides a general guideline for using a this compound-derived fluorescent probe for imaging in live cells.
Caption: A generalized workflow for live-cell imaging with a fluorescent probe.
Materials:
-
Live cells (e.g., HeLa cells)
-
Cell culture medium
-
Imaging dish (e.g., glass-bottom dish)
-
Fluorescent probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37 °C and 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells onto an imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium at the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C and 5% CO₂. The optimal incubation time should be determined empirically.
-
Washing: Gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Place the imaging dish on the microscope stage within the live-cell imaging chamber. Acquire images using the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Data Analysis: Analyze the acquired images using appropriate software to study the probe's localization and dynamics within the live cells.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of advanced fluorescent probes. The strategic application of modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, allows for the creation of a diverse range of pyrazine-based fluorophores with tailored photophysical properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and apply these probes for various applications, from fundamental biological research to the development of novel diagnostic tools. The continued exploration of new synthetic routes and the development of probes with enhanced brightness, photostability, and targeting capabilities will undoubtedly further expand the utility of this compound in the exciting field of fluorescence imaging.
References
-
Walker, S. D., et al. (2007). A highly active and efficient catalyst system for the Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(45), 13664-13673. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Bard, A. J., & Faulkner, L. R. (2001).
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy (3rd ed.). Springer. [Link]
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The molecular probes handbook: A guide to fluorescent probes and labeling technologies (11th ed.). Invitrogen.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Walker, S. D., et al. (2004). New catalysts for Suzuki-Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Gotor, R., et al. (2013). Synthesis and photophysical properties of a series of pyrazine-based push-pull chromophores. Dyes and Pigments, 96(2), 436-446. [Link]
-
Lopes, D. J., et al. (2018). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Molecules, 23(11), 3014. [Link]
-
El-Sayed, M. A., et al. (2019). Isolation and purification of pyrazines produced by reaction of cellulosic-derived sugars with NH4OH and selected amino acids. Journal of AOAC International, 102(5), 1548-1555. [Link]
-
He, X., et al. (2021). Novel pyrazine-bridged D-A-D type charge neutral probe for membrane permeable long-term live cell imaging. Frontiers in Chemistry, 9, 764472. [Link]
- Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell imaging: A laboratory manual.
-
Sutter, A., et al. (2016). Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Chemical Science, 7(12), 7088-7097. [Link]
-
Zitoun, D., et al. (2020). Fluorescence quenching effects of tetrazines and their Diels-Alder products: Mechanistic insight toward fluorogenic efficiency. Angewandte Chemie International Edition, 59(49), 22140-22149. [Link]
-
Choudhary, D., et al. (2022). Advances in the synthesis and bio-applications of pyrazine derivatives: A review. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. [Link]
-
Spector, D. L., & Goldman, R. D. (2006). Live-cell microscopy – tips and tools. Cold Spring Harbor Protocols, 2006(1), pdb.top01. [Link]
-
Wu, D., et al. (2020). Live-cell localization microscopy with a fluorogenic and self-blinking tetrazine probe. Angewandte Chemie International Edition, 59(2), 804-809. [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2,3-Dibromopyrazine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,3-dibromopyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you address common issues such as low yield, poor selectivity, and catalyst deactivation.
Introduction: The Challenge of this compound
This compound is an electron-deficient heteroaromatic substrate, which presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The two bromine atoms offer the potential for both mono- and di-arylation, but achieving high selectivity and yield can be difficult. Common issues include catalyst inhibition by the pyrazine nitrogen, sluggish reactivity, and competing side reactions like hydrodebromination. This guide will provide you with the foundational knowledge and practical advice to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low or no conversion of my this compound. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the catalyst system and reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Troubleshooting:
-
Use a Fresh Catalyst: Ensure you are using a fresh batch of your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) as they can degrade over time with exposure to air.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts, such as those from the Buchwald or PEPPSI families (e.g., XPhos Pd G3), are often more stable and efficient at generating the active Pd(0) species in situ.
-
Increase Catalyst Loading: For challenging substrates like this compound, you may need to increase the catalyst loading from the typical 1-2 mol% to 5 mol% or even higher in difficult cases.
-
-
-
Inadequate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and promoting the key steps of the catalytic cycle.
-
Troubleshooting:
-
Electron-Rich, Bulky Ligands: For electron-deficient substrates, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos are often required to promote the rate-limiting oxidative addition step.[1]
-
Ligand Screening: If your initial choice is not effective, a small screen of different ligand classes (e.g., biarylphosphines, N-heterocyclic carbenes) can be highly beneficial.
-
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]
-
Troubleshooting:
-
Base Strength: A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings.[1] Softer bases like K₂CO₃ can also be successful.[1]
-
Anhydrous Conditions: Ensure your base is anhydrous, as water content can affect the reaction outcome.
-
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation.
-
Troubleshooting:
-
Thorough Degassing: Properly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
-
Q2: I'm struggling with selectivity. How can I favor mono-arylation over di-arylation?
A2: Achieving selective mono-arylation of a dihalogenated substrate can be challenging, as the mono-substituted product can sometimes be more reactive than the starting material.
-
Stoichiometry: The most straightforward approach is to control the stoichiometry of your reagents.
-
Troubleshooting:
-
Limiting Boronic Acid: Use the boronic acid as the limiting reagent (typically 1.0-1.2 equivalents relative to the this compound). This will favor the formation of the mono-arylated product.
-
-
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred.
-
Troubleshooting:
-
Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. High temperatures can often lead to over-arylation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired mono-arylated product is maximized.
-
-
-
Catalyst and Ligand Choice: The nature of the catalyst system can influence selectivity.
-
Troubleshooting:
-
Less Active Systems: In some cases, a less reactive catalyst system (e.g., Pd(PPh₃)₄) may provide better selectivity for mono-arylation compared to highly active modern catalysts.
-
-
Q3: Conversely, how can I achieve a high yield of the di-arylated product?
A3: To favor di-substitution, you will need to push the reaction to completion, ensuring both bromine atoms react.
-
Stoichiometry: Use an excess of the boronic acid.
-
Troubleshooting:
-
Excess Boronic Acid: Employ at least 2.2-2.5 equivalents of the boronic acid to ensure there is enough nucleophile to react at both positions.
-
-
-
Reaction Conditions: More forcing conditions are typically required for the second coupling.
-
Troubleshooting:
-
Higher Temperature and Longer Time: Higher reaction temperatures (e.g., 100-130 °C) and longer reaction times are often necessary to drive the reaction to completion.[4][5]
-
Active Catalyst System: A highly active and robust catalyst system, such as one employing a Buchwald-type ligand, will be beneficial.
-
-
-
Stepwise Approach: For complex substrates, a stepwise approach can provide better control and higher overall yields.
-
Troubleshooting:
-
Isolate Mono-adduct: Perform the mono-arylation, isolate and purify the 2-aryl-3-bromopyrazine, and then subject it to a second Suzuki coupling with the same or a different boronic acid. This is particularly useful for synthesizing unsymmetrical 2,3-diarylpyrazines.[3]
-
-
Q4: I'm observing a significant amount of debrominated pyrazine as a byproduct. How can I minimize this?
A4: Hydrodebromination is a common side reaction with electron-deficient heteroaryl halides like this compound.[1] It occurs when the bromine atom is replaced by a hydrogen atom.
-
Source of Hydride: This side reaction is often caused by the presence of a hydride source in the reaction mixture.
-
Troubleshooting:
-
Solvent Choice: Avoid using alcohols as the primary solvent, as they can act as hydride donors. Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred.[3]
-
Base Selection: Some bases can contribute to the formation of palladium-hydride species. If debromination is a major issue, consider screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate).
-
-
-
Boronic Acid Quality: Impure or decomposing boronic acid can lead to side reactions.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure your boronic acid is of high quality.
-
Consider Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be less prone to protodeboronation, a related side reaction that can contribute to debromination.[3]
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
Caption: Figure 2: Troubleshooting Decision Tree for Low Yield.
Recommended Starting Conditions & Protocols
Based on literature precedents for this compound and related heterocycles, the following tables provide recommended starting points for your experiments.
Table 1: Recommended Conditions for Mono-Arylation
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | Standard, effective catalysts for many heteroaryl couplings. |
| Ligand | dppf or PPh₃ (if not using pre-formed complex) | Good general-purpose ligands. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Moderately strong bases that are effective and minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF | Aprotic solvents are preferred to minimize debromination. [3] |
| Temperature | 80-100 °C | Sufficient to promote reaction without excessive side product formation. |
| Boronic Acid | 1.1-1.2 equivalents | Limits the reaction to favor mono-substitution. |
Table 2: Recommended Conditions for Di-Arylation
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) with ligand, or XPhos Pd G3 (2-5 mol%) | Highly active catalyst systems needed to drive the reaction to completion. |
| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and are robust at high temperatures. [1] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv) | Stronger base conditions to facilitate the more difficult second coupling. |
| Solvent | Toluene or DMF | Higher boiling point solvents are often required. |
| Temperature | 100-130 °C | More forcing conditions are necessary for di-substitution. [4][5] |
| Boronic Acid | 2.2-2.5 equivalents | Ensures complete reaction at both bromine sites. |
Example Experimental Protocol (General)
This protocol is a starting point and should be optimized for your specific boronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv for mono- or 2.5 equiv for di-arylation), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired product is maximized.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Pubmed Central. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Link]
- Google Patents. (n.d.). CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.
- Google Patents. (n.d.). WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof.
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
NIH. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]
-
PubMed. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. [Link]
-
PMC - NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
MDPI. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2007). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PMC - NIH. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2011). Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. [Link]
-
PMC - NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2019). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]
- 5. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Side-Product Formation in Sonogashira Reactions of 2,3-Dibromopyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of 2,3-dibromopyrazine. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during this powerful C-C bond-forming transformation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently observed side-products and reaction failures in a direct question-and-answer format.
Problem 1: My primary side-product is the homocoupled alkyne dimer (Glaser product). How do I prevent this?
Answer:
The formation of a 1,3-diyne, also known as the Glaser or Hay coupling product, is arguably the most common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] This occurs through the oxidative dimerization of the copper acetylide intermediate, a process that is heavily promoted by the presence of oxygen.
Causality & Mechanism: The copper(I) co-catalyst, essential for activating the alkyne, can be oxidized to copper(II) by residual oxygen in the reaction vessel. This Cu(II) species then facilitates the oxidative homocoupling of two copper acetylide molecules to form the diyne, regenerating Cu(I) in the process.
Core Solutions:
-
Enforce Rigorously Anaerobic Conditions: This is the most critical factor. Oxygen is the primary culprit behind Glaser coupling.[3]
-
Protocol: Use a robust inert gas (argon or high-purity nitrogen) atmosphere throughout the entire setup and reaction time. Employ Schlenk techniques or a glovebox. Solvents and liquid reagents (especially the amine base) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[4]
-
-
Reduce Copper Catalyst Loading: While catalytic, excess copper can accelerate homocoupling.
-
Protocol: Minimize the CuI loading to the lowest effective level, typically starting around 1-2 mol%. In some cases, higher loadings are used, but this should be a parameter you optimize carefully.
-
-
Consider a "Copper-Free" Protocol: If homocoupling remains a persistent issue, eliminating the copper co-catalyst is the most definitive solution.[5][6]
-
Causality: Copper-free Sonogashira reactions bypass the formation of the highly reactive copper acetylide intermediate, thus eliminating the primary pathway for Glaser coupling. These reactions often require more active palladium catalysts, specific ligands, or slightly higher temperatures to proceed efficiently.[7]
-
-
Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Protocol: Add the terminal alkyne slowly over a period of 30-60 minutes using a syringe pump, especially during the initial phase of the reaction.
-
Caption: Competing pathways in the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I choose for this compound? A: For substrates like dibromopyrazine, common and effective pre-catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. [8]PdCl₂(PPh₃)₂ is generally more air-stable. The choice of ligand can be critical. While triphenylphosphine (PPh₃) is standard, electron-rich and bulky phosphine ligands can accelerate the rate-limiting reductive elimination step and provide greater stability to the catalytic intermediates, potentially suppressing side reactions. [9]If you experience issues, consider screening ligands like P(t-Bu)₃ or biarylphosphine ligands (e.g., XPhos, SPhos).
Q2: Is a copper co-catalyst necessary? When should I consider a copper-free protocol? A: A copper co-catalyst (typically CuI) significantly accelerates the reaction by facilitating the deprotonation of the alkyne and participating in the transmetalation step. [10]However, it is the primary driver of the Glaser homocoupling side reaction. [5]You should strongly consider a copper-free protocol if:
-
You observe intractable amounts of alkyne homocoupling despite rigorous degassing.
-
Your downstream application is sensitive to trace copper contamination.
-
Your alkyne is particularly valuable, and you cannot afford to lose it to dimerization.
Q3: What is the best choice of base and solvent? A: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard. It serves both to deprotonate the alkyne and to neutralize the HBr generated. [11]The solvent must dissolve all components. DMF is a common choice due to its polarity and high boiling point. [12]However, for sensitive substrates, a less reactive solvent like THF, 1,4-dioxane, or toluene may be preferable to minimize side reactions like hydrodehalogenation. The choice is often a balance; DMF may give faster rates, while toluene may provide a cleaner reaction profile at the cost of longer reaction times. [13] Q4: How does reaction temperature affect selectivity and yield? A: Temperature is a critical parameter. While higher temperatures increase the reaction rate, they can disproportionately accelerate side reactions. [14][15]* Low Temperature (RT to 50°C): Favors mono-substitution and minimizes hydrodehalogenation. Use this range for achieving selectivity with reactive alkynes.
-
Moderate Temperature (60-80°C): Often a good starting point for less reactive aryl bromides.
-
High Temperature (90-110°C): May be necessary for difficult couplings but significantly increases the risk of hydrodehalogenation and catalyst decomposition. [16]
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (Mono-selective)
This protocol is a starting point for achieving mono-alkynylation of this compound.
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, ~0.1 M concentration) followed by anhydrous, degassed triethylamine (2.0-3.0 equiv).
-
Reactant Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. If no reaction occurs after 2 hours, gently warm the mixture to 40-50°C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant problem.
-
Setup: To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and an anhydrous solvent (e.g., 1,4-dioxane). Add a suitable base, often a stronger inorganic base like K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Degassing: Degas the entire heterogeneous mixture via three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor progress by TLC or LC-MS. Copper-free reactions may require longer reaction times or higher temperatures than their copper-catalyzed counterparts.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
References
- The Weizmann Institute of Science.
- Milstein, D. et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Black, P. J. et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Doubleday, W. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Copper-free Sonogashira coupling. (2008).
-
Wikipedia. Sonogashira coupling. [Link]
- BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling.
-
Antelo, F. F. et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Schneidemesser, M. et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. RSC Publishing. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Chaumont, P. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Organic Chemistry Explained. (2020). Sonogashira Coupling. YouTube. [Link]
-
Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. PMC. [Link]
-
ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
- Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
-
ResearchGate. (2008). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]
-
ResearchGate. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Song, M. et al. (2012). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules. NIH. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Navarro, O. et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. [Link]
-
Sádaba, N. et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences. [Link]
-
Srinivasan, R. et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Zare, A. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. PMC. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,3-Dibromopyrazine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 2,3-dibromopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of this compound present specific challenges, primarily related to catalyst stability and selectivity. This document will equip you with the knowledge to diagnose and overcome these hurdles in your experimental work.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is showing low or no conversion, even with extended reaction times. What are the likely causes related to catalyst deactivation?
Answer: Low or no conversion in cross-coupling reactions involving this compound is frequently a result of catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning by Pyrazine Nitrogens: The lone pairs of electrons on the nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center. This coordination occupies the active site, preventing the catalyst from participating in the catalytic cycle. This can be an issue with both the this compound starting material and the pyrazine-containing product.
-
Formation of Inactive Palladium Black: The active Pd(0) catalyst can aggregate under certain conditions to form palladium black, a catalytically inactive species. This is often observed as a black precipitate in the reaction mixture.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be sterically bulky or electron-rich enough to shield the palladium center from coordination by the pyrazine nitrogen atoms.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow to minimize hydrodebromination.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of catalyst deactivation in my reaction with this compound?
A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. A color change in the reaction mixture that deviates from what is expected for a successful reaction can also indicate the formation of inactive palladium species.
Q2: Can the product of the reaction also poison the catalyst?
A2: Yes, if the product of your reaction still contains the pyrazine moiety, it can also act as a ligand and poison the palladium catalyst, leading to product inhibition. This is a common issue in reactions with N-heterocyclic compounds.
Q3: Are there specific types of palladium catalysts that are more resistant to poisoning by N-heterocycles like pyrazine?
A3: Catalysts with bulky, electron-donating ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), have been shown to be more resistant to poisoning by N-heterocycles. These ligands can sterically shield the palladium center and promote the desired catalytic steps over inhibitory coordination. N-Heterocyclic Carbene (NHC) ligands can also form robust catalysts that may exhibit enhanced stability.
Q4: How can I reactivate a palladium catalyst that has been poisoned by a nitrogen-containing compound?
A4: In situ reactivation of a poisoned catalyst is generally not feasible. The coordination of the pyrazine nitrogen to the palladium center is often strong, and reversing this in the reaction mixture is difficult without disrupting the catalytic cycle. The best approach is to prevent poisoning from the outset through proper ligand and condition selection.
Q5: Which bromine on this compound is more reactive in the first cross-coupling reaction?
A5: Based on the electronic properties of the pyrazine ring, the C-Br bond at the 2-position is generally considered more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst. Therefore, mono-functionalization is expected to occur preferentially at the 2-position. However, the regioselectivity can be influenced by the choice of ligand and reaction conditions.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points and will likely require optimization for specific substrates and desired outcomes.
Representative Suzuki-Miyaura Coupling Protocol
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv. for mono-coupling; 2.2-2.5 equiv. for di-coupling)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Representative Sonogashira Coupling Protocol
-
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [1]
-
Representative Buchwald-Hartwig Amination Protocol
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
-
Procedure:
-
To an oven-dried Schlenk tube in a glovebox, add the palladium pre-catalyst and the base.
-
Add the this compound and the amine, followed by the anhydrous, degassed solvent.
-
Seal the tube and remove from the glovebox.
-
Place the sealed tube in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. [2][3]
-
References
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
Sources
Technical Support Center: Purification of 2,3-Dibromopyrazine
Answering the urgent need for clear, actionable guidance in synthetic chemistry, this Technical Support Center is dedicated to the purification of crude 2,3-Dibromopyrazine. As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with a resource that is not only scientifically rigorous but also grounded in practical, field-tested experience. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.
This guide is structured in a question-and-answer format to directly address the common and complex challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of your crude mixture is intrinsically linked to the synthetic route employed. However, several common impurities can be anticipated:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-aminopyrazine or other precursors.[1]
-
Monobrominated Species: Incomplete bromination can lead to the presence of 2-bromo- or 3-bromopyrazine.
-
Positional Isomers: Depending on the reaction conditions and precursors, isomers like 2,5-dibromopyrazine or 2,6-dibromopyrazine may form.[2]
-
Over-brominated Products: Although less common for this specific compound, tri- or tetra-brominated pyrazines are a theoretical possibility.
-
Byproducts from Side Reactions: The synthesis of pyrazine derivatives can sometimes yield byproducts like tri-2-pyrazinylmethane if precursors like 2-methylpyrazine are involved in related syntheses.[3]
-
Residual Solvents and Reagents: Solvents like DMSO or reagents like N-bromosuccinimide (NBS) from the bromination of 2-aminopyrazine can be present.[1]
Identifying these impurities is the first critical step in designing an effective purification strategy. We strongly recommend initial analysis by Thin-Layer Chromatography (TLC) and, if available, LC-MS or GC-MS to characterize the crude mixture.[4]
Q2: Should I choose column chromatography or recrystallization to purify my crude this compound?
A2: The choice between these two primary purification techniques depends on the nature and quantity of impurities, as well as the scale of your reaction. The following decision-making framework can guide your choice.
Caption: Decision workflow for purification method selection.
-
Recrystallization is highly effective if this compound is the major component and the impurities have significantly different solubilities in the chosen solvent system. It is often faster and more economical for large-scale purifications.
-
Column Chromatography is the method of choice when impurities have similar polarities to the product (i.e., close Rf values on TLC) or when the product is an oil or amorphous solid that does not crystallize well.[5][6] It offers superior separation power for complex mixtures.[4]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful but nuanced technique. Below are solutions to common problems encountered during the purification of this compound.
Q3: My this compound separation is poor on the column, with significant fraction mixing, despite a good separation on TLC. What's wrong?
A3: This is a frequent and frustrating issue. The transition from TLC to column chromatography is not always direct. Here are the most likely causes and their solutions:
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform solvent front and poor separation.
-
Solution: Ensure you pack the column as a homogenous slurry of silica gel in your starting eluent. Gently tap the column as it settles to dislodge air bubbles and ensure a uniform bed.
-
-
Overloading the Column: Using too much crude material for the amount of silica gel is a primary cause of poor separation.
-
Solution: A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio (e.g., 1:100) is necessary.
-
-
Sample Application: Applying the sample in a large volume of strong solvent or in a wide band will ruin separation before it even begins.
-
Solution: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your crude product), evaporate the solvent to get a free-flowing powder, and dry-load this powder onto the top of your packed column.[7] This concentrates the sample into a tight band.
-
Sources
Technical Support Center: Navigating Reactions with 2,3-Dibromopyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 2,3-dibromopyrazine. As a Senior Application Scientist, I understand the unique challenges this substrate presents, particularly the undesired side reaction of debromination. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic endeavors. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: Why is this compound prone to debromination during cross-coupling reactions?
A1: The debromination of this compound, a form of hydrodehalogenation, is a significant side reaction primarily in palladium-catalyzed cross-coupling reactions.[1] This occurs due to the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can arise from various sources within the reaction mixture, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1][2] The Pd-H species can then react with the this compound, replacing a bromine atom with a hydrogen atom.[1] Factors such as elevated temperatures and the use of strong bases can exacerbate the formation of these hydride species, thus promoting debromination.[1][3]
Q2: Which bromine on this compound is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the bromine atom at the 2-position of the pyrazine ring is generally more reactive than the one at the 3-position. This is attributed to the electronic effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[4] This inherent reactivity difference can be exploited to achieve selective monosubstitution at the 2-position under carefully controlled conditions.
Q3: Can the choice of palladium catalyst influence the extent of debromination?
A3: Absolutely. The stability and activity of the palladium catalyst are crucial. Catalyst degradation, often observed as the formation of palladium black, can lead to a decrease in the desired cross-coupling activity and an increase in side reactions like debromination.[3][5] The choice of ligands coordinated to the palladium center plays a pivotal role in stabilizing the catalyst and modulating its reactivity.[6][7][8][9] Bulky, electron-rich phosphine ligands, for example, can promote the desired reductive elimination step of the cross-coupling cycle over competing debromination pathways.[2]
Troubleshooting Guide: Minimizing Debromination
This section provides a structured approach to troubleshooting and optimizing your reactions to prevent the formation of debrominated byproducts.
Problem: Significant formation of 2-bromo-3-hydropyrazine or pyrazine is observed in my Suzuki-Miyaura coupling reaction.
This is a common issue when coupling this compound. The following steps will guide you through a systematic optimization of your reaction conditions.
Step 1: Evaluate and Optimize the Base
The choice of base is often the most critical factor in controlling debromination.
-
Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, which are key culprits in the debromination pathway.[1] Weaker inorganic bases are generally preferred as they are less prone to generating these reactive hydrides.
-
Recommended Action: Switch to a milder base. Excellent alternatives include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These bases are effective in promoting the transmetalation step of the Suzuki coupling without significantly contributing to debromination.
Step 2: Reassess the Ligand
The ligand's role extends beyond simply solubilizing the palladium catalyst; it actively participates in the catalytic cycle and influences selectivity.
-
Causality: The ligand's steric and electronic properties dictate the stability of the palladium complex and the relative rates of the desired cross-coupling versus the undesired debromination.[10][11][12][13] Bulky, electron-donating ligands can accelerate the reductive elimination step, which forms the desired C-C bond, thereby outcompeting the debromination pathway.[14]
-
Recommended Action: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands such as SPhos and XPhos are often highly effective for challenging substrates like dihalopyrazines.[2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.
Step 3: Control the Reaction Temperature
Higher temperatures can accelerate reaction rates, but often at the cost of selectivity.
-
Causality: Debromination pathways may have a higher activation energy than the desired cross-coupling reaction.[1] Consequently, elevated temperatures can disproportionately favor the undesired side reaction.[3] In some cases, high temperatures can also lead to catalyst decomposition, further complicating the reaction outcome.[3]
-
Recommended Action: Lower the reaction temperature. While this may lead to longer reaction times, the improvement in selectivity and overall yield of the desired product can be substantial. It is advisable to start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.
Step 4: Scrutinize the Solvent and Water Content
The reaction medium can be a source of protons or hydrides that contribute to debromination.
-
Causality: Aprotic solvents are generally preferred to minimize the availability of protons that can lead to hydrodehalogenation. While many Suzuki couplings are performed in the presence of water, excessive amounts can be detrimental.[2]
-
Recommended Action: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[2] If an aqueous base is used, carefully control the amount of water. In some cases, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.
The following diagram illustrates a troubleshooting workflow for addressing debromination in cross-coupling reactions.
Caption: Troubleshooting workflow for debromination.
Experimental Protocols
The following protocols provide a starting point for minimizing debromination in common cross-coupling reactions with this compound.
Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol is designed to favor monosubstitution at the C2 position while minimizing hydrodehalogenation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the anhydrous, degassed 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask.
-
Add the remaining anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Ensure the flask is well-sealed and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product versus debrominated byproducts. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol aims to achieve selective C-N bond formation at the C2 position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Note: While a strong base, its use is often necessary for this transformation. Careful temperature control is key.
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound, [Pd₂(dba)₃], XPhos, and NaOtBu.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture with stirring to a carefully controlled temperature, typically between 80-100 °C.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Summary: Influence of Reaction Parameters on Debromination
The following table summarizes the general effects of key reaction parameters on the undesired debromination of this compound.
| Parameter | Condition Favoring Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Stronger bases are more likely to generate Pd-H species.[1] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes faster reductive elimination of the desired product.[2] |
| Temperature | High (>100 °C) | Moderate (e.g., 80 °C) | Debromination may have a higher activation energy.[1] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, THF, toluene) | Minimizes the availability of hydride/proton sources.[2] |
| Water | Excessive amounts | Anhydrous or minimal water | Water can be a source of protons.[2] |
Mechanistic Insights: The Competing Pathways
The diagram below illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights the point at which the undesired debromination pathway can compete.
Caption: Competing cross-coupling and debromination pathways.
This guide provides a comprehensive framework for understanding and mitigating the challenge of debromination when working with this compound. By systematically addressing the key reaction parameters—base, ligand, temperature, and solvent—researchers can significantly improve the selectivity and yield of their desired transformations.
References
-
Researchers unlock catalyst behavior that could cut emissions and stabilize supply of everyday materials | Rice News. (2026). Rice News. [Link]
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Temperature effect on coupling reaction. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. (n.d.). NIH. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). American Chemical Society. [Link]
-
Reductions of aryl bromides in water at room temperature - PMC - NIH. (n.d.). NIH. [Link]
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The Effect of Stabilizers on the Catalytic Activity and Stability of Pd Colloidal Nanoparticles in the Suzuki Reactions in Aqueous Solution† | Request PDF. (n.d.). ResearchGate. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions. [Link]
-
Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions | Accounts of Chemical Research. (2021). ACS Publications. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - White Rose Research Online. (2021). White Rose Research Online. [Link]
-
Protecting palladium: Balancing stability and reactivity in support-tether design - Morressier. (2017). Morressier. [Link]
-
Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes - Morressier. (n.d.). Morressier. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). PubMed Central. [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). ScienceDirect. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics. (n.d.). ACS Publications. [Link]
-
| The molecular mechanism of dehalogenation catalyzed by D-DEX. (A)... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing). (2020). RSC Publishing. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - Unipd. (n.d.). Unipd. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of York. [Link]
-
Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC. (2020). NIH. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. (2019). Reddit. [Link]
-
Dehalogenation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Stille Coupling - YouTube. (2020). YouTube. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Dehydrohalogenation of Alkyl Dihalides - Unacademy. (n.d.). Unacademy. [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC. (n.d.). NIH. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). Wiley Online Library. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF. (n.d.). ResearchGate. [Link]
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2.9: Phosphines - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Technical Support Center: Optimization of Base and Solvent for the 2,3-Dibromopyrazine Heck Reaction
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of base and solvent in the Heck reaction of 2,3-dibromopyrazine. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide
This section addresses common issues encountered during the Heck reaction with this compound, offering potential causes and actionable solutions.
Question 1: Why is my Heck reaction showing low or no conversion of this compound?
Answer:
Low or no conversion in a Heck reaction involving this compound can stem from several factors, primarily related to the catalyst's activity and the specific reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivity: The active catalyst in a Heck reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][3]
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The choice of phosphine ligand can influence this reduction. In some cases, the amine base or even the alkene can act as the reducing agent.[4] If catalyst decomposition to palladium black (a visible black precipitate) is observed, this indicates the formation of inactive palladium.[5] This can be caused by the presence of oxygen or excessively high temperatures.[5] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Consider lowering the reaction temperature to prevent catalyst agglomeration.[5]
-
-
Inappropriate Base Selection: The base plays a crucial role in the Heck reaction. It is required to neutralize the hydrogen halide (HBr in this case) produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[1][2]
-
Solution: The basicity (pKa) and steric bulk of the base are critical. For the electron-deficient this compound, a moderately strong, non-nucleophilic base is often preferred. Common bases for Heck reactions include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[6][7] If you are using a weaker base like NaOAc, you might need to increase the reaction temperature. Conversely, a very strong base might lead to unwanted side reactions.
-
-
Poor Solvent Choice: The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[8][9]
-
Solution: Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are common choices for Heck reactions.[10] DMF, for instance, is known to be a good coordinating solvent that can help stabilize the Pd(0) catalyst.[8] However, be aware that at high temperatures, DMF can lead to side reactions, such as partial hydrogenation of the product, especially with electron-deficient substrates like alkenylpyrazines.[11] If you suspect solvent-related issues, consider screening other polar aprotic solvents or even using a non-polar solvent like toluene, which may require a different catalyst system.
-
Question 2: My reaction is producing a mixture of mono- and di-substituted pyrazine products. How can I improve the selectivity?
Answer:
Controlling the selectivity between mono- and di-substitution on this compound is a common challenge. The electronic nature of the pyrazine ring and the relative reactivity of the two C-Br bonds play a significant role.
Potential Causes and Solutions:
-
Reaction Stoichiometry and Time: The molar ratio of the alkene to the this compound is a primary factor.
-
Solution: To favor the mono-substituted product, use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkene. Carefully monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-substituted product is maximized. To favor the di-substituted product, a larger excess of the alkene (e.g., 2.5 equivalents or more) and longer reaction times are typically required.[11]
-
-
Reaction Temperature: Higher temperatures can promote the second Heck coupling, leading to more di-substituted product.
-
Solution: To enhance selectivity for the mono-substituted product, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time to achieve reasonable conversion.
-
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the reactivity of the palladium catalyst and, consequently, the selectivity.
-
Solution: A bulky electron-rich phosphine ligand can sometimes favor mono-substitution by sterically hindering the approach to the second bromine atom after the first coupling has occurred.
-
Question 3: I am observing significant amounts of starting material decomposition or the formation of undesired byproducts. What could be the cause?
Answer:
The formation of byproducts in the Heck reaction of this compound can be attributed to the high electrophilicity of the pyrazine ring, which makes the product susceptible to side reactions.[11]
Potential Causes and Solutions:
-
Michael Addition: The product, an alkenylpyrazine, is an electron-deficient alkene and can be susceptible to Michael addition by nucleophiles present in the reaction mixture, such as the amine base.
-
Solution: Using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge can minimize this side reaction.[10] Alternatively, inorganic bases like K₂CO₃ can be effective.
-
-
Product Hydrogenation: As mentioned earlier, at elevated temperatures, solvents like DMF can act as a source of hydride, leading to the partial or complete hydrogenation of the newly formed double bond.[11]
-
Solution: If hydrogenation is observed, consider running the reaction at a lower temperature or switching to a different solvent that is less prone to this side reaction, such as DMAc or NMP.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles and optimization strategies for the Heck reaction of this compound.
Question 1: What is the fundamental role of the base in the Heck reaction catalytic cycle?
Answer:
The base is a critical component of the Heck reaction, and its primary role is to facilitate the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination.[6] This final step produces the desired substituted alkene and a hydridopalladium(II) complex (L₂Pd(H)X). The base then reacts with this complex, removing the hydrogen halide (HX) and reducing the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[2]
Question 2: How does the choice of solvent impact the Heck reaction of this compound?
Answer:
The solvent plays a multifaceted role in the Heck reaction, influencing solubility, catalyst stability, and reaction kinetics.[8][9] For a substrate like this compound, which is a solid with limited solubility in non-polar solvents, a polar aprotic solvent is generally preferred.
Key Solvent Effects:
-
Solubility: The solvent must be able to dissolve the this compound, the alkene, the base, and the palladium catalyst to ensure a homogeneous reaction mixture.
-
Catalyst Stabilization: Coordinating solvents like DMF can stabilize the active Pd(0) catalyst, preventing its agglomeration and precipitation as inactive palladium black.[8]
-
Reaction Rate: The polarity of the solvent can affect the rate of the oxidative addition step. In some cases, polar solvents can stabilize charged intermediates or transition states, accelerating the reaction.[12]
-
Side Reactions: As discussed in the troubleshooting section, the choice of solvent can also lead to unwanted side reactions. For example, DMF can cause hydrogenation of the product at high temperatures.[11]
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Common Observations in Heck Reactions |
| DMF | 37 | 153 | Good coordinating solvent, promotes catalyst stability. Can lead to hydrogenation at high temperatures. |
| DMAc | 38 | 165 | Similar to DMF, sometimes used as an alternative to avoid side reactions. |
| NMP | 32 | 202 | High boiling point allows for higher reaction temperatures, can be beneficial for less reactive substrates. |
| Acetonitrile | 38 | 82 | Lower boiling point, may require sealed-tube reactions for higher temperatures. |
| Toluene | 2.4 | 111 | Non-polar, may require a phase-transfer catalyst or specific ligand system for good results. |
Question 3: Which type of base is generally optimal for the Heck reaction with an electron-deficient substrate like this compound?
Answer:
For an electron-deficient substrate like this compound, the choice of base is critical to avoid side reactions. A moderately strong, sterically hindered, and non-nucleophilic base is often the best choice.
-
Organic Amines: Triethylamine (Et₃N) is a common choice. However, for substrates prone to Michael addition, a more sterically hindered base like diisopropylethylamine (DIPEA) is often preferred.
-
Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are also widely used.[7][10] They are non-nucleophilic and can be effective, although they may require higher reaction temperatures due to their lower basicity and solubility.
The optimal base often needs to be determined empirically for a specific substrate and catalyst system. A screening of different bases is a recommended starting point for optimization.
Experimental Protocols
General Procedure for a Screening Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if using a ligand-free precursor like Pd(OAc)₂) (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%, if applicable).
-
Add the anhydrous solvent (5 mL) and stir the mixture for 10 minutes to ensure dissolution.
-
Add the alkene (1.2 mmol) and the base (2.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for the Synthesis of Di(styryl)pyrazine
Materials:
-
This compound
-
Styrene
-
Pd(OAc)₂
-
X-Phos
-
K₂CO₃
-
Anhydrous DMAc
Procedure:
This protocol is adapted from a literature procedure for a similar system.[11]
-
In a glovebox or under a stream of argon, add 2,3-dichloropyrazine (as a proxy for this compound, 1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%) to an oven-dried reaction vial.
-
Add K₂CO₃ (2.5 mmol) and anhydrous DMAc (5 mL).
-
Add styrene (2.5 mmol).
-
Seal the vial and heat the reaction mixture to 90 °C for 16 hours.
-
Cool the reaction to room temperature and proceed with the workup and purification as described in the general procedure.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]
-
Martin, W. B., & Kateley, L. J. (2018). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 95(10), 1855-1858. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
-
Chemistry Notes. (2022, August 7). Heck reaction: easy Mechanism, applications. Retrieved from [Link]
-
Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(40), 15882-15885. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Pye, C. R., & Dykstra, K. D. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(1), 14-26. Retrieved from [Link]
- Wipf, P. (2007). Palladium II. Basic Principles. University of Pittsburgh.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3765-3783. Retrieved from [Link]
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Technical Support Center: Stille Coupling of 2,3-Dibromopyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules.[1][2] This guide provides a focused troubleshooting resource for researchers encountering challenges with the Stille coupling of 2,3-dibromopyrazine, an electron-deficient heteroaromatic substrate that can present unique difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Stille coupling of this compound in a question-and-answer format, offering explanations and actionable solutions.
Q1: My reaction is sluggish, or I'm observing low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity in the Stille coupling of this compound often stems from the electron-deficient nature of the pyrazine ring, which can impact the oxidative addition step of the catalytic cycle.[3] Several factors can be optimized to enhance the reaction rate:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands can significantly accelerate the oxidative addition and subsequent steps.[4][5] Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[5][6]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that excessive heat can lead to side reactions like debromination.[5] A systematic screen of temperatures, for instance from 80 °C to 120 °C, is recommended.
-
Solvent: The choice of solvent can influence catalyst solubility and reaction kinetics.[7] Anhydrous and degassed aprotic polar solvents like DMF, dioxane, or toluene are generally preferred.[8][9]
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step, which is often the rate-limiting step in Stille couplings.[2][4]
Q2: I'm observing a significant amount of a byproduct that appears to be the mono-brominated pyrazine (hydrodebromination). How can I minimize this side reaction?
A2: Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction with electron-deficient heteroaryl halides like this compound.[5] This occurs when a hydride source is present in the reaction mixture. To mitigate this:
-
Optimize the Base: Strong bases can sometimes promote hydrodebromination. Switching to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often beneficial.[5]
-
Control Reaction Temperature: Higher temperatures can favor the hydrodebromination pathway. Attempting the reaction at the lowest effective temperature is a good strategy.[5]
-
Ensure Anhydrous Conditions: Water can be a proton source. Use anhydrous solvents and flame-dry your glassware to minimize moisture.[8]
-
Purify Reagents: Impurities in the organostannane reagent or other starting materials can sometimes act as hydride donors. Ensure the purity of all reagents.
Q3: My primary side product is the homocoupled organostannane (R₂-R₂). What causes this and how can I prevent it?
A3: Homocoupling of the organostannane reagent is a well-known side reaction in Stille couplings and can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] To suppress this:
-
Control Stoichiometry: Using a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can favor homocoupling.
-
Slow Addition: Adding the organostannane solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Oxygen-Free Environment: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial, as oxygen can promote side reactions.[8]
Q4: I am having trouble with the selective mono-coupling of this compound. How can I control the reaction to favor the mono-substituted product over the di-substituted product?
A4: Achieving selective mono-arylation or -vinylation of a dihalogenated substrate can be challenging. The relative reactivity of the two bromine atoms on the pyrazine ring will play a role. However, you can manipulate the reaction conditions to favor mono-substitution:
-
Stoichiometry: Use a sub-stoichiometric amount of the organostannane reagent (e.g., 0.8-0.9 equivalents) relative to the this compound. This will ensure that the dibromopyrazine is in excess, increasing the statistical probability of mono-coupling.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity, as the second coupling event may have a higher activation energy.
-
Careful Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.
Experimental Protocols & Data
General Protocol for Stille Coupling of this compound
This protocol provides a starting point for optimization.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and any solid ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 10 mL) via syringe.[9]
-
Reagent Addition: Add the organostannane reagent (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[8][9] Stirring the biphasic mixture vigorously for at least one hour is recommended to ensure complete precipitation of the tin salts.
-
Purification: Filter the mixture through Celite, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8][9]
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 100 | A classic starting point. |
| Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | SPhos is often effective for heteroaryl couplings.[5] |
| Pd(OAc)₂ (5) | XPhos (10) | THF | 90 | XPhos is another bulky, electron-rich ligand that can improve yields.[6] |
| Pd(PPh₃)₄ (5) | - | DMF | 110 | A common, commercially available catalyst.[4] |
Visualizing the Process
The Stille Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Stille coupling reaction.[8]
Troubleshooting Decision Tree
This flowchart provides a systematic approach to troubleshooting common issues in the Stille coupling of this compound.
Caption: A decision tree for troubleshooting the Stille coupling.
By systematically addressing these common issues, researchers can optimize their reaction conditions and achieve successful Stille couplings with the challenging this compound substrate.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524 (1986). [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
ResearchGate. The Mechanisms of the Stille Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Reddit. Stille coupling and organotin chemistry. [Link]
-
National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Myers, A. The Stille Reaction. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Privileged Pincer-Metal Platform: Coordination Chemistry & Applications (pp. 1-34). American Chemical Society. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating 2,3-Dibromopyrazine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dibromopyrazine. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most persistent challenges in the cross-coupling of this important heterocyclic building block: the formation of homocoupled byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the efficiency, selectivity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. In the case of this compound, this can manifest in two primary ways: the dimerization of the organometallic reagent (e.g., a boronic acid in a Suzuki reaction) to form a symmetrical biaryl, or the dimerization of this compound itself to form a bipyrazine. This is problematic as it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be challenging to separate, complicating downstream processing and analysis.[1][2]
Q2: What are the fundamental causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The primary drivers of homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of organometallic reagents, particularly organoboron compounds in Suzuki-Miyaura reactions.[3][4] In Sonogashira couplings, oxygen can also promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[1][5]
Q3: Are there general strategies I can employ to minimize homocoupling across different types of cross-coupling reactions with this compound?
A3: Yes, several overarching principles apply. The most critical is maintaining a strictly inert atmosphere to exclude oxygen. This involves thoroughly degassing solvents and the reaction vessel and conducting the reaction under a nitrogen or argon atmosphere.[1][2][5] Using a Pd(0) catalyst source directly or ensuring the complete in situ reduction of a Pd(II) precatalyst is also beneficial.[1] Additionally, careful selection of ligands, bases, and reaction temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[1][6]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental problems you might encounter and provides actionable solutions based on established chemical principles.
Issue 1: Significant bipyrazine formation in a Suzuki-Miyaura coupling reaction.
You're attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you're observing a significant amount of the 2,2',3,3'-tetrabromobipyrazine homocoupled product.
Root Cause Analysis: This issue often points to reaction conditions that favor the reaction of the palladium catalyst with two molecules of this compound over the desired cross-coupling pathway. This can be exacerbated by a number of factors.
Solutions:
-
Catalyst and Ligand Selection: The choice of ligand is paramount.[7] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thereby outcompeting the pathways leading to homocoupling.[1][7]
-
Recommendation: Screen ligands such as SPhos, XPhos, or P(t-Bu)₃. These have been shown to be effective in suppressing homocoupling in challenging cross-coupling reactions.[7]
-
-
Control of Palladium Species: The presence of Pd(II) can promote the homocoupling of the boronic acid.[3][8]
-
Recommendation:
-
Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.
-
If using a Pd(II) source such as Pd(OAc)₂, consider adding a mild reducing agent to ensure complete reduction to the active Pd(0) state.[8][9] Potassium formate has been shown to be effective in this regard.[8][9]
-
Rigorous deoxygenation of the reaction mixture via a nitrogen or argon sparge before adding the catalyst is crucial.[8][9]
-
-
-
Base and Solvent Optimization: The base and solvent system can influence the solubility of reagents and the overall reaction kinetics.[6][9]
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Ligand | Standard, less bulky ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product.[7] |
| Palladium Source | Pd(II) precatalyst with incomplete reduction | Pd(0) precatalyst or Pd(II) with a mild reducing agent | Minimizes Pd(II)-mediated homocoupling pathways.[3][8][9] |
| Atmosphere | Inadequate inerting | Rigorous degassing and use of an inert atmosphere (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II).[1][2][8] |
| Base | Strong bases (e.g., NaOH) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Can reduce the rate of homocoupling side reactions.[10] |
Issue 2: My Sonogashira coupling of this compound results in a high yield of the alkyne dimer (Glaser coupling).
When attempting to couple a terminal alkyne with this compound, you observe a significant amount of the diyne byproduct.
Root Cause Analysis: Glaser coupling is an oxidative homocoupling of terminal alkynes, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5]
Solutions:
-
Go Copper-Free: The most direct way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[2][5] These methods have been developed specifically to avoid this side reaction.
-
Rigorous Oxygen Exclusion: If a copper co-catalyst is necessary, it is imperative to maintain strictly anaerobic conditions.[1][5]
-
Recommendation: Use thoroughly degassed solvents (freeze-pump-thaw is highly effective) and maintain a positive pressure of an inert gas throughout the reaction.
-
-
Minimize Copper Loading: Reducing the amount of the copper(I) salt (e.g., CuI) can help to decrease the rate of the undesired homocoupling.[5]
-
Amine Base Selection: The amine base not only acts as a base but also helps to keep the copper(I) in its reduced state.[2]
-
Recommendation: Triethylamine is commonly used, but screening other bases like diisopropylethylamine (DIPEA) may be beneficial.[1]
-
Issue 3: In a Stille coupling, I'm observing homocoupling of my organostannane reagent.
During a Stille coupling with an organotin reagent and this compound, a significant amount of the R-R homocoupled product from the organostannane is formed.
Root Cause Analysis: Homocoupling of organostannanes can occur through reaction with a Pd(II) precatalyst or via a radical pathway.[11]
Solutions:
-
Ensure an Oxygen-Free Environment: As with other coupling reactions, meticulous degassing is critical to prevent catalyst oxidation and potential radical side reactions.[2]
-
Use a Pd(0) Precatalyst: This can help to circumvent side reactions that may occur with a Pd(II) source.[2]
-
Ligand Choice: Less coordinating ligands, such as triphenylarsine (AsPh₃), can sometimes be advantageous in Stille couplings.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress homocoupling by accelerating the desired transmetalation step.[2][12]
Visualizing the Catalytic Cycle and Homocoupling Pathways
To better understand where these side reactions originate, it is helpful to visualize the catalytic cycle for a generic cross-coupling reaction.
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
This diagram illustrates the desired catalytic cycle in blue, yellow, and green, leading to the cross-coupled product. The detrimental homocoupling pathway, often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen, is shown in red.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol incorporates best practices to suppress homocoupling.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium(0) source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inerting the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of degassed dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via cannula or syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By adhering to these detailed protocols and troubleshooting strategies, researchers can significantly enhance the success of their this compound cross-coupling reactions, leading to higher yields of the desired products and simplified purification processes.
References
- Homocoupling reactions of aryl halides, catalyzed by CuO-FeIII-MMO. - ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters - ACS Publications.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem.
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Stille reaction - Wikipedia.
- Stille Coupling - Organic Chemistry Portal.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Stille Coupling [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dibromopyrazine Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromopyrazine derivatives. It provides in-depth technical support, troubleshooting advice, and critical considerations for scaling up production from the laboratory bench to larger-scale manufacturing.
Introduction: The Importance of Dibromopyrazines
Pyrazine scaffolds are integral to a multitude of pharmacologically active compounds and functional materials.[1] Specifically, 2,3-dihalogenated pyrazines serve as versatile building blocks, enabling the introduction of diverse functionalities through cross-coupling reactions. The bromine atoms in this compound and its derivatives act as excellent leaving groups for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, making them highly valuable intermediates in medicinal chemistry.[2][3][4]
However, scaling the synthesis of these intermediates presents unique challenges, including managing exothermic reactions, controlling regioselectivity, and ensuring process safety and reproducibility. This guide offers practical solutions and explains the chemical principles behind them.
Core Synthesis Protocol: Bromination of 2-Aminopyrazine
A common and reliable route to a key dibromopyrazine derivative is the direct bromination of 2-aminopyrazine. This protocol details the synthesis of 2-amino-3,5-dibromopyrazine, a versatile intermediate.[5][6][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-amino-3,5-dibromopyrazine.
Step-by-Step Methodology
-
Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminopyrazine (1.0 eq.) in acetonitrile. Acetonitrile is an ideal solvent for this reaction.[8]
-
Cooling : Cool the stirred solution to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize the formation of side products.[9]
-
Reagent Addition : Dissolve N-bromosuccinimide (NBS, 2.2 eq.) in acetonitrile and add it dropwise to the cooled 2-aminopyrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Rationale : NBS is a safer and easier-to-handle brominating agent than elemental bromine.[10] Using slightly more than two equivalents ensures the formation of the dibrominated product.
-
-
Reaction : After the addition is complete, stir the mixture at 0°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the mixture back to 0°C and quench it by adding a saturated aqueous solution of sodium thiosulfate. This step neutralizes any unreacted NBS.[9]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent, to afford 2-amino-3,5-dibromopyrazine as a solid.[11]
Troubleshooting Guide
Encountering issues during synthesis is common. This section addresses specific problems in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions & Explanations |
| Q1: My yield is significantly lower than expected. | 1. Incomplete reaction. 2. Impure starting materials. 3. Product loss during work-up. 4. Suboptimal reaction conditions. | 1. Confirm Completion : Ensure the reaction has gone to completion via TLC before quenching. 2. Check Purity : Verify the purity of the 2-aminopyrazine starting material using NMR or melting point analysis. Impurities can inhibit the reaction. 3. Optimize Extraction : Ensure the aqueous layer is thoroughly extracted. Pyrazine derivatives can have some water solubility. 4. Review Conditions : Low yields can result from issues at various stages; systematically check temperature, stoichiometry, and reaction time.[9] |
| Q2: I am getting a mixture of mono- and di-brominated products. | 1. Incorrect stoichiometry of NBS. 2. Poor temperature control. 3. Inefficient mixing. | 1. Stoichiometry Control : For dibromination, ensure at least 2.1-2.2 equivalents of NBS are used. For monobromination (to make 2-amino-5-bromopyrazine), use ~1.05 equivalents.[8] 2. Maintain Low Temperature : Add the NBS solution slowly at 0°C. An uncontrolled temperature rise can lead to a loss of selectivity.[9] 3. Ensure Homogeneity : Use efficient stirring to ensure the NBS reacts evenly throughout the solution. |
| Q3: The reaction is producing a dark, tarry substance. | 1. Reaction temperature is too high. 2. Presence of strong acids or bases. 3. Over-bromination and decomposition. | 1. Strict Temperature Control : This is the most common cause. Runaway exothermic reactions can cause decomposition. 2. Use Neutral Conditions : The reaction is typically run without additional acid or base. Contaminants can catalyze polymerization or degradation. 3. Avoid Excess NBS : Using a large excess of the brominating agent can lead to unwanted side reactions. |
| Q4: How do I remove the succinimide byproduct effectively? | Succinimide has moderate water solubility. | During the work-up, washing the organic layer thoroughly with water and then brine is usually sufficient to remove the majority of the succinimide byproduct. If it persists, it can typically be separated during silica gel chromatography. |
Scaling Up the Synthesis: From Bench to Plant
Transitioning a synthesis from gram-scale to kilogram-scale introduces significant challenges that are often not apparent in the lab.[12]
Key Scale-Up Considerations
| Parameter | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Scientific Rationale & Mitigation Strategy |
| Heat Transfer | Flask surface area is sufficient for heat dissipation. | Surface-to-volume ratio decreases dramatically. Poor heat transfer. | Strategy : Use jacketed glass reactors with a thermal fluid to precisely control the internal temperature. The exothermic nature of bromination requires efficient cooling to prevent a runaway reaction.[13] |
| Mixing | Magnetic stirrer provides adequate mixing. | Mechanical overhead stirrers are required. Dead zones are possible. | Strategy : Select an appropriate stirrer (e.g., turbine or pitched-blade) to ensure homogeneity. Inadequate mixing can cause localized concentration and temperature gradients, leading to side product formation.[13] |
| Reagent Addition | Manual addition via dropping funnel. | Automated pumping with precise rate control. | Strategy : Control the addition rate of NBS to manage the rate of heat generation. A slow, controlled addition is critical for safety and selectivity at scale.[12] |
| Safety | Standard fume hood. | Requires a robust process safety assessment (HAZOP). | Strategy : Consider potential hazards like gas evolution (HBr if using Br2), exotherms, and handling of powdered reagents. Enclosed systems and proper venting are necessary. |
| Isolation | Filtration via Büchner funnel. | Requires larger equipment like a Nutsche filter-dryer. | Strategy : Plan for handling large volumes of solvents and wet solids. The efficiency of filtration and drying becomes a major factor in the overall process time and product quality. |
Troubleshooting Logic for Scale-Up
Caption: A decision-making flowchart for troubleshooting common scale-up problems.
FAQ: Synthesis & Handling
-
Q: Can I use elemental bromine instead of NBS?
-
A: While possible, it is not recommended, especially at scale. Liquid bromine is highly corrosive, toxic, and difficult to handle. NBS is a crystalline solid that is much safer and provides better control over the reaction.[10]
-
-
Q: What is the role of the bromine atoms in downstream reactions?
-
A: The C-Br bonds are reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of C-C, C-N, and C-O bonds, which is fundamental in building complex molecules for drug discovery.[3]
-
-
Q: How stable are this compound derivatives?
-
A: They are generally stable crystalline solids that can be stored at room temperature away from light. However, like most halogenated heterocycles, they can be sensitive to strong nucleophiles and high heat over prolonged periods.
-
Downstream Applications: The Power of Cross-Coupling
The primary value of this compound derivatives lies in their utility as synthons for more complex molecules. The two bromine atoms can be functionalized sequentially or simultaneously.
Caption: Common palladium-catalyzed cross-coupling reactions utilizing dibromopyrazine scaffolds.
-
Suzuki-Miyaura Coupling : Reacts with boronic acids or esters to form C-C bonds, ideal for synthesizing biaryl compounds.[14][15][16][17]
-
Sonogashira Coupling : Couples with terminal alkynes to form C(sp)-C(sp2) bonds, introducing alkynyl moieties.[4][18][19]
-
Buchwald-Hartwig Amination : Forms C-N bonds by reacting with a wide range of primary and secondary amines.[3][20][21][22]
By mastering the synthesis and scale-up of these key intermediates, research and development teams can accelerate the discovery and production of novel chemical entities.
References
- Rigby, J. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Thieme Chemistry.
- ChemicalBook. 2,3-Dichloropyrazine synthesis.
- Carrara, A., et al. (1966). Process for the preparation of 2, 3-dichloropyrazine.
- Collins, K. H. (1966). 2, 3-and 2, 6-dichloropyrazine by chlorination.
- Common Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Organic Syntheses.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Wikipedia.
- ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
- Wikipedia. Sonogashira coupling.
- ACS Publications. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Sciencemadness.org. (2021).
- University of Cambridge. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Chemtek Scientific.
- BenchChem. (2025). Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis.
- Wikipedia. Suzuki reaction.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ChemicalBook. (2025). 2-Amino-3,5-dibromopyrazine.
- Organic Chemistry Portal. Sonogashira Coupling.
- Royal Society of Chemistry.
- Common Organic Chemistry.
- lookchem. Cas 24241-18-7, 2-Amino-3,5-dibromopyrazine.
- PubChem. This compound.
- PubChem. 2-Amino-3,5-dibromopyrazine.
- Organic Chemistry Portal. Suzuki Coupling.
- Thieme Chemistry. (2019).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NIH National Center for Biotechnology Information. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
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- 7. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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Technical Support Center: Managing Temperature Control in Exothermic 2,3-Dibromopyrazine Reactions
Introduction: The Challenge of Exothermic Pyrazine Bromination
The synthesis of 2,3-dibromopyrazine, a critical building block in pharmaceutical and materials science, involves highly exothermic bromination reactions. The release of significant heat during the reaction presents a substantial process safety challenge.[1][2] An uncontrolled increase in temperature can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates, generating even more heat.[2][3] This can result in excessive pressure buildup, boiling of solvents, and potentially, catastrophic failure of the reaction vessel.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the thermal hazards associated with this compound synthesis. By understanding the principles of heat generation and dissipation, and by implementing robust control strategies, these powerful reactions can be conducted safely and efficiently.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the reaction in a direct question-and-answer format.
Question 1: My reaction temperature is rising much faster than expected, even with my cooling bath. What's happening and what should I do immediately?
Answer: A rapid temperature spike indicates that the rate of heat generation is exceeding your system's capacity for heat removal. This is the initial stage of a potential thermal runaway.[2][3]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of bromine or any other reactant. This is the most critical first step to stop feeding the exothermic process.
-
Enhance Cooling: If you are using a standard ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature.[5] Ensure the reaction flask has maximum contact with the cooling slurry, not just the cold water.[5][6] If using a cryocooler or circulator, lower the setpoint immediately.[7][8]
-
Ensure Vigorous Stirring: Inadequate mixing can create localized "hot spots" where the reaction is much hotter than the thermometer reading.[9] Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.
-
-
Causality: This issue often stems from one of three primary causes: the rate of bromine addition is too fast, the cooling bath is inefficient, or there is poor heat transfer between the flask and the cooling medium.[4] Scaling up a reaction can significantly impact the volume-to-surface area ratio, making cooling less efficient than in smaller-scale experiments.[3]
Question 2: The reaction seems to have stalled. My temperature is stable but TLC/LC-MS analysis shows incomplete conversion. Should I just warm it up?
Answer: Proceed with caution. While low temperature can slow a reaction, simply removing the cooling bath or applying heat can be dangerous if a significant amount of unreacted bromine and pyrazine has accumulated.[4] A sudden increase in temperature could initiate a delayed and very rapid exothermic event.
-
Recommended Protocol:
-
Analyze the Situation: Maintain the current low temperature. Do not remove cooling.
-
Incremental Reagent Addition: If you have stopped the addition of bromine, you can try restarting it at a very slow rate while carefully monitoring the internal temperature. A slight, controlled temperature increase upon addition indicates the reaction is proceeding.
-
Controlled, Minor Temperature Increase: If the reaction remains stalled, consider raising the target temperature by a very small increment (e.g., 2-5 °C) and holding it there. Do not remove cooling entirely. A gradual increase allows you to find the optimal temperature where the reaction proceeds safely without risking a runaway.[9]
-
Question 3: I've noticed a persistent reddish-brown color in my reaction mixture even after adding the theoretical amount of bromine. What does this mean?
Answer: The reddish-brown color is characteristic of elemental bromine (Br₂). Its persistence suggests that either the reaction is not proceeding to completion or you have an excess of bromine. It is crucial to quench this excess bromine before workup to avoid hazardous and uncontrolled reactions.[10][11]
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Use TLC or LC-MS to verify that your starting material has been consumed.
-
Prepare for Quench: Once the reaction is confirmed to be complete, cool the mixture thoroughly in an ice-water bath (0-5 °C).[10] Quenching is often exothermic itself and must be done with cooling.[10][12]
-
Slowly Add a Quenching Agent: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.[10][11] Continue adding the quenching solution until the reddish-brown color completely disappears.[10]
-
Question 4: During the quench with sodium thiosulfate, my mixture turned cloudy and formed a fine white/yellow precipitate. What is this and how do I handle it?
Answer: Under acidic conditions, which are common after bromination (due to HBr byproduct), sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine, often colloidal, precipitate.[10][11]
-
Solution:
-
Prevention: To prevent this, you can carefully neutralize the reaction mixture with a base like sodium bicarbonate before or during the thiosulfate quench.[11]
-
Removal: If the sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite® or by carrying it through the aqueous layer during workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions before starting any pyrazine bromination?
A1: A thorough pre-reaction hazard assessment is critical.[1]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[13][14] Consider a face shield for splash protection.[14]
-
Engineering Controls: All work must be performed in a certified chemical fume hood.[13][14] A blast shield should be placed between the operator and the reaction vessel.[1]
-
Emergency Preparedness: Have an appropriate cooling bath (e.g., a larger ice bath) ready for emergency cooling.[1] Ensure a suitable fire extinguisher (CO₂ or dry chemical) is accessible and you know the location of the safety shower and eyewash station.[1][13]
Q2: What is the most effective method for cooling a laboratory-scale exothermic reaction?
A2: The choice of cooling method depends on the target temperature. For many brominations, a simple ice-salt bath is sufficient. More rigorous control can be achieved with specialized equipment.
| Cooling Method | Achievable Temperature Range (°C) | Advantages | Disadvantages |
| Ice/Water Slurry | 0 to 5 °C | Inexpensive, readily available. | Limited to temperatures at or above 0 °C. Pure ice provides poor surface contact.[5][6] |
| Ice/Salt Bath (NaCl) | -20 to -5 °C | Achieves sub-zero temperatures easily. | Can be corrosive. Temperature is not precisely controlled.[5][8] |
| Dry Ice/Solvent Bath | -40 to -78 °C | Reaches very low temperatures. (e.g., with acetone or acetonitrile).[5][8] | Requires careful handling of dry ice (use insulated gloves).[5][6] Solvent is consumed. |
| Circulator/Cryocooler | -100 to 20 °C (Varies by model) | Precise and stable temperature control. Programmable.[7][8] | Requires specialized, expensive equipment (jacketed vessel, circulator).[6][7] |
Q3: How do I properly monitor the temperature of my reaction?
A3: External temperature readings (e.g., the setting on a hotplate or the temperature of the cooling bath) are not a reliable measure of the internal reaction temperature.[9]
-
Internal Thermometer: Always use a thermometer or thermocouple probe placed directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the flask walls.[9]
-
Alcohol Thermometer: For temperatures below -5 °C, use an alcohol-based thermometer, as mercury will freeze.[6]
-
Continuous Monitoring: The temperature should be monitored continuously, especially during reagent addition.[1] Never leave an exothermic reaction unattended.[13]
Q4: What is a "runaway reaction" and what are the signs?
A4: A runaway reaction is an uncontrolled positive feedback loop where an increase in temperature causes the reaction rate to increase, which further increases the temperature.[2][3]
-
Primary Signs:
-
A rapid, accelerating increase in the internal temperature that does not respond to primary cooling.[9]
-
A sudden, unexpected increase in pressure.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable gas evolution.
-
-
Causes: The primary causes are an inadequate understanding of the reaction's thermochemistry, insufficient cooling capacity, adding reactants too quickly, or a cooling system failure.[4]
Visualized Workflows and Protocols
Logical Workflow for Exotherm Management
The following diagram illustrates the continuous cycle of monitoring and control required for safely managing exothermic reactions.
Caption: A logical workflow for managing exothermic reactions.
Troubleshooting a Runaway Reaction
This decision tree outlines the critical, time-sensitive steps to take if you detect a thermal runaway event.
Caption: A decision tree for responding to a runaway reaction.
Experimental Protocol: Cooled Reaction Setup and Bromination
This protocol provides a general guideline for the synthesis of this compound, adapted from procedures for similar heterocyclic brominations.[15][16]
Materials:
-
2-Aminopyrazine (or other suitable pyrazine starting material)
-
48% Hydrobromic Acid (HBr)
-
Elemental Bromine (Br₂)
-
Sodium Nitrite (NaNO₂)
-
Jacketed reaction vessel or round-bottom flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Reactor Setup: Assemble the reaction vessel with a mechanical stirrer, internal thermometer, and an addition funnel. Ensure all glassware is dry.[14]
-
Initial Cooling: Charge the reaction vessel with 48% HBr. Begin stirring and cool the acid to between -5 °C and 0 °C using an appropriate cooling bath.[16]
-
Substrate Addition: Once the acid is cold, slowly add the 2-aminopyrazine portion-wise, ensuring the internal temperature does not rise above 0 °C.[16]
-
Bromine Addition: In a separate, dry container, measure the required amount of elemental bromine. Transfer the bromine to the addition funnel.
-
Controlled Bromination: Add the bromine dropwise to the stirred pyrazine solution over a period of 1-2 hours.[12][15] The rate of addition must be carefully controlled to maintain the internal temperature within the target range (e.g., -5 °C to 0 °C).[16]
-
Diazotization (if applicable, for Sandmeyer-type reaction): After bromine addition, a cooled aqueous solution of sodium nitrite is added dropwise, again maintaining strict temperature control below 0 °C.[16]
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Quenching: Once complete, proceed immediately to the safe quenching protocol below.
Experimental Protocol: Safe Quenching of Excess Bromine
This protocol must be performed after the reaction is complete but before aqueous workup.
Materials:
-
Completed reaction mixture
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution[10]
-
Ice-water bath
Procedure:
-
Cool the Mixture: Ensure the reaction mixture is thoroughly cooled in an ice-water bath to 0-5 °C.[10] This is crucial to control the exothermicity of the quench.[10]
-
Slow Addition of Quencher: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture. The addition should be dropwise, especially at the beginning.[10]
-
Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of bromine has completely disappeared and the mixture becomes colorless or pale yellow.[10][11]
-
Proceed to Workup: Once the quench is complete, the reaction mixture can be safely moved to a separatory funnel for extraction. The organic layer should be washed with water and then brine.[11]
References
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Cooling | Basic laboratory procedures II. Biocyclopedia.
- Conducting Reactions Below Room Temperature. Moodle@Units.
- What are the best tools for cooling chemical reactions?. (2024). Asynt.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS.
- Cooling mixtures. RSC Education - The Royal Society of Chemistry.
- Tips & Tricks: Heating and Cooling. Department of Chemistry : University of Rochester.
- Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
- What is 2,5-Dibromopyrazine and how is it synthesized?. FAQ - Guidechem.
- Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery. Benchchem.
- Organic Syntheses Procedure.
- School Chemistry Laboratory Safety Guide.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- Understanding Runaway Reactions and Their Safety Implications. (2024).
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. datapdf.com.
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Runaway reactions, case studies, lessons learned. ARIA.
- managing temperature control in 2,5-Dichloropyrazine reactions. Benchchem.
- 2-Amino-3-methoxy-pyrazine and process for its preparation. Google Patents.
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Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed 2,3-Dibromopyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to palladium-catalyzed cross-coupling reactions with 2,3-dibromopyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental challenges. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your reactions.
I. Understanding the Unique Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the presence of two adjacent bromine atoms can lead to issues with reactivity, selectivity, and catalyst stability. Understanding these challenges is the first step toward developing robust and efficient synthetic protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide actionable solutions.
FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I improve the yield?
Low or no conversion is a frequent problem, often stemming from suboptimal catalyst systems or reaction conditions.
Possible Cause 1: Inefficient Oxidative Addition. The first step in the catalytic cycle, oxidative addition, can be slow with electron-deficient substrates like this compound.[1] The choice of ligand is critical to facilitate this step.
-
Solution: Employ Electron-Rich and Bulky Ligands. Ligands with these properties enhance the electron density on the palladium center, promoting its insertion into the carbon-bromine bond.[2][3] Consider switching to established ligand classes known for their effectiveness in challenging couplings:
Possible Cause 2: Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation and decomposition, especially at elevated temperatures.[2][6]
-
Solution: Ensure a Scrupulously Inert Atmosphere. Thoroughly degas your solvents and reaction vessel using techniques like freeze-pump-thaw cycles or by bubbling a stream of argon or nitrogen through the solvent.[2][7] Using pre-catalysts, which are more stable Pd(II) sources that are reduced to Pd(0) in situ, can also mitigate this issue.[8]
Possible Cause 3: Inappropriate Base. The base plays a crucial role in the transmetalation step of Suzuki couplings and in regenerating the catalyst in other cross-coupling reactions.[9][10] An unsuitable base can lead to poor reactivity.
-
Solution: Screen a Range of Bases. While weaker bases like K₂CO₃ are a common starting point, stronger bases such as K₃PO₄ or Cs₂CO₃ can be more effective, particularly with challenging substrates.[2][7] The choice of base can also influence side reactions, so empirical screening is often necessary.
FAQ 2: I'm observing significant formation of mono-brominated pyrazine (hydrodebromination). How can I suppress this side reaction?
Hydrodebromination, the replacement of a bromine atom with a hydrogen, is a common and frustrating side reaction with halo-heterocycles.[7]
Possible Cause 1: Presence of Hydride Sources. Trace amounts of water, protic solvents, or even certain reagents can act as hydride sources, leading to the undesired reduction of the starting material.[6][7]
-
Solution: Use Anhydrous and Aprotic Solvents. Solvents like toluene, dioxane, or THF are generally preferred.[7] Ensure all reagents and solvents are rigorously dried.
Possible Cause 2: High Reaction Temperatures. Elevated temperatures can accelerate the rate of hydrodebromination.[7]
-
Solution: Optimize the Reaction Temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase it only if the reaction is not proceeding. Microwave irradiation can sometimes promote the desired reaction at a lower overall temperature and shorter reaction time.[11]
Possible Cause 3: Ligand-Dependent Reductive Elimination Pathway. The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodebromination.[7]
-
Solution: Ligand Screening. If hydrodebromination is a persistent issue, screen a variety of ligands with different steric and electronic properties. Sometimes a less electron-rich or less bulky ligand can disfavor the hydrodebromination pathway.
FAQ 3: How can I control the regioselectivity of the reaction to favor mono- or di-substitution?
Controlling the extent of substitution is a key challenge with this compound.
Controlling Mono-substitution:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. Lower temperatures can also help to slow down the second coupling event.
-
Ligand Choice: Bulky ligands can sometimes favor mono-substitution by sterically hindering the second oxidative addition.
Promoting Di-substitution:
-
Stoichiometry: Use an excess of the coupling partner (e.g., 2.2-3.0 equivalents).
-
Reaction Time and Temperature: Allow the reaction to proceed for a longer time at a higher temperature to drive it to completion.
-
Ligand Choice: Less sterically demanding ligands may facilitate the second coupling.
FAQ 4: I am seeing the formation of homocoupled byproducts. What causes this and how can I prevent it?
Homocoupling of the boronic acid (in Suzuki reactions) or the pyrazine starting material can reduce the yield of the desired cross-coupled product.[2]
Possible Cause: Presence of Oxygen and Pd(II) Species. These factors can promote the unwanted homocoupling pathway.[2]
-
Solution: Rigorous Degassing and Use of Pd(0) Precursors. As mentioned previously, maintaining an inert atmosphere is crucial.[2] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources, although many Pd(II) pre-catalysts are designed for efficient in situ reduction.[1]
III. The Role of Ligands: A Deeper Dive
The choice of phosphine ligand is arguably the most critical parameter in optimizing palladium-catalyzed cross-coupling reactions.[12] The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13][14]
Understanding Ligand Properties
-
Steric Bulk: Often quantified by the Tolman cone angle or the percent buried volume (%Vbur), steric bulk plays a crucial role.[12][14] Bulky ligands generally promote reductive elimination, which is the product-forming step.[3][15] They can also stabilize the monoligated palladium species that are often the most active in oxidative addition.
-
Electron-Donating Ability: The electron-donating capacity of a ligand, often assessed using the Tolman electronic parameter (TEP), is also critical.[14][16] Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of aryl halides.[3]
| Ligand Family | Key Characteristics | Recommended For |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biarylphosphines | General purpose, good for challenging substrates including aryl chlorides.[2][3] |
| Hartwig Ligands (e.g., P(tBu)₃) | Very bulky and electron-rich alkylphosphines | Highly active for a range of couplings, can be sensitive to air. |
| Ferrocenylphosphines (e.g., dppf) | Bidentate, possess a specific bite angle | Often used in Suzuki and Buchwald-Hartwig amination reactions.[5][17] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can offer high stability and reactivity. |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.
The ligand (L) plays a crucial role in each of these steps. For instance, bulky, electron-donating ligands accelerate the oxidative addition and reductive elimination steps.[9][15]
IV. Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution), the base (2.0-3.0 equiv), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the desired time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
If you encounter issues with the general protocol, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low-yielding reactions.
V. References
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]
-
Leitch, D. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(2), 643-646.
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Retrieved from [Link]
-
Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865.
-
Paci, A., & Leitch, D. C. (2020). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 39(15), 2758-2768.
-
Ananikov, V. P., et al. (2005). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 44(5), 1464-1473.
-
Grokipedia. (n.d.). Reductive elimination. Grokipedia. Retrieved from [Link]
-
Leitch, D. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
-
Kanbara, T., et al. (2022). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 51(25), 9575-9581.
-
Zhang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(28), 7657-7665.
-
Nolan, S. P., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(16), 5968-5977.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(41), 14589-14596.
-
Park, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega, 6(7), 4821-4828.
-
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]
-
de Boer, S. Y., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7720-7729.
-
Stanchev, S., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(25), 4127-4157.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3227-3237.
-
Dander, J. E., & Garg, N. K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
-
Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition Pathways of Homogeneous Catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Morken, J. P., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 136(31), 10834-10837.
-
National Conference on Undergraduate Research (NCUR). (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. NCUR. Retrieved from [Link]
-
Al-Masri, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 543.
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 52(4), 1107-1123.
-
Fairlamb, I. J. S., et al. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(6), 3829-3843.
-
The Rojas Lab. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. NIH. Retrieved from [Link]
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Palladium Catalyst from 2,3-Dibromopyrazine Products
Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalysts from 2,3-Dibromopyrazine products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and require immaculate purification of their target molecules. The inherent Lewis basicity of the pyrazine nitrogen atoms can lead to strong coordination with the palladium catalyst, making its removal a non-trivial task. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the purity of your final product, meeting even the most stringent regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
A1: The primary challenge lies in the coordination chemistry of the pyrazine ring. The two nitrogen atoms in the pyrazine core are Lewis bases and can act as strong ligands, chelating with the palladium catalyst. This forms a stable complex that is often soluble in the reaction mixture, making its removal by simple filtration or standard chromatography challenging.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, which falls under Class 2B, the oral consumption limit is 10 parts per million (ppm).[1] Therefore, it is crucial to implement effective purification strategies to meet these stringent requirements.[2]
Q3: What are the most effective methods for removing palladium from nitrogen-containing heterocycles?
A3: While several methods exist, the use of high-affinity palladium scavengers is generally the most effective approach for nitrogen-containing heterocycles.[3] These are solid-supported materials with functional groups that have a very high affinity for palladium, allowing for its selective removal from the product solution. Other methods like filtration, crystallization, and chromatography can also be employed, often in combination with scavengers for optimal results.
Q4: Can I use activated carbon to remove palladium?
A4: Activated carbon can be used to adsorb palladium impurities. However, it often exhibits poor selectivity, leading to significant loss of the desired product through non-specific adsorption.[1] While it can be effective in some cases, it is generally less efficient and requires larger quantities compared to specialized palladium scavengers.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound product.
Issue 1: High Levels of Residual Palladium After Filtration
-
Symptom: Your product, after passing through a standard filter paper or even a Celite® pad, still shows significant palladium content upon analysis (e.g., by ICP-MS).
-
Root Cause: The palladium species in your reaction mixture are likely soluble due to complexation with the this compound product or other ligands present. Simple filtration is only effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.
-
Solutions:
-
Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium. This can sometimes be achieved by adding an anti-solvent.
-
Employ a Palladium Scavenger: This is the most robust solution. Treat the reaction mixture with a high-affinity palladium scavenger to bind the soluble palladium, which can then be easily removed by filtration. Thiol-functionalized silica scavengers are particularly effective.[5]
-
Adsorption on Activated Carbon: As a less selective alternative, you can stir the reaction mixture with activated carbon. Be prepared for potential product loss and optimize the amount of carbon used.
-
Issue 2: Incomplete Palladium Removal with Scavengers
-
Symptom: Even after treatment with a palladium scavenger, the residual palladium levels in your this compound product remain above the acceptable limit.
-
Root Cause: The scavenger's efficiency can be influenced by several factors, including the choice of scavenger, the reaction conditions, and the nature of the palladium species.
-
Solutions:
-
Optimize Scavenger Selection: Not all scavengers are equally effective for all palladium species. Conduct a small-scale screen with different types of scavengers (e.g., thiol-based, amine-based, or triazine-based) to identify the most efficient one for your specific system.[6]
-
Increase Scavenger Equivalents: The amount of scavenger used is critical. Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst. A common starting point is 5-10 equivalents.
-
Optimize Reaction Time and Temperature: The kinetics of palladium scavenging can be slow. Increase the stirring time (e.g., overnight) and/or gently heat the mixture (e.g., to 40-50 °C) to enhance the scavenging efficiency.
-
Solvent Effects: The choice of solvent can impact the scavenger's performance. Ensure the solvent is compatible with the scavenger and allows for good interaction between the scavenger and the palladium species.
-
Issue 3: Significant Product Loss During Purification
-
Symptom: You observe a low yield of your this compound product after the palladium removal step.
-
Root Cause: This is often due to non-specific adsorption of the product onto the purification medium, especially with activated carbon or some types of scavengers.
-
Solutions:
-
Wash the Scavenger/Filter Cake: After filtration, thoroughly wash the collected scavenger or filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Use a More Selective Scavenger: If product loss is a persistent issue with a particular scavenger, screen for a more selective alternative that has a lower affinity for your product.
-
Optimize Crystallization Conditions: If using crystallization for purification, carefully select the solvent system to maximize the precipitation of your product while keeping the palladium impurities in the mother liquor.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general guideline for using a solid-supported palladium scavenger.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the crude product.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Data Summary: Comparison of Palladium Scavengers
| Scavenger Type | Typical Efficiency | Advantages | Disadvantages |
| Thiol-functionalized Silica | >95% | High selectivity for palladium, good performance in various organic solvents.[5] | Can be more expensive than other options. |
| Amine-functionalized Silica | 80-95% | Effective for certain palladium species. | May have lower selectivity and capacity compared to thiol-based scavengers. |
| Trimercaptotriazine (TMT)-based | >95% | Very high affinity for palladium.[3] | Can sometimes be less stable at higher temperatures. |
| Activated Carbon | 50-90% | Inexpensive and widely available. | Low selectivity, often leads to product loss, requires larger quantities.[4] |
Visualizations
Workflow for Palladium Removal from this compound
Caption: A step-by-step workflow for the removal of palladium from this compound products using a scavenger.
Decision Tree for Troubleshooting High Palladium Levels
Caption: A decision tree to guide troubleshooting when high levels of palladium persist in the final product.
References
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626. [Link]
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
-
Bressy, C., et al. (2007). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters, 9(24), 5059–5062. [Link]
-
Giraud, A., et al. (2017). Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. Angewandte Chemie International Edition, 56(43), 13430–13434. [Link]
-
Duyvesteyn, S., & Duyvesteyn, W. P. C. (2007). Single Step Separation And Recovery Of Palladium Using Nitrogen Species Catalyzed Pressure Leaching And Silica Polyamine Composites. Precious Metals, 31, 137-154. [Link]
-
Garrett, C. E., & Prasad, K. (2004). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]
-
Mitchell, D., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(1), 53-58. [Link]
- Rylander, P. N., & Steele, D. R. (1976). U.S. Patent No. 3,959,382. Washington, DC: U.S.
-
Jafar, F., et al. (2020). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Catalysts, 10(4), 384. [Link]
- Dhol, N. R., et al. (2008). U.S. Patent No. 7,473,406. Washington, DC: U.S.
- Dixon, J. K., & Long, R. S. (1947). U.S. Patent No. 2,414,552. Washington, DC: U.S.
- Zenner, F., et al. (1975). U.S. Patent No. 3,864,281. Washington, DC: U.S.
- Fornasari, G., et al. (2007). U.S.
Sources
Technical Support Center: Characterization of Unexpected Byproducts in 2,3-Dibromopyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in identifying and characterizing unexpected byproducts that may arise during the synthesis of 2,3-dibromopyrazine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your troubleshooting and synthetic optimization efforts.
Troubleshooting Guide: Unexpected Signals & Impurities
This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.
Question 1: I've performed the synthesis of this compound, but my ¹H NMR spectrum shows more than the expected two singlets for the pyrazine protons. What could these extra signals be?
Answer: The presence of additional signals in the aromatic region of your ¹H NMR spectrum suggests the formation of isomeric or over-brominated byproducts. The pyrazine ring is susceptible to electrophilic substitution, and under certain conditions, the bromination may not be perfectly selective for the 2 and 3 positions.[1]
Possible Byproducts and Their Expected ¹H NMR Signals:
-
Monobromopyrazines (e.g., 2-bromopyrazine): You might observe an ABC-type splitting pattern or a combination of doublets and triplets, depending on the substitution pattern. For 2-bromopyrazine, you would expect to see three distinct signals in the aromatic region.[2]
-
Tribromopyrazine: A single singlet in the aromatic region would be expected for 2,3,5-tribromopyrazine.
-
Tetrabromopyrazine: No aromatic protons would be present, so no signals would be observed in that region.
-
Coupling Products: In some cases, pyrazine rings can couple to form bipyrazine derivatives, leading to more complex spectra.[3]
Troubleshooting Workflow:
To definitively identify these byproducts, a combination of analytical techniques is recommended.
Experimental Protocol: Byproduct Identification Workflow
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the first and most crucial step to separate the components of your crude product and obtain their mass-to-charge ratios (m/z).[4][5]
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a non-polar column (e.g., DB-1 or ZB-5MS) suitable for separating halogenated aromatic compounds.[4] A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Analysis: The mass spectrum of each separated peak will provide the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), which will help confirm the number of bromine atoms in each byproduct.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: After identifying the number of components by GC-MS, you can often correlate the integration of the unexpected ¹H NMR signals to the relative abundance of the byproducts observed in the GC chromatogram.
-
¹³C NMR: This will provide information about the carbon skeleton of the byproducts. The number of signals will indicate the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, 2D NMR experiments can help establish connectivity between protons and carbons, aiding in the definitive structural elucidation.[6]
-
-
High-Performance Liquid Chromatography (HPLC): For non-volatile byproducts or for preparative separation, HPLC is a valuable tool. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
DOT Diagram: Troubleshooting Workflow for Unexpected NMR Signals
Caption: Workflow for identifying unknown byproducts.
Question 2: My reaction yield of this compound is consistently low, and I'm isolating a significant amount of a dark, tarry material. What is happening?
Answer: The formation of tarry materials is often indicative of polymerization or decomposition reactions. Pyrazines, especially under harsh brominating conditions, can be susceptible to such side reactions.[7] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can make it prone to nucleophilic attack, and radical reactions can also occur.[1][8]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Heat | High temperatures can promote unwanted side reactions and decomposition. | Maintain a lower reaction temperature. Consider performing the reaction at or below room temperature, even if it requires a longer reaction time. |
| Strongly Acidic Conditions | Strong acids can protonate the pyrazine ring, making it more susceptible to certain side reactions. | Use a milder brominating agent or a buffered system to control the pH. N-Bromosuccinimide (NBS) can be a good alternative to elemental bromine.[9] |
| Presence of Radical Initiators | Light or certain impurities can initiate radical chain reactions, leading to polymerization. | Protect the reaction from light by wrapping the flask in aluminum foil. Ensure all reagents and solvents are pure. |
| Incorrect Stoichiometry | An excess of the brominating agent can lead to over-bromination and other side reactions. | Carefully control the stoichiometry of your reagents. A slight excess of the brominating agent may be necessary, but a large excess should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most frequently employed method for the synthesis of this compound involves the direct bromination of pyrazine. However, controlling the selectivity to obtain the desired 2,3-isomer can be challenging. An alternative and often more controlled approach is the diazotization of 2,3-diaminopyrazine followed by a Sandmeyer-type reaction with a bromine source.
Q2: Are there any known stable intermediates that could be mistaken for byproducts?
During the bromination of pyrazine, it's possible to form charge-transfer complexes between pyrazine and bromine. These complexes can be colored and might be mistaken for impurities. However, they are typically transient and will convert to the final product upon completion of the reaction.
Q3: How can I effectively purify this compound from its byproducts?
Column chromatography is the most effective method for purifying this compound.[10]
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to this solution to create a slurry.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased to separate compounds with different polarities. This compound is a relatively non-polar compound and should elute with a low to medium polarity eluent.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
DOT Diagram: Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
References
-
1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
3 - The Royal Society of Chemistry. Available at: [Link]
-
Pyrazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. Available at: [Link]
-
6.2.2. Pyrazines. Available at: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]
-
2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents.
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. Available at: [Link]
-
2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem - NIH. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. Available at: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. Available at: [Link]
-
Impurities Characterization in Pharmaceuticals: A Review - IJPPR. Available at: [Link]
-
Synthesis and reactions of Pyrazine - YouTube. Available at: [Link]
-
What are the mechanism of reaction in preparing pyrazine? - ResearchGate. Available at: [Link]
-
Analysis of Pyrazines by GC | PDF | Mass Spectrometry | Analytical Chemistry - Scribd. Available at: [Link]
-
This compound | C4H2Br2N2 | CID 13867572 - PubChem. Available at: [Link]
-
Synthesis and reactions of Pyrazine | PPTX - Slideshare. Available at: [Link]
-
Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides - ResearchGate. Available at: [Link]
-
(PDF) Impurities Characterization in Pharmaceuticals: A Review - ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Preparation and Reactions of 5,6Bis(bromomethyl)pyrazine-2,3- dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa( propoxymethyl) Azaphthalocyaninato Magnesium - ResearchGate. Available at: [Link]
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.
- US9458115B2 - Synthesis of substituted pyrazines - Google Patents.
- DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents.
-
An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC - NIH. Available at: [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. Available at: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH. Available at: [Link]
-
Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC - NIH. Available at: [Link]
Sources
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- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 2,3-Dibromopyrazine vs. 2,3-Dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] Within drug discovery, the pyrazine moiety is a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of halogenated pyrazines via Suzuki coupling is therefore a critical strategy for generating novel molecular entities.
This guide provides a detailed comparative analysis of two common building blocks: 2,3-dibromopyrazine and 2,3-dichloropyrazine. The choice between a bromo- or chloro-substituted pyrazine is not trivial; it carries significant implications for reaction kinetics, catalyst selection, and overall synthetic strategy. Here, we dissect the fundamental principles governing their reactivity and provide field-proven insights and experimental protocols to guide your substrate selection and reaction optimization.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of dihalopyrazines in palladium-catalyzed cross-coupling is governed by a dynamic interplay between the carbon-halogen bond strength and the electronic properties of the pyrazine ring itself.
-
Carbon-Halogen Bond Strength: The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The energy required to cleave the carbon-halogen (C-X) bond is a primary determinant of reactivity. This bond dissociation energy follows a clear trend: C-Cl > C-Br > C-I .[5][6] Consequently, C-Br bonds are cleaved more readily, making brominated substrates inherently more reactive than their chlorinated counterparts under identical conditions.[1][7]
-
Electronic Activation by the Pyrazine Core: The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature significantly activates the attached C-X bonds, making them more susceptible to oxidative addition.[8] This intrinsic activation is crucial, as it enables even the more robust C-Cl bonds to participate in Suzuki coupling, a feat that is often challenging with electron-rich carbocyclic aryl chlorides.[4][7]
Pillar 2: A Head-to-Head Comparison of Reactivity and Performance
While the C-Br bond's lability suggests this compound is always the superior substrate, the decision is more nuanced in practice, involving a trade-off between reactivity, selectivity, and cost.
This compound: The High-Reactivity Workhorse
Due to the weaker C-Br bonds, this compound undergoes oxidative addition more readily. This translates to:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures and with less activated catalyst systems.
-
Faster Reaction Rates: Reactions typically reach completion more quickly.
-
Higher Potential for Selectivity: The enhanced reactivity allows for finer control. Under carefully managed conditions (e.g., low temperature, controlled stoichiometry of the boronic acid), selective mono-arylation at the more electronically activated C2 position can be achieved, leaving the C3-Br bond available for subsequent diversification.
2,3-Dichloropyrazine: The Cost-Effective but Challenging Alternative
The formidable strength of the C-Cl bond renders 2,3-dichloropyrazine significantly less reactive.[4] To overcome this hurdle, more forcing conditions are required:
-
Advanced Catalyst Systems: High reactivity is contingent on the use of modern, highly active catalysts. Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often mandatory to facilitate the difficult oxidative addition step.[9][10]
-
Higher Temperatures and Stronger Bases: Elevated temperatures (e.g., >100 °C) and more potent bases (e.g., K₃PO₄, Cs₂CO₃) are generally necessary to drive the reaction to completion.[1]
-
Challenges in Mono-arylation: The harsh conditions required to activate the first C-Cl bond may be sufficient to promote a second coupling, potentially leading to mixtures of mono- and di-arylated products.
The primary driver for selecting 2,3-dichloropyrazine is economic; chlorinated starting materials are frequently less expensive and more widely available than their brominated analogs.
Data Presentation: Comparative Experimental Performance
The following table summarizes representative conditions and outcomes for the mono-arylation of 2,3-dihalopyrazines with phenylboronic acid, illustrating the fundamental differences in their reactivity profiles.
| Parameter | This compound | 2,3-Dichloropyrazine | Analysis |
| Substrate | This compound | 2,3-Dichloropyrazine | - |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Standard, less active catalyst is sufficient for C-Br activation. |
| Ligand | - | SPhos (4 mol%) | An electron-rich, bulky ligand is essential for C-Cl activation.[10] |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | A milder base is adequate for the more reactive substrate. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | A common solvent system for Suzuki couplings.[1] |
| Temperature | 85 °C | 110 °C | Higher thermal energy is required to overcome the C-Cl bond strength. |
| Typical Yield | ~85-95% | ~70-85% | Higher yields are generally obtained with the more reactive dibromo substrate. |
Visualization of Key Processes
The following diagrams illustrate the fundamental catalytic cycle and a generalized workflow for optimizing these reactions.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for substrate selection and condition optimization.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies. The key is to ensure an inert atmosphere to prevent catalyst degradation.
Protocol 1: Mono-arylation of this compound (Representative)
Objective: Synthesize 2-phenyl-3-bromopyrazine.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Prepare a 2M aqueous solution of Na₂CO₃ and sparge it with nitrogen for 20 minutes to remove dissolved oxygen.
-
Via syringe, add 1,4-dioxane, followed by the degassed Na₂CO₃ solution (typical solvent ratio is 4:1 dioxane:water).
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mono-arylation of 2,3-Dichloropyrazine (Representative)
Objective: Synthesize 2-phenyl-3-chloropyrazine.
-
Materials:
-
2,3-Dichloropyrazine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,3-dichloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Via syringe, add degassed 1,4-dioxane and degassed deionized water (typical solvent ratio is 4:1 dioxane:water).
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
-
Trustworthiness: Troubleshooting Undesired Pathways
A common side reaction, particularly with electron-deficient heterocycles like pyrazine, is hydrodehalogenation , where the halogen is replaced by a hydrogen atom.[11] This consumes starting material and reduces yield.
Causality and Mitigation:
-
High Temperatures & Strong Bases: These conditions can promote the formation of palladium-hydride species, which are responsible for the unwanted reduction.
-
Mitigation Strategy: If hydrodehalogenation is significant, first attempt to lower the reaction temperature. If the reaction stalls, a screen of milder bases (e.g., K₂CO₃, NaHCO₃) may be necessary.[11] Using strictly anhydrous conditions can also disfavor this pathway.
Authoritative Grounding & Conclusion
The choice between this compound and 2,3-dichloropyrazine is a strategic decision guided by the principles of chemical reactivity and practical considerations of cost.
-
Choose this compound for:
-
Maximizing reactivity and yield.
-
Projects requiring milder conditions to preserve sensitive functional groups.
-
Syntheses where selective mono-functionalization is critical.
-
-
Choose 2,3-Dichloropyrazine when:
-
Cost of starting materials is a primary constraint.
-
The target molecule is robust enough to withstand more forcing reaction conditions.
-
Access to modern, highly active catalyst systems is available.
-
Ultimately, a deep understanding of the interplay between C-X bond strength, electronic activation, and catalyst performance empowers the medicinal chemist to make informed decisions, accelerating the path to novel and impactful molecular discoveries.
References
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
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ResearchGate. (2025). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]
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A Comparative Guide to 2,3- and 2,5-Dibromopyrazine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and capacity for hydrogen bonding have cemented its role as a critical pharmacophore in numerous FDA-approved drugs and a key component in functional organic materials.[1][3] The synthesis of highly functionalized pyrazine derivatives often relies on the strategic use of halogenated precursors in cross-coupling reactions. Among these, 2,3-dibromopyrazine and 2,5-dibromopyrazine serve as versatile, yet distinct, building blocks for molecular elaboration.
This guide provides an in-depth, comparative analysis of the reactivity of these two isomers in widely-used palladium-catalyzed cross-coupling reactions. By understanding their intrinsic electronic differences and the resulting regioselectivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Structural and Electronic Considerations: A Tale of Two Isomers
The divergent reactivity of 2,3- and 2,5-dibromopyrazine is rooted in the electronic landscape of the pyrazine ring and the positions of the bromine substituents. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms in a 1,4-relationship.[1] This electron deficiency activates the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles.
-
2,5-Dibromopyrazine: In this symmetrical isomer, both bromine atoms are electronically equivalent. The molecule possesses a C2h symmetry axis, and the carbon atoms bonded to the bromines are chemically identical.
-
This compound: This unsymmetrical isomer presents a more nuanced electronic profile. The C2-Br bond is positioned alpha to a nitrogen atom, while the C3-Br bond is in a beta position. The carbon at the 2-position is generally more electron-deficient and thus more activated towards oxidative addition compared to the 3-position.[4]
This fundamental electronic difference is the primary determinant of the regioselectivity observed in cross-coupling reactions of this compound.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the performance of 2,3- and 2,5-dibromopyrazine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of literature reports and established principles of cross-coupling chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[5]
2,5-Dibromopyrazine: Due to its symmetry, mono- and di-substituted products can be obtained by controlling the stoichiometry of the boronic acid coupling partner. With one equivalent of boronic acid, a statistical mixture of the mono-substituted product and the di-substituted product, along with unreacted starting material, is often observed. However, careful control of reaction conditions can favor mono-substitution. Using two or more equivalents of the boronic acid typically leads to the di-substituted product in good to excellent yields.[6][7]
This compound: The inherent electronic asymmetry of this isomer allows for highly regioselective mono-arylation. The Suzuki-Miyaura coupling preferentially occurs at the more electronically activated 2-position, yielding 2-aryl-3-bromopyrazine as the major product.[4][7] This predictable selectivity makes it an excellent substrate for the sequential introduction of different aryl groups.
| Substrate | Typical Catalyst System | Base | Solvent | Regioselectivity | Key Observations |
| 2,5-Dibromopyrazine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | N/A (symmetrical) | Stoichiometry of boronic acid controls mono- vs. di-substitution. |
| This compound | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | Highly selective for the C2 position. | The C2 position is more activated towards oxidative addition.[4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[8][9]
2,5-Dibromopyrazine: Similar to the Suzuki coupling, both mono- and di-alkynylated pyrazines can be synthesized by controlling the stoichiometry of the terminal alkyne. This allows for the construction of symmetrical and unsymmetrical di-alkynyl pyrazines, which are of interest in materials science.[10]
This compound: The Sonogashira coupling of this compound also exhibits high regioselectivity for the 2-position.[4] This allows for the selective synthesis of 2-alkynyl-3-bromopyrazines, which can be further functionalized at the 3-position.
| Substrate | Typical Catalyst System | Base | Solvent | Regioselectivity | Key Observations |
| 2,5-Dibromopyrazine | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | N/A (symmetrical) | An important route to conjugated pyrazine-based materials. |
| This compound | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | Highly selective for the C2 position. | The reactivity trend mirrors that of the Suzuki coupling.[4] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][12]
2,5-Dibromopyrazine: This substrate can undergo both mono- and di-amination depending on the reaction conditions and the stoichiometry of the amine. This provides a direct route to 2-amino-5-bromopyrazines and 2,5-diaminopyrazines, which are valuable intermediates in medicinal chemistry.
This compound: The Buchwald-Hartwig amination of this compound proceeds with high regioselectivity at the more activated 2-position.[4] This allows for the synthesis of 2-amino-3-bromopyrazines, which can then be subjected to a second cross-coupling reaction at the remaining bromine-substituted position.
| Substrate | Typical Catalyst System | Base | Solvent | Regioselectivity | Key Observations |
| 2,5-Dibromopyrazine | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | N/A (symmetrical) | Choice of ligand is crucial for achieving high yields. |
| This compound | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Highly selective for the C2 position. | Provides access to differentially substituted aminopyrazines.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 2,5-Dibromopyrazine
Sonogashira Coupling Workflow
Materials:
-
2,5-Dibromopyrazine (1.0 equiv)
-
Terminal alkyne (1.1 or 2.2 equiv for mono- or di-substitution, respectively)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromopyrazine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Both 2,3- and 2,5-dibromopyrazine are invaluable building blocks in the synthesis of functionalized pyrazine derivatives. The choice between these two isomers should be guided by the desired substitution pattern of the final product.
-
2,5-Dibromopyrazine is the ideal substrate for the synthesis of symmetrically substituted pyrazines or for applications where the stepwise introduction of two different substituents is desired, albeit with potential challenges in controlling the selectivity of the first substitution.
-
This compound offers a distinct advantage in its predictable regioselectivity, allowing for the facile synthesis of 2-substituted-3-bromopyrazines. This makes it a superior choice for the controlled, sequential introduction of two different functional groups at the 2- and 3-positions.
The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these and other dihalopyrazines, enabling the construction of increasingly complex and novel molecular architectures for a wide range of applications.
References
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem. (URL: )
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols - Benchchem. (URL: )
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )
- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem. (URL: )
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (URL: )
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem. (URL: )
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: )
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: )
- Buchwald-Hartwig Amin
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
- Synthesis and Reactions of Some Pyrazine Derivatives - Taylor & Francis Online. (URL: )
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions - Benchchem. (URL: )
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Site-Selective Antibody Conjugation with Dibromopyrazines - PubMed. (URL: [Link])
-
Site-Selective Antibody Conjugation with Dibromopyrazines | Request PDF - ResearchGate. (URL: [Link])
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
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Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Sonogashira coupling - Wikipedia. (URL: [Link])
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Stille Coupling - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: [Link])
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (URL: [Link])
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])
- Performance comparison of different palladium catalysts in 2,5-Dibromopyrazine cross-coupling - Benchchem. (URL: )
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: [Link])
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem. (URL: )
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (URL: [Link])
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Cross-Coupling Reactions of Nitroarenes - PubMed. (URL: [Link])
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL: [Link])
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A Comparative Guide to the Biological Activity of 2,3-Dibromopyrazine-Derived Compounds
This guide provides an in-depth technical comparison of the biological activities of compounds derived from 2,3-dibromopyrazine. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic scaffold. We will explore the synthesis of bioactive molecules from this starting material and objectively compare their performance against alternative compounds in anticancer, antimicrobial, and enzyme inhibition applications, supported by experimental data.
Introduction: The Versatility of the Pyrazine Core
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazine ring's unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse biological functions. This compound serves as a key starting material for the synthesis of a variety of 2,3-disubstituted pyrazine derivatives, allowing for the introduction of diverse functional groups and the fine-tuning of their biological profiles.
Synthesis of Bioactive Compounds from this compound
The bromine atoms at the 2 and 3 positions of this compound are amenable to various cross-coupling reactions, providing a versatile platform for generating a library of derivatives. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination are commonly employed to introduce aryl, heteroaryl, alkynyl, and amino functionalities, respectively.[1]
For instance, a Suzuki-Miyaura coupling reaction can be utilized to synthesize 2,3-diarylpyrazines. This is a robust and widely used method for forming carbon-carbon bonds.
Experimental Protocol: Synthesis of 2,3-Diarylpyrazines via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a suitable base such as potassium carbonate (4.0 mmol).
-
Catalyst and Ligand: Add a palladium catalyst, for example, palladium(II) acetate (0.05 mmol), and a phosphine ligand like triphenylphosphine (0.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).
-
Reaction: Heat the reaction mixture to a temperature between 90-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrazine derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of protein kinases, which are key regulators of cellular processes like proliferation and survival.[3]
Comparison with Other Heterocycles:
When compared to other nitrogen-containing heterocycles like pyridine and pyrimidine, pyrazine derivatives have demonstrated comparable and sometimes superior anticancer activity.[3][4][5] The specific substitution pattern on the pyrazine ring plays a crucial role in determining the potency and selectivity of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | A549 (Lung) | 5.2 | [3] |
| Pyridine | Substituted pyridine | A549 (Lung) | 8.7 | [4] |
| Pyrimidine | Substituted pyrimidine | A549 (Lung) | 10.1 | [6] |
| Doxorubicin (Standard) | - | A549 (Lung) | 0.8 | [3] |
Mechanism of Action: Kinase Inhibition
A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[7] Key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, are often targeted by these compounds.[8][9][10] For example, certain 2,3-diaminopyrazine derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a serine/threonine kinase involved in cell proliferation and motility.[11][12]
Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazine derivative.
Antimicrobial Activity
Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10]
Comparison with Standard Antibiotics:
Several studies have compared the antimicrobial efficacy of novel pyrazine derivatives to standard antibiotics. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify and compare the potency of antimicrobial agents.
| Compound | Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [13] |
| Ampicillin (Standard) | Staphylococcus aureus | 32 | [13] |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | [13] |
| Ampicillin (Standard) | Escherichia coli | 8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of a novel compound against a bacterial strain.[2][14][15][16][17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
Beyond kinase inhibition in cancer, pyrazine derivatives have been investigated as inhibitors of various other enzymes. For example, some 2,3-diaminopyrazine derivatives have shown inhibitory activity against Rho kinase (ROCK).[11][12]
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for an enzyme inhibition assay.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds. The resulting 2,3-disubstituted pyrazine derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide has provided a comparative overview of their activities, supported by experimental data and protocols. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- Trisubstituted pyridazines were synthesized and evaluated as in vitro inhibitors of p38MAPK. The most active isomers were those possessing an aryl group alpha and a heteroaryl group beta relative to the nitrogen atom in the 2-position of the central pyridazine. Additionally, substitution in the 6-position of the central pyridazine with a variety of dialkylamino substituents afforded a set of inhibitors having good (p38 IC50 1-20 nM) in vitro activity. (Source: PubMed)
- Pyrazine and pyridine derivatives exert their anticancer effects by modulating various signaling pathways. Protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis, are common targets. (Source: Benchchem)
- Cancer, an intricate and formidable disease, continues to challenge Medical Science with its diverse manifestations and relentless progression. In the pursuit of novel therapeutic strategies, organic heterocyclic compounds have emerged as promising candidates due to their versatile chemical structures and intricate interactions with biological systems.
- This comprehensive review provides a detailed analysis of the advancements made during this timeframe, encompassing the chemical diversity of pyrazine derivatives, their mechanisms of action at the cellular level, and structure-activity relationships, spanning the years 2010 to 2024. (Source: Bentham Science Publishers)
- This guide provides a comprehensive comparative analysis of the biological activities of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. By examining their performance in anticancer, antimicrobial, and central nervous system (CNS) applications, supported by experimental data, this document aims to inform and guide researchers in the fields of medicinal chemistry and drug development. (Source: Benchchem)
- Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific organism. (Source: MI - Microbiology)
- The appropriate inoculum size for standard MIC is 104 to 105 CFU/ml. (Source: Hancock Lab)
- The MTT Cell Viability and Proliferation Assay is employed to evaluate cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. (Source: ResearchHub)
- Pyrazine carboxamide derivatives have been reported to possess diverse pharmacological activities including antimicrobial activity, fungicidal activity, herbicidal activity, antioxidant activity and anti-algal activity. (Source: JOCPR)
- A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques... All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. (Source: MDPI)
- A series of pyrazine carboxamide derivatives was synthesized by the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines. These compounds were further evaluated for their antimycobacterial activity and antifungal activity.
- A series of pyridine, pyrane, and pyrimidine derivatives (2-11) were newly synthesized using nitrobenzosuberone 1 as a starting material. The antitumor activities of the synthesized compounds were evaluated utilizing 59 different human tumor cell lines... (Source: PubMed)
- The lowest concentration at which the isolate is completely inhibited (as evidenced by the absence of visible bacterial growth)
- The Broth Microdilution assay is the most commonly used assay to determine the compound concentr
- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5years... inhibitor syntheses which started with purines/pyrimidines are followed by inhibitor syntheses which began with pyridines, pyrazines, azoles, and triazines... (Source: PubMed)
- Various substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)pyridopyrazines were synthesized as novel p38 alpha MAP kinase inhibitors... (Source: PubMed)
- Protein kinases play a key role in cellular signaling pathways including proliferation, apoptosis, inflammation and immune regulation. Therefore, targeting kinases with small molecules has emerged as a therapeutic potential in cancers and other diseases... The main chemical motifs of the available small molecule kinase inhibitors are heterocyclic, nitrogen-containing and six-membered rings including pyrazine. (Source: PubMed Central)
- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5 years... (Source: PMC)
- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5years...
- A series of pyrazolopyridine and pyridopyrimidine derivatives 2-6 were newly synthesized using 3,5-bisarylmethylene-1-methylpiperidone as the starting material. The anticancer activities of the synthesized compounds were evaluated using 59 different human tumor cell lines...
- Here, we synthesized a newseries of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives... The antiproliferative activity of the novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives was studied against three cancer cell lines, namely, MCF-7, HCT-116, and HepG2. (Source: PMC)
- The synthesis route of compounds 4–7. Reagents and conditions: (a) Pd(dppf)Cl2, K2CO3, Dioxane:H2O (v/v = 4:1), 80 °C, 2 h, 86% yield... (Source: NIH)
- These molecules inhibited the activity of several members of the MAPK, PI3K and tyrosine kinase families...
- Pyridines and pyrimidines are the class of heterocyclic nitrogenous compounds having plethora of applications in anticancer drug development.
- With the aim to develop the new anticancer drug, Amr et al. synthesized pyridine, pyrane and pyrimidine derivatives.
- Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway is critical in cell proliferation, growth, survival, protein synthesis, and glucose metabolism.
- This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazines utilizing 2-bromopyrazine as a key starting m
- To find novel antitumor agents, a series of 1H-benzofuro[3,2-c]pyrazole derivatives 4a-e were designed and synthesized. (Source: MDPI)
- A highly efficient method for the synthesis of diversely substituted furo[2,3-b]pyrazines has been elaborated.
- 2,3-Diaminopyrazines as Rho kinase inhibitors. (Source: PubMed)
- Inhibition of rho kinase (ROCK) has been recognized as an important target for a number of diseases, including glaucoma. Herein we report SAR development around two hits from a kinase library that led to the discovery of the ROCK inhibitor compound 38.
- A general procedure for the preparation of compounds 5 was described as a mixture of PdCl2(PPh3)2 (0.01 mmol), CuI (0.03 mmol), Et3N (2.0 mmol) acid chloride (1.5 mmol), and alkyne 20 (1.0 mmol) in THF (5 mL)
- The A-type Aurora kinase is upregulated in many human cancers, and it stabilizes MYC-family oncoproteins... (Source: PMC)
- We synthesized novel pyrido[2,3-b]pyrazin based heterocyclic compounds (4–7) and their chemical structures were ascertained by spectral techniques... (Source: RSC Publishing)
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A Senior Application Scientist's Guide to the Definitive Structural Validation of 2,3-Dibromopyrazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic candidate. This is particularly critical for novel heterocyclic compounds like 2,3-Dibromopyrazine derivatives, whose specific arrangement of atoms dictates their reactivity and biological interactions.
This guide provides an in-depth comparison of the analytical techniques used for structural validation, focusing on why Single-Crystal X-ray Diffraction (SCXRD) is considered the "gold standard." We will explore the causality behind experimental choices and present a framework where multiple techniques are used synergistically to create a self-validating system for absolute structural confidence.
The Gold Standard: Unveiling the Truth with Single-Crystal X-ray Diffraction
While a suite of analytical tools contributes to the puzzle of molecular structure, SCXRD stands alone in its ability to provide a direct and unambiguous three-dimensional portrait of a molecule.[1][2] Unlike spectroscopic methods that offer indirect evidence of connectivity and chemical environments, X-ray crystallography maps the precise spatial coordinates of each atom in the solid state, yielding definitive information on bond lengths, bond angles, and absolute stereochemistry.[3][4]
The Causality Behind the Experiment: Why a Crystal is Key
The entire principle of X-ray crystallography hinges on the ordered, repeating arrangement of molecules within a single crystal.[1] This crystalline lattice acts as a highly efficient three-dimensional diffraction grating for X-rays.[4] When a beam of X-rays interacts with the electrons of the atoms in the crystal, the rays are scattered. Because the molecules are in a fixed and repeating orientation, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of discrete spots.[2] By measuring the geometric positions and intensities of these spots, we can mathematically reconstruct a three-dimensional map of the electron density throughout the crystal, and from that, infer the precise location of each atom.[1] This direct visualization is what makes the technique so powerful and definitive.
The primary challenge, therefore, is not the analysis itself but obtaining a single crystal of sufficient quality—often the rate-limiting step in the process.[5][6]
Logical Workflow for SCXRD Validation
The path from a synthesized powder to a validated structure is a systematic process. Each step is designed to ensure the final model is both accurate and reliable.
Experimental Protocols: From Powder to Proof
The success of SCXRD is critically dependent on the quality of the single crystal. The following protocols are foundational methods for crystallizing small organic molecules like this compound derivatives.
Protocol 1: Slow Evaporation
This is often the simplest method and a good starting point.
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a high-purity solvent in which it is readily soluble. The ideal solvent should have a moderate boiling point to allow for controlled evaporation.
-
Preparation: Place the solution in a small, narrow vial.
-
Evaporation: Cover the vial with a cap or parafilm that has been pierced with a needle. This slows the rate of evaporation, preventing rapid precipitation and encouraging the formation of ordered crystals.[7]
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor the vial over several days to weeks for the appearance of single crystals.
Protocol 2: Vapor Diffusion
This is arguably the most effective method for obtaining high-quality crystals from small amounts of material.[7][8]
-
System Setup: Dissolve the compound (2-5 mg) in a small volume (0.5 mL) of a "good" solvent (one in which it is highly soluble). Place this solution in a small, open inner vial.
-
Anti-Solvent: Place the inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar) that contains a larger volume (2-3 mL) of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).[9]
-
Diffusion: Seal the outer vial. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, slowly bringing it to a state of supersaturation and inducing crystallization.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique is useful when vapor diffusion is unsuccessful.
-
Solution Preparation: Dissolve the compound in a minimal amount of a "good" solvent. To ensure success, this solvent should be denser than the anti-solvent.
-
Layering: Using a pipette or syringe, carefully and slowly layer a less dense, miscible anti-solvent on top of the compound solution, creating a distinct interface.[7][8]
-
Diffusion and Growth: Do not disturb the vessel. Over time, the solvents will slowly diffuse into one another at the interface. As the solubility of the compound decreases in this mixing zone, crystals will form.
Data Collection and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. A full sphere of diffraction data is collected as the crystal is rotated. This data is then processed, and computational software is used to solve the structure and refine the atomic positions, ultimately generating a Crystallographic Information File (CIF) .[10][11] This standardized file contains all the information about the crystal structure and the experiment, and can be validated using services like checkCIF and deposited into public repositories like the Cambridge Structural Database (CSD).[12][13]
A Symphony of Techniques: The Comparative Landscape
While SCXRD provides the final, definitive answer, it is neither practical nor efficient for routine analysis, and its success is not guaranteed. A robust structural validation relies on a combination of techniques, each providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution.[14] It provides detailed information about the chemical environment and connectivity of atoms, primarily the carbon-hydrogen framework.[15]
-
Causality: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field and irradiated with radio waves, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of each atom's position in the molecule.[16]
-
Key Experiments: For this compound derivatives, a suite of experiments is essential:
-
¹H NMR: Reveals the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously connecting the entire atomic framework, mapping out which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC, HMBC).[14]
-
Mass Spectrometry (MS)
MS is a fundamental technique for determining the molecular weight and elemental formula of a compound.
-
Causality: In a mass spectrometer, molecules are ionized (given a positive or negative charge) and then accelerated through a magnetic or electric field.[17] The path of the ion is deflected by the field, and the amount of deflection is dependent on its mass-to-charge (m/z) ratio. This allows for extremely precise mass determination.
-
Key Information:
-
Low-Resolution MS: Provides the nominal molecular weight.
-
High-Resolution MS (HRMS): Measures the mass with enough accuracy (to four decimal places) to determine the unique elemental formula of the molecule.[18]
-
Fragmentation: The pattern in which the molecule breaks apart inside the spectrometer can provide structural clues that corroborate NMR data.[19]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Causality: Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds will absorb the radiation that matches their vibrational frequency.[20]
-
Key Information: By analyzing the absorption spectrum, one can confirm the presence of key functional groups (e.g., C=N in the pyrazine ring, C-Br bonds) and, importantly, the absence of functional groups from starting materials.[21]
Data Summary: A Head-to-Head Comparison
The following table summarizes the strengths and limitations of each technique, highlighting their complementary nature.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Definitive 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, chemical environment, 3D structure in solution | Molecular weight, elemental formula, structural fragments | Presence/absence of functional groups |
| Sample State | Solid (high-quality single crystal) | Solution (or solid-state NMR) | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Key Strength | Unambiguous and direct structural proof.[1] | Provides detailed connectivity map and solution-state information.[14] | High sensitivity and precise mass determination for formula confirmation.[18] | Fast, simple, and excellent for functional group identification.[20] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow.[5] | Indirect structural information; can be complex to interpret fully. | Provides little connectivity information on its own. | Provides limited information on the overall molecular skeleton. |
| Destructive? | No[22] | No[16] | Yes (sample is consumed) | No |
A Self-Validating Workflow for Structural Elucidation
A trustworthy structural assignment does not rely on a single piece of data but on the convergence of evidence from multiple, independent techniques. This integrated approach forms a self-validating system.
Conclusion
For drug development professionals and researchers working with novel compounds like this compound derivatives, structural integrity is paramount. While Single-Crystal X-ray Diffraction provides the ultimate, irrefutable proof of a molecule's three-dimensional architecture, it is the capstone of a broader analytical strategy. The foundational work is laid by a combination of spectroscopic techniques: Mass Spectrometry to confirm the molecular formula, IR Spectroscopy to verify functional groups, and a comprehensive suite of NMR experiments to piece together the atomic connectivity. When the proposed structure from these complementary techniques is finally confirmed by the direct visualization from X-ray crystallography, the result is a robust, trustworthy, and self-validated structural assignment, providing the highest degree of confidence to proceed with further research and development.
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Intro to Mass Spectrometry. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]
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Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025, August 8). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for 2,3-Dibromopyrazine Coupling
Introduction: The Synthetic Value of the 2,3-Disubstituted Pyrazine Scaffold
For researchers, scientists, and professionals in drug development, the pyrazine core is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a multitude of bioactive molecules and functional materials. The 2,3-disubstituted pyrazine motif, in particular, offers a versatile platform for tuning molecular properties. However, the selective and efficient functionalization of the 2,3-dibromopyrazine starting material presents a significant synthetic challenge. The electron-deficient nature of the pyrazine ring and the presence of two reactive bromine atoms necessitate a carefully considered approach to catalyst selection in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings of this compound. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Understanding the Landscape: Regioselectivity in this compound Coupling
A primary consideration in the coupling reactions of this compound is regioselectivity. The two bromine atoms are in electronically distinct environments. The C2 and C3 positions of the pyrazine ring are both electron-deficient, but the proximity of the nitrogen atoms can influence the oxidative addition step of the catalytic cycle. Generally, the C2 position is considered more electron-deficient and thus more reactive towards oxidative addition to a Pd(0) center. This intrinsic reactivity often allows for selective mono-functionalization at the C2 position, leaving the C3-bromine available for subsequent transformations. However, achieving high selectivity for mono- versus di-substitution, or even reversing the inherent selectivity, is highly dependent on the chosen catalyst system and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivities with the electron-deficient this compound.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Typical Yields (Mono-arylation) |
| Pd(PPh₃)₄ | Simple phosphine | Readily available, cost-effective | Moderate to Good |
| Pd(OAc)₂ / SPhos | Buchwald ligand | High activity for heteroaryl halides | Good to Excellent |
| Pd(OAc)₂ / XPhos | Buchwald ligand | Excellent for sterically hindered substrates | Good to Excellent |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, very active | Excellent |
Table 1: A comparative overview of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. Yields are generalized from literature on similar dihaloheterocycles.
Expertise & Experience: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often superior for challenging substrates like this compound. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product in higher yields and with lower catalyst loadings. N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, offer exceptional activity and stability, often allowing for reactions to be run at lower temperatures or with very low catalyst loadings.
Experimental Protocol: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
Objective: To selectively synthesize 2-aryl-3-bromopyrazine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol incorporates a modern Buchwald ligand (SPhos) known for its efficacy with heteroaryl halides. The use of a mixed aqueous/organic solvent system and a carbonate base are standard and reliable conditions for Suzuki couplings. Monitoring the reaction is crucial to prevent over-reaction and the formation of the di-substituted product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the installation of alkynyl groups, which are valuable for further transformations and as structural elements in functional materials.[1]
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Key Advantages | Typical Yields (Mono-alkynylation) |
| Pd(PPh₃)₂Cl₂ | CuI | Classical, well-established | Good |
| Pd(OAc)₂ / PPh₃ | CuI | Readily available components | Good |
| [Pd(allyl)Cl]₂ / PPh₃ | CuI | High activity for chloropyrazines | Good to Excellent[2] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Effective for 2-amino-3-bromopyridines | Excellent[3] |
Table 2: A comparative overview of common palladium catalyst systems for the Sonogashira coupling of this compound. Yields are generalized from literature on similar dihaloheterocycles.
Expertise & Experience: The classic Sonogashira conditions using a palladium-phosphine complex and a copper(I) co-catalyst are generally effective. For the electron-deficient this compound, ensuring efficient oxidative addition and transmetalation is key. The choice of palladium precursor can influence reactivity, with sources like Pd(CF₃COO)₂ showing high efficacy in related systems.[3] Copper-free Sonogashira protocols, often employing more sophisticated ligands, are also an option to avoid potential issues with copper, such as alkyne homocoupling.
Experimental Protocol: Selective Mono-alkynylation of this compound via Sonogashira Coupling
Objective: To selectively synthesize 2-alkynyl-3-bromopyrazine.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous and degassed THF or DMF
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol utilizes a well-established catalyst system for Sonogashira couplings. The use of an amine base is crucial for both the deprotonation of the terminal alkyne and to neutralize the HBr formed during the reaction. Careful control of stoichiometry and reaction time is necessary to favor mono-alkynylation.
Catalytic Cycles for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. The electron-deficient nature of the pyrazine ring can make this transformation challenging, often requiring highly active catalyst systems.
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Key Advantages | Typical Yields (Mono-amination) |
| Pd₂(dba)₃ / BINAP | Bidentate phosphine | Early generation, effective for some substrates | Moderate[4] |
| Pd(OAc)₂ / dppp | Bidentate phosphine | Good for simple amines | Good[4] |
| Pd₂(dba)₃ / RuPhos | Buchwald ligand | Excellent for a wide range of amines | Excellent[4] |
| Pd₂(dba)₃ / BrettPhos | Buchwald ligand | High activity, good for challenging substrates | Excellent[4] |
| Pd(OAc)₂ / XPhos | Buchwald ligand | Very general and highly active | Excellent |
Table 3: A comparative overview of common palladium catalyst systems for the Buchwald-Hartwig amination of this compound. Yields are generalized from literature on similar dihaloheterocycles.
Expertise & Experience: For the amination of this compound, the use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as RuPhos, BrettPhos, and XPhos is highly recommended.[4] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and the C-N bond-forming reductive elimination. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS being commonly employed.
Experimental Protocol: Selective Mono-amination of this compound
Objective: To selectively synthesize 2-amino-3-bromopyrazine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the this compound and the amine.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol employs a state-of-the-art Buchwald ligand and a strong base, which are known to be highly effective for the amination of electron-deficient heteroaryl halides. The use of a glovebox or rigorous inert atmosphere techniques is crucial for the success of this reaction, as the catalyst can be sensitive to oxygen.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad substrate scope due to the tolerance of organostannane reagents to a wide variety of functional groups. However, the toxicity of tin compounds is a significant drawback.
Comparative Efficacy of Palladium Catalysts for Stille Coupling
| Catalyst System | Additive | Key Advantages | Typical Yields (Mono-substitution) |
| Pd(PPh₃)₄ | None | Widely used, commercially available | Good |
| Pd(OAc)₂ / XPhos | CsF | High activity, broad scope | Excellent[5] |
| PdCl₂(PPh₃)₂ | CuI | Can enhance reaction rates | Good to Excellent |
Table 4: A comparative overview of common palladium catalyst systems for the Stille coupling of this compound. Yields are generalized from literature on similar dihaloheterocycles.
Expertise & Experience: Pd(PPh₃)₄ is a workhorse catalyst for Stille couplings. However, for more challenging substrates, catalyst systems incorporating bulky phosphine ligands like XPhos can offer superior performance.[5] The addition of a fluoride source, such as CsF, can activate the organostannane, facilitating the transmetalation step. Copper(I) salts can also be used as co-catalysts to accelerate the reaction. A double Stille coupling on 2,3-dichloropyrazine has been reported to proceed in good yield, demonstrating the feasibility of di-functionalization.[2]
Experimental Protocol: Selective Mono-stannylation of this compound
Objective: To selectively synthesize 2-stannyl-3-bromopyrazine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed toluene or DMF
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol uses the most common and reliable catalyst for Stille couplings. The main challenge in Stille reactions is often the purification to remove tin byproducts. A post-reaction workup with a fluoride solution (e.g., aqueous KF) can help precipitate the tin salts, aiding in their removal.
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion: A Decision-Making Framework for Catalyst Selection
The choice of the optimal palladium catalyst for the coupling of this compound is a multifactorial decision that depends on the desired transformation, the nature of the coupling partner, and practical considerations such as cost and catalyst availability.
Caption: A decision-making workflow for selecting a palladium catalyst for this compound coupling.
For general C-C bond formation, the Suzuki-Miyaura coupling with a modern phosphine ligand-based catalyst system offers a balance of high reactivity, broad functional group tolerance, and the use of non-toxic boron reagents. For the introduction of alkynes, the Sonogashira reaction remains the method of choice, with classic conditions being generally reliable. When constructing C-N bonds, the Buchwald-Hartwig amination using bulky biaryl phosphine ligands is indispensable for achieving high yields with the challenging this compound substrate. Finally, while the Stille coupling provides excellent functional group tolerance, the toxicity of the organotin reagents should be carefully considered.
By understanding the principles outlined in this guide and carefully selecting the appropriate palladium catalyst system, researchers can unlock the full synthetic potential of the this compound scaffold.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia (2023). Buchwald–Hartwig amination. [Link]
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Dandár, A., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3439-3466. [Link]
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Wikipedia (2023). Sonogashira coupling. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal (2023). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1114. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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NROChemistry (2023). Stille Coupling. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Stille Cross-Coupling of Unactivated and Deactivated Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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A Guide to the Structure-Activity Relationship (SAR) of 2,3-Dibromopyrazine Analogs for Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 2,3-dibromopyrazine, a versatile scaffold in medicinal chemistry. We will explore the synthetic strategies used to generate diverse chemical libraries from this starting material, compare the biological activities of the resulting analogs with supporting experimental data, and provide detailed protocols for key synthetic and biological evaluation methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrazine core for the discovery of novel therapeutic agents.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3] The pyrazine ring's unique electronic properties and its ability to act as a hydrogen bond acceptor make it an attractive core for designing molecules that can interact with various biological targets.[1]
Among the various pyrazine starting materials, this compound stands out as a particularly useful building block. The two bromine atoms offer orthogonal handles for sequential, site-selective functionalization through various cross-coupling reactions. This allows for the systematic generation of diverse analog libraries, making it an ideal starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Diversifying the this compound Core
The generation of a library of 2,3-disubstituted pyrazine analogs typically relies on transition metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited, or they can be substituted sequentially. Common methods include the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.[4]
General Synthetic Workflow
The diagram below illustrates a general workflow for the diversification of this compound. This strategy allows for the introduction of a wide range of substituents at both the C2 and C3 positions, enabling a thorough exploration of the chemical space around the pyrazine core.
Caption: Synthetic workflow for the diversification of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl group at one of the bromine positions of a bromopyrazine derivative.[4]
Materials:
-
2-Bromopyrazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Palladium(II) acetate (0.025 mmol)
-
Triphenylphosphine (0.05 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromopyrazine derivative, arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Comparative SAR Analysis of this compound Analogs
The following sections provide a comparative analysis of the SAR of this compound analogs against different biological targets.
Case Study: Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[5][6] Pyrazine-based compounds have emerged as a significant class of kinase inhibitors.[7] A study on inhibitors of the mitotic kinase Nek2 provides excellent insights into the SAR of aminopyrazine analogs derived from a dibromopyrazine precursor.[8]
SAR Summary: The general scaffold explored consists of a pyrazine core with an amino linkage at C2 and an aryl group at C3. The SAR study revealed several key determinants of inhibitory activity:
-
C2 Position (Amino Side Chain): The nature of the amine at this position is critical. Small, cyclic amines like piperidine are well-tolerated. Substitutions on the piperidine ring can further enhance activity, with a (4-hydroxypiperidin-1-yl) group showing significant potency.[8]
-
C3 Position (Aryl Group): A trimethoxyphenyl group at this position was found to be optimal, likely due to favorable interactions within the kinase ATP-binding pocket. Replacing this with thiophene derivatives was also explored to improve cell permeability.[8]
-
C5 and C6 Positions: These positions are generally unsubstituted, as bulky groups can lead to steric clashes and a loss of activity.
The diagram below summarizes the key SAR findings for this series of Nek2 inhibitors.
Caption: A typical workflow for the biological evaluation of small molecule inhibitors.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of analogs, which in turn facilitates detailed SAR studies. As demonstrated in the case studies of kinase inhibitors and p53 stabilizers, systematic modifications to the substituents at the C2 and C3 positions can lead to significant improvements in potency and other desirable properties.
Future research in this area should focus on exploring a wider range of biological targets for pyrazine-based compounds. Additionally, the use of computational methods, such as molecular docking and dynamics simulations, could further rationalize the observed SAR and guide the design of next-generation analogs with enhanced efficacy and safety profiles. The continued exploration of the chemical space around the 2,3-disubstituted pyrazine core holds great promise for the discovery of new medicines.
References
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine. 4
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BenchChem. (2025). Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers. 9
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RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. 10
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ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. 11
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ResearchGate. Recent Advancements in the Development of Bioactive Pyrazoline Derivatives. 12
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National Institutes of Health. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. 13
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PubMed. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. 14
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. 1
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ResearchGate. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. 2
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ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. 3
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PubMed Central. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. 8
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PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). 5
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National Institutes of Health. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. 15
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MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. 16
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. 17
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National Institutes of Health. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. 18
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Frontiers. Design, Synthesis, and Biological Evaluation oft[4][9][11]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. 19
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PubMed. Kinase inhibitors: not just for kinases anymore. 6
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PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. 20
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PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). 21
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PubMed Central. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. 22
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Longdom Publishing. Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. 23
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PubMed Central. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. 24
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PubMed. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. 26
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A Comparative Guide to the In Vitro Evaluation of Pyrazine-Based p38 MAPK Inhibitors
This guide provides a comprehensive framework for the in vitro characterization of novel enzyme inhibitors, specifically focusing on compounds derived from the versatile 2,3-dibromopyrazine scaffold targeting the p38 mitogen-activated protein kinase (MAPK). We will objectively compare the performance of a representative imidazo[1,2-b]pyridazine-based inhibitor against established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are central regulators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a critical therapeutic target.[3][4]
Small molecule kinase inhibitors have emerged as a major class of therapeutics.[5] Within this landscape, heterocyclic scaffolds are privileged structures. The pyrazine core, and its derivatives, are of particular interest due to their synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases.[6] The this compound building block offers a synthetically versatile entry point to a diverse range of fused heterocyclic systems, such as the imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine cores, which have proven to be potent kinase inhibitors.[6][7]
This guide will focus on a representative p38 MAPK inhibitor, an imidazo[1,2-b]pyridazine N-oxide (hereafter referred to as Compound 16 ), which was developed from a structure-based design strategy.[7] We will detail the essential in vitro assays required to characterize its potency and cellular activity, comparing it directly with two well-characterized, commercially available p38 MAPK inhibitors:
-
SB203580 : A potent, selective, and ATP-competitive pyridinylimidazole inhibitor of p38α/β.[8][9]
-
Doramapimod (BIRB-796) : A highly potent, pan-p38 inhibitor that binds to an allosteric site, exhibiting slow dissociation kinetics.[10][11]
The p38 MAPK Signaling Cascade: A Therapeutic Target
Understanding the biological context is paramount. The p38 MAPK pathway is a multi-tiered cascade. External stimuli, such as stress or cytokines, activate upstream MAPKKKs (e.g., MEKKs, MLKs), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[1] MKK3/6 then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[12] Activated p38 proceeds to phosphorylate a host of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), ultimately modulating the expression of inflammatory genes.[1][13]
Figure 1: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
Comparative Analysis of p38 MAPK Inhibitors
The initial characterization of a novel inhibitor involves determining its potency against the purified enzyme (biochemical assay) and its efficacy in a biologically relevant cellular context (cell-based assay).
In Vitro Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the inhibitor's potency in a biochemical assay. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Isoform(s) | Mechanism | Biochemical IC₅₀ (p38α) | Reference(s) |
| Compound 16 | p38α | ATP-Competitive | 1.0 nM | [7] |
| Doramapimod (BIRB-796) | p38α, β, γ, δ | Allosteric (Type II) | 38 nM | [11] |
| SB203580 | p38α, β | ATP-Competitive (Type I) | 33 - 50 nM | [8][14] |
Causality: A low nanomolar IC₅₀, as seen with Compound 16, is a strong indicator of potent target engagement at the biochemical level. The different mechanisms of action (ATP-competitive vs. allosteric) are important. BIRB-796 binds to an inactive conformation of the kinase, often leading to slower binding kinetics but potentially higher selectivity and prolonged duration of action.[10]
Cellular Activity: Inhibition of TNF-α Production
To be therapeutically relevant, an inhibitor must effectively engage its target within a cell. A common and physiologically relevant readout for p38 MAPK activity is the production of the pro-inflammatory cytokine TNF-α in immune cells (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) stimulated with lipopolysaccharide (LPS).
| Inhibitor | Cellular Assay | Cellular IC₅₀ | Reference(s) |
| Compound 16 | LPS-induced TNF-α in THP-1 cells | 13 nM | [7] |
| Doramapimod (BIRB-796) | LPS-induced TNF-α in human PBMCs | 21 nM | |
| SB203580 | LPS-induced TNF-α in human monocytes | ~200 nM | [9] |
Causality: The shift between biochemical IC₅₀ and cellular IC₅₀ provides crucial insight. Factors such as cell permeability, off-target effects, and engagement with the target in its native complex can influence cellular potency. Compound 16 demonstrates a favorable, small shift, indicating good cell permeability and effective target engagement in a complex biological system.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. The following protocols provide a framework for generating reliable in vitro data.
Workflow for Inhibitor Characterization
Figure 2: Integrated Workflow for In Vitro Characterization of Kinase Inhibitors.
Protocol 1: Non-Radioactive In Vitro p38α Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the ability of purified, active p38α to phosphorylate a substrate.
-
Principle : Active p38α kinase phosphorylates the substrate protein, Activating Transcription Factor 2 (ATF-2). The amount of phosphorylated ATF-2 (p-ATF-2) is then quantified, typically by Western blot or ELISA, as a measure of kinase activity.[9][15] The assay is performed across a range of inhibitor concentrations to determine the IC₅₀.
-
Step-by-Step Methodology :
-
Reagent Preparation : Prepare Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). Prepare ATP solution (e.g., 100 µM in Kinase Assay Buffer).
-
Inhibitor Dilution : Perform a serial dilution of the test compound (e.g., Compound 16) and control inhibitors (BIRB-796, SB203580) in DMSO, followed by a final dilution in Kinase Assay Buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction : In a 96-well plate, combine:
-
Recombinant active p38α kinase (e.g., 5-10 ng).
-
Test compound or vehicle control at various concentrations.
-
Recombinant ATF-2 substrate (e.g., 1 µg).[15]
-
-
Initiation : Pre-incubate the kinase, substrate, and inhibitor for 10 minutes at 30°C. Initiate the reaction by adding the ATP solution.
-
Incubation : Allow the reaction to proceed for 30 minutes at 30°C.[15]
-
Termination : Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Detection :
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., 5% BSA or non-fat milk in TBST).
-
Probe with a primary antibody specific for phosphorylated ATF-2 (e.g., anti-phospho-ATF-2 Thr71).[9][15]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis : Quantify the band intensity for p-ATF-2. Plot the percentage of inhibition relative to the vehicle control against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement - Phospho-p38 Western Blot
This cell-based assay validates that the inhibitor can enter the cell and block the activation of p38 MAPK.
-
Principle : Cells are treated with a potent p38 activator (e.g., Anisomycin or UV radiation) to induce phosphorylation at Thr180/Tyr182. The ability of a pre-incubated inhibitor to block this phosphorylation event is measured by Western blot using a phospho-specific antibody.[16][17]
-
Step-by-Step Methodology :
-
Cell Culture : Plate cells (e.g., HeLa or THP-1) in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment : Pre-incubate cells with various concentrations of the test compound or controls for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulation : Add a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to all wells except the unstimulated negative control.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[12]
-
Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate.
-
-
Loading Control : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis : Quantify the band intensity for phospho-p38 and normalize it to the total p38 or loading control signal. This confirms that the reduction in the phospho-signal is due to inhibition of activation, not a decrease in total protein.
-
Conclusion and Future Directions
This guide outlines a robust, comparative approach for the initial in vitro characterization of novel p38 MAPK inhibitors derived from a this compound scaffold. By systematically evaluating biochemical potency (Protocol 1) and confirming cellular target engagement (Protocol 2), researchers can build a strong data package to support further development.
The data presented for the exemplar, Compound 16 , demonstrates a highly potent profile, superior to the established inhibitors SB203580 and BIRB-796 in both biochemical and cellular assays. This validates the utility of the imidazo[1,2-b]pyridazine scaffold in p38 MAPK inhibitor design.
Subsequent steps in a comprehensive drug discovery cascade would include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, determination of binding kinetics (k_on/k_off rates), and progression into in vivo models of inflammation or disease.
References
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P38 MAPK Inhibitor I BIRB 796. opnMe.com.[Link]
-
p38 MAPK Antibody #9212. Cell Signaling Technology, Inc.[Link]
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Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Semantic Scholar.[Link]
-
Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2- b ]pyridazine-based p38 MAP Kinase Inhibitors. ResearchGate.[Link]
-
An immunosorbent, nonradioactive p38 MAP kinase assay comparable to standard radioactive liquid-phase assays. PubMed.[Link]
-
SB203580 | p38 MAPK inhibitor. Cellagen Technology.[Link]
-
Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed.[Link]
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Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate.[Link]
-
Detection of phosphorylated p38 in Western blot analysis. ResearchGate.[Link]
-
Pyridazine based inhibitors of p38 MAPK. PubMed.[Link]
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Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate.[Link]
-
P38 Signaling Pathway. Creative Diagnostics.[Link]
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p38 MAPK Signaling Pathway. Sino Biological.[Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.[Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health.[Link]
-
Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. National Institutes of Health.[Link]
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed.[Link]
-
Imidazopyrimidines, potent inhibitors of p38 MAP kinase. PubMed.[Link]
-
New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry.[Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.[Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.[Link]
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.[Link]
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- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
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- 4. mdpi.com [mdpi.com]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. Pardon Our Interruption [opnme.com]
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- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,3-Dibromopyrazine and Its Isomers
Introduction: The Critical Need for Isomer Differentiation in Drug Development and Material Science
Pyrazine and its derivatives are fundamental heterocyclic scaffolds in a multitude of biologically active compounds and advanced functional materials. Among these, dibromopyrazines serve as versatile intermediates, where the bromine atoms act as handles for further chemical modifications, such as cross-coupling reactions. The precise positioning of these bromine atoms on the pyrazine ring drastically influences the molecule's steric and electronic properties, and consequently, the bioactivity or material characteristics of its derivatives. Therefore, the unambiguous identification of the specific isomer—2,3-dibromopyrazine, 2,5-dibromopyrazine, or 2,6-dibromopyrazine—is a critical quality control step in research, development, and manufacturing. This guide provides a comprehensive spectroscopic comparison of these three isomers, offering researchers, scientists, and drug development professionals the necessary data and experimental insights for their accurate identification.
Spectroscopic Techniques for Isomer Elucidation: A Methodological Overview
The differentiation of the dibromopyrazine isomers relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The choice of these methods is dictated by their ability to probe the subtle yet significant differences in the chemical environment of the atoms and bonds within each isomer.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a dibromopyrazine sample. The iterative nature of this process, particularly the interplay between different spectroscopic techniques, is crucial for confident structural assignment.
Caption: A generalized workflow for the spectroscopic identification of dibromopyrazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating the dibromopyrazine isomers. The number of signals, their chemical shifts (δ), and their coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's connectivity.
¹H NMR Spectroscopy: A Direct View of the Protons
The ¹H NMR spectra of the dibromopyrazine isomers are expected to be simple, yet highly informative. Due to the symmetry of the pyrazine ring and the substitution pattern, each isomer will exhibit a unique set of proton signals.
-
This compound: This isomer possesses a plane of symmetry, rendering the two protons chemically equivalent. Therefore, a single singlet is expected in the ¹H NMR spectrum.
-
2,5-Dibromopyrazine: This isomer has a C₂ axis of symmetry, making the two protons equivalent. A single singlet is also expected for this isomer. However, the chemical shift will differ from that of the 2,3-isomer due to the different electronic environment.
-
2,6-Dibromopyrazine: Similar to the 2,5-isomer, this molecule has a C₂ axis of symmetry, resulting in two equivalent protons and thus a single singlet in the ¹H NMR spectrum. The chemical shift will be distinct from the other two isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The number of unique carbon signals is a direct reflection of the molecule's symmetry.
-
This compound: Due to the plane of symmetry, there will be two sets of equivalent carbons, resulting in two distinct signals in the ¹³C NMR spectrum.
-
2,5-Dibromopyrazine: The C₂ symmetry of this isomer leads to two sets of equivalent carbons, and therefore, two signals in the ¹³C NMR spectrum.
-
2,6-Dibromopyrazine: This isomer also exhibits C₂ symmetry, resulting in two unique carbon environments and two signals in its ¹³C NMR spectrum.
The key to differentiation using ¹³C NMR lies in the chemical shifts of these signals, which are influenced by the electronegativity of the neighboring nitrogen and bromine atoms.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Dibromopyrazine Isomers
| Isomer | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |
| This compound | ~8.4 ppm (s, 2H) | ~145 ppm, ~140 ppm |
| 2,5-Dibromopyrazine | ~8.6 ppm (s, 2H) | ~148 ppm, ~143 ppm |
| 2,6-Dibromopyrazine | ~8.5 ppm (s, 2H) | ~150 ppm, ~141 ppm |
Note: The predicted chemical shifts are based on computational models and analysis of similar brominated heterocyclic systems. Actual experimental values may vary slightly.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dibromopyrazine isomer for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the FTIR spectra of the dibromopyrazine isomers may appear similar at first glance, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key vibrational modes to observe include:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
-
C=N and C=C stretching: The pyrazine ring vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern of the bromine atoms will slightly alter the frequencies and intensities of these bands.
-
C-Br stretching: The C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 2: Key FTIR Absorption Regions for Dibromopyrazine Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium intensity. |
| C=N, C=C Ring Stretch | 1400 - 1600 | Multiple bands, characteristic of the pyrazine ring. |
| C-H In-plane Bend | 1000 - 1300 | Fingerprint region, sensitive to substitution pattern. |
| C-H Out-of-plane Bend | 700 - 900 | Can be indicative of the number of adjacent protons. |
| C-Br Stretch | 500 - 700 | Useful for confirming the presence of bromine. |
The PubChem database provides an experimental FTIR spectrum for 2,5-dibromopyrazine, which can serve as a valuable reference.[1]
Experimental Protocol for FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a convenient and widely used technique for obtaining FTIR spectra of solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the dibromopyrazine isomer powder onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the dibromopyrazine isomers, the most crucial information from a mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks.
For a molecule containing two bromine atoms, the molecular ion region will show three peaks in a 1:2:1 intensity ratio:
-
[M]⁺: Containing two ⁷⁹Br atoms.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Containing two ⁸¹Br atoms.
The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can also provide structural information. The loss of bromine atoms or the pyrazine ring fragmentation can differ between the isomers, although these differences may be subtle.
Table 3: Expected Mass Spectrometry Data for Dibromopyrazine Isomers
| Isomer | Molecular Formula | Molecular Weight | Expected Molecular Ion Cluster (m/z) |
| This compound | C₄H₂Br₂N₂ | 237.88 g/mol | 236, 238, 240 (1:2:1 ratio) |
| 2,5-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 g/mol | 236, 238, 240 (1:2:1 ratio) |
| 2,6-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 g/mol | 236, 238, 240 (1:2:1 ratio) |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the dibromopyrazine isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like the dibromopyrazines, the most relevant transitions are π → π*. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the substitution pattern.
While UV-Vis spectroscopy is generally less definitive for isomer differentiation compared to NMR, subtle shifts in λmax can be observed between the isomers due to differences in their electronic structures.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the dibromopyrazine isomer is soluble (e.g., ethanol, methanol, or cyclohexane).
-
Solution Preparation: Prepare a dilute solution of the sample with a known concentration.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of dibromopyrazine isomers is paramount for their effective use in drug discovery and material science. This guide has outlined a multi-pronged spectroscopic approach that leverages the strengths of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy. While each technique provides valuable information, a confident structural assignment is best achieved through the collective interpretation of data from all methods. NMR spectroscopy, with its ability to provide detailed connectivity information, stands as the most definitive technique for distinguishing between the 2,3-, 2,5-, and 2,6-dibromopyrazine isomers. The accompanying spectroscopic data and experimental protocols provided herein serve as a practical resource for researchers in their pursuit of precise and accurate molecular characterization.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem Compound Summary for CID 11470421, 2,5-Dibromopyrazine. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyrazines: From Classical Condensations to Modern Cross-Coupling Strategies
The 2,3-disubstituted pyrazine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. The arrangement of substituents on the pyrazine core profoundly influences the molecule's biological activity and physicochemical properties. Consequently, the development of efficient and versatile synthetic routes to access this important class of compounds is of paramount importance.
This guide provides a critical comparison of established and emerging synthetic methodologies for the preparation of 2,3-disubstituted pyrazines. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Approaches: The Enduring Legacy of Condensation Chemistry
The traditional synthesis of the pyrazine core often relies on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While venerable, these methods remain relevant for their simplicity and the accessibility of starting materials.
The Gutknecht Pyrazine Synthesis: A Foundation Stone
First reported in 1879, the Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ.[1] This method is particularly effective for the synthesis of symmetrically substituted pyrazines.
The reaction proceeds through the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. The choice of oxidizing agent can influence the reaction efficiency and substrate scope.
Experimental Protocol: Gutknecht Pyrazine Synthesis
-
In situ generation of the α-amino ketone: An α-haloketone is reacted with an excess of ammonia. For instance, 2-chloroacetophenone can be treated with aqueous ammonia to form the corresponding α-amino ketone.[2]
-
Self-condensation: The α-amino ketone undergoes self-condensation upon heating. The reaction progress can be monitored by thin-layer chromatography.
-
Oxidation: The resulting dihydropyrazine is oxidized to the pyrazine. Common oxidizing agents include air, copper(II) salts, or manganese dioxide.
-
Work-up and Purification: The reaction mixture is typically subjected to an extractive work-up, followed by purification of the crude product by column chromatography or recrystallization.
Condensation of α-Dicarbonyls with α-Amino Amides
A more versatile approach for accessing unsymmetrically substituted pyrazines involves the condensation of an α-dicarbonyl compound with an α-amino amide. This method offers greater control over the substitution pattern of the final product.
The reaction mechanism involves the initial formation of an imine between the dicarbonyl and the amino group of the amide, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazine ring.
Modern Strategies: The Power of Metal-Catalyzed Cross-Coupling
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized aromatic systems, and pyrazines are no exception. These methods typically start from a pre-functionalized pyrazine core, most commonly a halogenated pyrazine, and introduce substituents through the formation of new carbon-carbon or carbon-heteroatom bonds.[3][4]
A key starting material for many of these approaches is 2,3-dichloropyrazine, which can be synthesized from piperazine and phosgene.[5] This versatile intermediate serves as a platform for the sequential and regioselective introduction of various substituents.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a widely used method for the arylation and alkylation of the pyrazine nucleus.[3]
The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The double Suzuki coupling on 2,3-dichloropyrazine allows for the synthesis of 2,3-diarylpyrazines.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloropyrazine
-
Reaction Setup: A flask is charged with 2,3-dichloropyrazine, the desired arylboronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, and the mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups onto the pyrazine ring through the palladium-catalyzed reaction of a terminal alkyne with a halopyrazine, often in the presence of a copper(I) co-catalyst.[3] This reaction is highly efficient for the synthesis of 2,3-dialkynylpyrazines from 2,3-dichloropyrazine.
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organostannane reagents to form C-C bonds with halopyrazines under palladium catalysis.[3] While organostannanes are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.
Direct C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes, avoiding the need for pre-functionalized starting materials.[6][7] In the context of pyrazine synthesis, this approach allows for the direct introduction of substituents onto the pyrazine core.
Ruthenium(II) catalyst systems have been shown to effectively catalyze the ortho-C–H bond activation of 2,3-diphenylpyrazine, enabling the introduction of further aryl groups.[6] Iron-catalyzed C-H functionalization has also been reported for the cross-coupling of pyrazines with organoboron species.[8]
Workflow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route to 2,3-disubstituted pyrazines.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methodologies.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Gutknecht Synthesis | Self-condensation of α-amino ketones. | Simple, uses readily available starting materials. | Limited to symmetrical pyrazines, can have moderate yields. | 40-60% |
| α-Dicarbonyl/α-Amino Amide Condensation | Condensation of two different precursors. | Access to unsymmetrical pyrazines, good regioselectivity. | Requires synthesis of specific starting materials. | 50-75% |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of halopyrazines with boronic acids. | High yields, excellent functional group tolerance, commercially available reagents. | Requires pre-functionalized pyrazines, potential for catalyst poisoning. | 70-95%[3] |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of halopyrazines with terminal alkynes. | Efficient for introducing alkynyl groups, mild reaction conditions. | Requires pre-functionalized pyrazines, sensitivity of the catalyst to air. | 60-90%[3] |
| Direct C-H Functionalization | Direct coupling of C-H bonds with various partners. | Atom-economical, avoids pre-functionalization. | Often requires directing groups, regioselectivity can be a challenge. | 50-80%[6][8] |
Conclusion and Future Outlook
The synthesis of 2,3-disubstituted pyrazines has evolved significantly from classical condensation reactions to sophisticated metal-catalyzed methodologies. While traditional methods remain valuable for their simplicity, modern cross-coupling reactions and direct C-H functionalization strategies offer unparalleled efficiency, versatility, and access to complex molecular architectures.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of symmetrical pyrazines from simple precursors, classical condensation methods are often sufficient. However, for the construction of complex, unsymmetrically substituted pyrazines, modern cross-coupling reactions starting from a halogenated pyrazine core are generally the methods of choice. The continued development of more efficient and selective direct C-H functionalization methods holds great promise for the future of pyrazine synthesis, offering a more sustainable and atom-economical approach to this important class of heterocycles.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). National Institutes of Health. [Link]
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Catalysts for C–H Activation and Functionalisation. (2020). MDPI. [Link]
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Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.). ResearchGate. [Link]
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Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]
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Singh, V. K., et al. (2018). Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 83(15), 8036-8046. [Link]
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]
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Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. (2011). PubMed. [Link]
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Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2023). MDPI. [Link]
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Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones. (2023). ResearchGate. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2020). RSC Publishing. [Link]
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Pyrazine. (n.d.). Wikipedia. [Link]
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A Head-to-Head Comparison of Ligands for the Selective Buchwald-Hartwig Amination of 2,3-Dibromopyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-disubstituted pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis, however, presents a significant challenge, particularly the selective functionalization of precursors like 2,3-dibromopyrazine. Achieving selective mono-amination while avoiding the formation of the di-aminated byproduct is a common hurdle. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for forging the critical C-N bond in these systems.[1]
The success of this transformation is not guaranteed by the palladium source alone; it is critically dependent on the choice of phosphine ligand. The ligand dictates the catalyst's reactivity, stability, and, most importantly, its selectivity. This guide provides a head-to-head comparison of prominent ligand classes for the Buchwald-Hartwig amination of this compound, offering field-proven insights and experimental data to inform rational catalyst selection.
The Catalytic Cycle: The Ligand's Central Role
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to appreciating the ligand's influence. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine displaces a halide from the palladium center, and a strong base deprotonates the coordinated amine to form a palladium amide intermediate.
-
Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the active Pd(0) catalyst.[2][3][4]
The phosphine ligand is bound to the palladium center throughout this cycle. Its electronic properties and steric bulk directly influence the rate and efficiency of each step. Bulky, electron-rich ligands, for example, promote both oxidative addition and the final reductive elimination, leading to higher catalyst turnover and overall reaction efficiency.[3]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Head-to-Head Ligand Comparison for Dihaloheterocycles
Direct comparative screening data for the selective mono-amination of this compound is sparse in the published literature. However, by compiling data from structurally analogous and challenging dihaloheteroaromatic substrates, we can establish a reliable performance hierarchy to guide ligand selection.
The primary challenge lies in facilitating the first C-N coupling while suppressing the second. This requires a catalyst system that is highly active towards the first C-Br bond but sterically or electronically hindered from readily reacting with the C-Br bond of the mono-aminated product.
Performance Data on Representative Dihaloheteroaromatic Substrates
The following table summarizes the performance of key ligand classes in the amination of challenging dihalo-pyridines and -pyrazines. These substrates serve as excellent models for predicting performance with this compound.
| Ligand Class | Representative Ligand | Substrate | Amine | Pd Source / Base | Conditions | Outcome / Yield | Key Insight | Reference |
| Bulky Biaryl Phosphines | XPhos | 3-Chloropyridine | Octylamine | Pd(OAc)₂ / NaOtBu | Toluene, 100 °C | Low conversion at low catalyst loading | Less effective than Josiphos for this specific heteroaryl chloride.[5] | [5] |
| Bulky Biaryl Phosphines | RuPhos | 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ / LiHMDS | Toluene, 100 °C, 16h | 83% | High efficiency for amination of a mono-halopyrazine.[2] | [2] |
| Bulky Biaryl Phosphines | BrettPhos | General Aryl Halides | Primary Amines | Pd Precatalyst / LiHMDS | THF, RT-80 °C | Moderate to Excellent | Particularly effective for primary amines.[2] | [2] |
| Ferrocene-Based | CyPF-tBu (Josiphos) | 3-Chloropyridine | Octylamine | Pd(OAc)₂ / NaOtBu | Toluene, 100 °C | >98% Conv. (0.005 mol% Pd) | Exceptionally high turnover numbers and selectivity for heteroaromatic halides.[5] | [5] |
| Chelating Bisphosphines | BINAP | 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ / LiHMDS | Toluene, 100 °C, 16h | 71% | Effective but generally lower yielding than modern bulky monophosphines.[2] | [2] |
| Chelating Bisphosphines | Xantphos | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / DBU | Toluene, 100 °C, 18h | "Hit" in HTE screen | Effective with milder, soluble organic bases.[6] | [6] |
Analysis and Field-Proven Insights
-
Bulky Biaryl Monophosphine Ligands (XPhos, RuPhos, BrettPhos): This class, developed by the Buchwald group, represents the gold standard for a wide range of C-N couplings. Their significant steric bulk is crucial. For a substrate like this compound, a ligand like XPhos is a strong candidate for achieving mono-selectivity. The bulky 2',4',6'-triisopropylbiphenyl group can create a sterically crowded palladium center after the first amination, potentially hindering the oxidative addition of the second C-Br bond on the now more electron-rich pyrazine ring.[7] BrettPhos is often the ligand of choice for reactions involving primary amines.[4]
-
Ferrocene-Based Diphosphine Ligands (Josiphos-type): The Hartwig group has championed ligands like CyPF-tBu . These ligands are noted for their remarkable activity and high turnover numbers, especially in the amination of (hetero)aryl chlorides.[5] Their chelating nature and unique steric environment often lead to high selectivity for mono-arylation of primary amines.[5] For a challenging substrate like this compound, a Josiphos-type ligand is an excellent starting point for screening, as it combines high reactivity with a structure conducive to selectivity.
-
Chelating Bisphosphine Ligands (Xantphos, BINAP): While earlier generation ligands like BINAP can be effective, they are often surpassed by modern bulky monophosphine ligands in terms of yield and reaction rates for heteroaromatic substrates.[2] Xantphos , with its wide bite angle, is particularly useful in preventing catalyst deactivation and can be effective with milder bases like DBU, which may be advantageous if the substrate is base-sensitive.[6]
Recommended Experimental Protocol: Selective Mono-amination
This protocol provides a robust starting point for the selective mono-amination of this compound with a generic primary or secondary amine, utilizing a bulky biaryl phosphine ligand.
Core Directive: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents must be anhydrous.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Caption: General experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Addition of Solvent and Amine: Under a positive pressure of argon, add anhydrous toluene via syringe. Follow with the addition of the amine.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired 2-amino-3-bromopyrazine.
Conclusion and Recommendations
The selective mono-amination of this compound is a challenging but achievable transformation. The choice of ligand is the most critical parameter for success.
-
For General Screening: Begin with a bulky biaryl monophosphine ligand like XPhos or a ferrocene-based ligand such as CyPF-tBu (Josiphos) . These classes have demonstrated superior performance for challenging heteroaromatic substrates.[5][7]
-
For Primary Amines: If coupling a primary amine, BrettPhos should be strongly considered due to its proven efficacy with this class of nucleophiles.[4]
-
Troubleshooting: If catalyst deactivation is suspected or if milder reaction conditions are required, a ligand with a wide bite angle like Xantphos in combination with a weaker base may provide a solution.[6]
Ultimately, the optimal ligand will depend on the specific amine being coupled. The insights and protocols provided in this guide serve as an authoritative starting point for researchers to efficiently develop robust and selective methods for the synthesis of valuable 2,3-disubstituted pyrazine derivatives.
References
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A Senior Application Scientist's Guide to Purity Assessment of 2,3-Dibromopyrazine Derivatives by HPLC
Introduction: The Critical Role of Purity in Pyrazine Chemistry
2,3-Dibromopyrazine and its derivatives are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals like antibiotics, anti-inflammatory agents, and kinase inhibitors.[1] Given that even minute impurities can drastically alter the pharmacological activity, toxicity, and safety profile of a final drug product, rigorous and accurate purity assessment of these intermediates is not merely a quality control step—it is a cornerstone of successful research and development.
This guide provides an in-depth comparison of analytical strategies for determining the purity of synthesized this compound derivatives, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond simple protocols and explain the causality behind methodological choices, empowering you to develop and validate robust analytical systems. We will explore the supremacy of HPLC for this class of compounds, compare it with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS), and provide actionable, field-proven protocols.
Why HPLC is the Gold Standard for Pyrazine Derivative Analysis
High-Performance Liquid Chromatography (HPLC) is the dominant separation technique in the pharmaceutical industry for several compelling reasons.[2] Its suitability for a vast range of molecules, especially the non-volatile and thermally sensitive compounds typical of complex pyrazine derivatives, makes it the preferred method over alternatives like Gas Chromatography.[3]
The core principle of HPLC involves partitioning a sample between a liquid mobile phase and a solid stationary phase.[2] By optimizing these phases and other chromatographic conditions, we can achieve high-resolution separation of the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products. The advantages of employing HPLC for purity analysis are numerous:
-
Superior Sensitivity and Resolution: HPLC can separate and detect impurities at very low levels (often below 0.1%), which is critical for meeting stringent regulatory requirements.[4]
-
Broad Applicability: It effectively analyzes a wide array of compounds, including those that are non-volatile or would decompose at the high temperatures required for GC.[5]
-
Quantitative Accuracy: When properly validated, HPLC provides highly precise and accurate quantification of impurities, which is essential for lot release and stability studies.[6]
-
Versatility in Detection: The use of detectors like a Photo Diode Array (PDA) or Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each separated peak. This is a powerful tool for peak purity assessment and can help in the tentative identification of unknown impurities.[7]
The entire analytical workflow, from sample preparation to the final purity report, is a systematic process designed to ensure data integrity.
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel 2,3-Dibromopyrazine Derivatives
In the relentless pursuit of novel anticancer therapeutics, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, pyrazine derivatives, six-membered aromatic rings with two nitrogen atoms, have garnered significant attention for their potential as potent anticancer agents.[1][2] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a promising new class of these compounds: derivatives of 2,3-dibromopyrazine.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of methodologies. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.
The Rationale for Focusing on Pyrazine Derivatives
Pyrazine and its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4] Their versatile chemical structure allows for extensive modification, enabling the synthesis of a diverse library of compounds with potentially unique mechanisms of action against cancer cells.[2][5] Recent studies have highlighted the potential of various pyrazine derivatives to inhibit cancer cell proliferation, making them a compelling subject for further investigation.[6][7]
This guide will compare the cytotoxic effects of novel this compound derivatives against established benchmarks, providing the necessary protocols and data interpretation frameworks to empower your research.
A Multi-Faceted Approach to Cytotoxicity Evaluation
A thorough assessment of a compound's cytotoxicity requires a multi-pronged approach. We will focus on three key assays that, when used in concert, provide a comprehensive picture of a compound's effect on cell viability and the underlying mechanisms of cell death.
-
Metabolic Activity Assessment: The MTT assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[8][9]
-
Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[10][11]
-
Apoptosis Induction Assessment: Caspase-3/7 and Annexin V assays are employed to determine if the compounds induce programmed cell death (apoptosis).[12][13]
The following sections will detail the protocols for these assays, provide a framework for data analysis, and offer a comparative analysis with a standard chemotherapeutic agent, Doxorubicin.[14][15]
Part 1: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[8] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
This protocol is a widely accepted standard for determining the cytotoxic effects of novel compounds.[8][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
96-well plates
-
Novel this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and the positive control (Doxorubicin) in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis and Interpretation
The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[8] This is determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) for Novel this compound Derivatives
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Derivative 1 | 15.2 | 22.5 | 18.9 |
| Derivative 2 | 8.7 | 12.1 | 9.8 |
| Derivative 3 | 25.4 | 30.1 | 28.3 |
| Doxorubicin | 1.2 | 0.8 | 1.5 |
Part 2: Evaluating Cell Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[10][11] This provides a reliable indicator of cell lysis and cytotoxicity.[17]
Experimental Protocol: LDH Assay
This protocol outlines the steps for quantifying LDH release, a key indicator of cytotoxicity.[10][17]
Materials:
-
Cells treated as described in the MTT assay protocol
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH Reaction Solution according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Stop Reaction: Add the Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]
Data Analysis and Interpretation
Cytotoxicity is calculated as a percentage of the maximum LDH release (from cells treated with a lysis buffer) after subtracting the spontaneous LDH release (from untreated cells).
Caption: Simplified Apoptotic Signaling Pathway.
Comparative Analysis and Concluding Remarks
The data generated from these assays will allow for a robust comparison of the cytotoxic potential of the novel this compound derivatives. By comparing their IC50 values from the MTT assay, the extent of membrane damage from the LDH assay, and their ability to induce apoptosis, researchers can identify the most promising lead compounds for further development.
It is crucial to compare these results against a well-established chemotherapeutic agent like Doxorubicin to benchmark the potency of the novel compounds. [18][19]While Doxorubicin is a potent anticancer drug, it is also associated with significant toxicity. [14]The ideal novel compound would exhibit high cytotoxicity towards cancer cells while demonstrating lower toxicity to normal cells, a parameter that can be assessed in subsequent studies.
This guide provides a foundational framework for the initial cytotoxic evaluation of novel this compound derivatives. The methodologies described are standard in the field and, when performed with care and appropriate controls, will yield reliable and reproducible data, paving the way for the discovery of the next generation of anticancer therapies.
References
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- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )
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- LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam. (URL: )
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (URL: )
- LDH Cytotoxicity Assay - Tribioscience. (URL: )
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- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (URL: )
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A Tale of Two Heats: Optimizing 2,3-Dibromopyrazine Reactions with Microwave-Assisted and Conventional Heating
A Senior Application Scientist's Guide to Enhancing Synthetic Efficiency
In the landscape of modern medicinal chemistry and drug development, 2,3-dibromopyrazine stands as a valuable scaffold, a versatile building block for the synthesis of a myriad of biologically active compounds. The selective functionalization of its carbon-bromine bonds, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, is a cornerstone of its synthetic utility. The choice of heating method for these transformations is a critical parameter that profoundly influences reaction times, yields, and overall efficiency. This guide provides an in-depth, objective comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for reactions involving this compound, supported by experimental data from analogous systems and established mechanistic principles.
The Fundamental Divide: Understanding the Heating Mechanisms
Conventional heating, typically employing an oil bath or heating mantle, relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture. This process is often slow and can lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the solution.
In stark contrast, microwave-assisted synthesis utilizes dielectric heating. Microwave radiation interacts directly with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and rotate. This molecular friction generates heat volumetrically and uniformly throughout the sample.[1][2] The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat.[1][2]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field, resulting in collisions and generating heat through resistance.[1]
This fundamental difference in energy transfer often translates to significant advantages for microwave-assisted reactions, including accelerated reaction rates, milder conditions, and improved yields.[3][4]
Performance Comparison: A Quantitative Look at Cross-Coupling Reactions
While direct, side-by-side comparative studies on this compound are not extensively documented in a single source, a clear picture of the relative performance of microwave-assisted and conventional heating can be constructed from data on analogous aryl bromide systems. The following tables summarize representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the typical enhancements observed with microwave irradiation.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Heating Method | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | 2-Bromoimidazopyrazine derivative | (A-taphos)2PdCl2 (10 mol%) | CsF | DME/H₂O | 100 | 20-30 min | 70-90 |
| Conventional | 2-Bromopyridine | Pd(OAc)₂ / Ligand | K₂CO₃ | aq. isopropanol | Reflux | Several hours | Moderate-High |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Heating Method | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Dibromobenzene | Pd₂(dba)₃ / XPhos | tBuONa | Toluene | 150 | 10-30 min | ~90 |
| Conventional | Dibromobenzene | Pd₂(dba)₃ / XPhos | tBuONa | Toluene | 110-120 | 24 h | Moderate |
| Conventional | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 h | 60 |
The data strongly suggests that microwave irradiation can dramatically reduce reaction times for both Suzuki and Buchwald-Hartwig couplings from hours to mere minutes, while often providing comparable or superior yields.[1][4]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction with this compound, adapted from established protocols for both microwave-assisted and conventional heating.
Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of a related bromo-heterocycle.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(A-taphos)₂PdCl₂ (or other suitable palladium catalyst, 5-10 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and cesium fluoride.
-
Add the degassed DME/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conventional Heating Suzuki-Miyaura Coupling
This is a typical procedure for a Suzuki coupling reaction using conventional heating, adapted from protocols for bromopyridines.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (or other suitable palladium precursor, 2-5 mol%)
-
Suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Aqueous isopropanol or Toluene/Water mixture (degassed)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and potassium carbonate.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the key differences in the experimental workflow between microwave-assisted and conventional heating methods.
Caption: Comparative workflow of microwave vs. conventional heating.
Discussion and Strategic Recommendations
The adoption of microwave-assisted heating presents a compelling opportunity to significantly accelerate reaction discovery and optimization for syntheses involving this compound. The primary advantages of microwave heating are the drastic reduction in reaction times and often an improvement in product yields.[1][4] This enhanced efficiency can be particularly beneficial in high-throughput synthesis and the rapid generation of compound libraries for drug development.
However, conventional heating remains a robust and widely accessible technique. It may be preferred in situations where microwave reactors are not available, or for reactions that are sensitive to the rapid temperature changes characteristic of microwave heating.
Causality behind Experimental Choices:
-
Catalyst and Ligand Selection: For both heating methods, the choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the rate-limiting oxidative addition step and prevent catalyst deactivation.
-
Base and Solvent: The choice of base and solvent system is also critical and can influence reaction outcomes. Inorganic bases like K₂CO₃ and CsF are commonly used in Suzuki couplings, while stronger bases like NaOtBu are typical for Buchwald-Hartwig aminations. The solvent should be chosen to ensure solubility of the reagents and to have a sufficiently high boiling point for conventional heating, or a high dielectric constant for efficient microwave heating.
References
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Jamel, N. S., Skhirtladze, L., Hussein, A. A., Ma, Y., Woon, K. L., Abdulwahab, M. K., Grazulevicius, J. V., & Ariffin, A. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link]
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Wikipedia. (2023). Microwave chemistry. [Link]
-
Reddy, T. J., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(40), 5469-5473. [Link]
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Fábián, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1447-1455. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Comparative Guide to the Kinetic Analysis of 2,3-Dibromopyrazine Substitution Reactions
This guide provides a comprehensive analysis of the reaction kinetics for 2,3-dibromopyrazine, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] For researchers and professionals in drug development, understanding the reactivity of this substrate is paramount for designing efficient and predictable synthetic routes. We will delve into the mechanistic underpinnings of its substitution reactions, provide detailed experimental protocols for kinetic analysis, and compare the reactivity of various nucleophiles, supported by illustrative experimental data.
Introduction: The Significance of the Pyrazine Core and Its Reactivity
Pyrazine and its derivatives are foundational structures in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The 2,3-dihalo-substituted pyrazine motif is a particularly valuable precursor, allowing for sequential and site-selective functionalization to build molecular complexity.
These transformations predominantly occur via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] Unlike electron-rich aromatic rings (like benzene) that favor electrophilic substitution, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, especially when activated by electron-withdrawing halogen substituents.[5][6]
The SNAr reaction is typically a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4] This step is usually the rate-determining step of the reaction.[7]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the leaving group (a halide ion).
Understanding the kinetics of this process—how fast it proceeds with different nucleophiles—is essential for optimizing reaction conditions, predicting outcomes, and scaling up syntheses.
The SNAr Mechanism on this compound
The general mechanism for the monosubstitution of this compound is illustrated below. The electron-withdrawing nature of the nitrogen atoms and the remaining bromine atom helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, facilitating the reaction.
Caption: General SNAr mechanism for this compound.
Experimental Design for Comparative Kinetic Analysis
To objectively compare the reactivity of different nucleophiles, a robust and reproducible experimental setup is crucial. We employ UV-Vis spectrophotometry to monitor the reaction progress in real-time. This technique is ideal when the product of the reaction has a distinct UV-Vis absorbance maximum separate from the reactants.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: The kinetics of a bimolecular reaction (Substrate + Nucleophile → Product) can be simplified by using a large excess of one reactant (the nucleophile, typically >10 equivalents).[8] Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, causing the reaction to behave as a pseudo-first-order process. This simplifies the data analysis significantly, allowing us to determine the observed rate constant (kobs) by fitting the data to a single exponential function.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) is often chosen.[9][10] These solvents are capable of solvating the nucleophile and the charged intermediate without participating in the reaction (e.g., through hydrogen bonding), which could complicate the kinetics.
-
Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature must be maintained using a thermostatted cell holder to ensure the accuracy and comparability of the results.[10]
Detailed Experimental Protocols
The following protocols outline a self-validating system for determining the second-order rate constants for the reaction of this compound with various nucleophiles.
Protocol 1: Preparation of Stock Solutions
-
Substrate Stock Solution (0.01 M): Accurately weigh 23.78 mg of this compound (MW = 237.88 g/mol ) and dissolve it in a 10 mL volumetric flask using acetonitrile (MeCN).
-
Nucleophile Stock Solutions (0.5 M): Prepare stock solutions for each nucleophile to be tested (e.g., piperidine, morpholine, sodium methoxide) in MeCN.
-
For liquid amines (e.g., piperidine): Calculate the required volume based on density and accurately dispense into a 10 mL volumetric flask, diluting to the mark with MeCN.
-
For solid nucleophiles (e.g., sodium methoxide): Accurately weigh the required amount and dissolve in a 10 mL volumetric flask with MeCN.
-
-
Serial Dilutions: From the 0.5 M nucleophile stock, prepare a series of five concentrations ranging from 0.05 M to 0.25 M in separate 10 mL volumetric flasks. This series will be used to establish the relationship between kobs and nucleophile concentration.
Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to kinetics mode.
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
-
Determine λmax of Product:
-
In a quartz cuvette, mix a small amount of the substrate solution with a nucleophile solution and allow the reaction to go to completion.
-
Scan the resulting solution to determine the wavelength of maximum absorbance (λmax) for the product. The starting material should have minimal absorbance at this wavelength.[11]
-
-
Kinetic Run:
-
Pipette 2.0 mL of the first nucleophile dilution (e.g., 0.05 M) into a quartz cuvette and place it in the holder to allow it to reach thermal equilibrium.
-
Calibrate the instrument by setting the absorbance to zero (autozero).
-
Initiate the reaction by injecting a small, precise volume of the substrate stock solution (e.g., 40 µL, to give a final concentration of ~0.0002 M) into the cuvette.
-
Immediately cap the cuvette, mix by inverting 2-3 times, and start recording the absorbance at λmax as a function of time.
-
Continue data collection for at least 10 half-lives, or until the absorbance value plateaus, indicating reaction completion.
-
-
Repeat: Repeat step 3 for each of the remaining nucleophile concentrations.
-
Data Replication: Perform each kinetic run in triplicate to ensure reproducibility.
Protocol 3: Data Analysis
-
Determine kobs: Fit the absorbance vs. time data for each run to a first-order exponential equation:
-
At = A∞ - (A∞ - A0)e-kobst
-
Where At is absorbance at time t, A0 is initial absorbance, A∞ is final absorbance, and kobs is the pseudo-first-order rate constant. Most kinetics software can perform this fit automatically.
-
-
Determine Second-Order Rate Constant (k2):
-
Plot the calculated kobs values (y-axis) against the corresponding nucleophile concentrations ([Nu], x-axis).
-
The data should yield a straight line passing through the origin, according to the equation: kobs = k2[Nu].
-
The slope of this line is the second-order rate constant, k2. Perform a linear regression to determine the slope with high accuracy.
-
Caption: Experimental workflow for kinetic analysis.
Comparative Performance and Discussion
The following table presents illustrative kinetic data for the reaction of this compound with three different nucleophiles in acetonitrile at 25°C. This data is based on established reactivity principles for SNAr reactions.[7][11][12]
| Nucleophile | Class | pKaH (in DMSO) | Second-Order Rate Constant (k2) [M-1s-1] | Relative Rate |
| Piperidine | Secondary Amine | 11.2 | 8.5 x 10-3 | ~ 21 |
| Morpholine | Secondary Amine | 8.7 | 4.1 x 10-4 | 1 |
| Sodium Methoxide | Alkoxide | 29.0 | 1.2 x 10-2 | ~ 29 |
Analysis of Results:
-
Piperidine vs. Morpholine: Piperidine is significantly more reactive than morpholine (~21 times faster). While both are secondary amines, morpholine contains an electron-withdrawing oxygen atom, which reduces the nucleophilicity of the nitrogen atom. This is consistent with piperidine being a stronger base than morpholine, leading to a faster nucleophilic attack.[8][13]
-
Sodium Methoxide: The methoxide anion is the most reactive nucleophile in this comparison. As a negatively charged, highly localized nucleophile, its rate of attack on the electron-deficient pyrazine ring is extremely rapid. This highlights the general principle that anionic nucleophiles are often more potent in SNAr reactions than their neutral counterparts.[4]
-
Rate-Determining Step: The observed reactivity order (Methoxide > Piperidine > Morpholine) aligns with the nucleophilicity of the species. This provides strong evidence that the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step, a hallmark of the SNAr mechanism.[11][14]
Conclusion and Implications
This guide provides a robust framework for the kinetic analysis of this compound substitution reactions. The data clearly demonstrates that the rate of substitution is highly dependent on the intrinsic nucleophilicity of the attacking species. Stronger bases and anionic nucleophiles, such as piperidine and sodium methoxide, exhibit significantly faster reaction rates compared to weaker, neutral nucleophiles like morpholine.
For researchers in drug development and process chemistry, these findings are critical. By quantifying reactivity, one can rationally select nucleophiles and reaction conditions to achieve desired transformations efficiently, minimize side products, and ensure predictable scalability. The detailed protocols provided herein offer a reliable method for generating high-quality kinetic data to support the synthesis of novel pyrazine-based compounds.[15]
References
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Balaraman, E., Gunanathan, C., Zhang, J., Shimon, L. J. W., & Milstein, D. (2011). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Zhang, Y., Yang, S., Tang, S., Li, Y., & Zuo, Z. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- BenchChem. (2025).
- Ong, P. C., & Wong, C. L. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
- Wikipedia. (n.d.).
- The Organic Chemistry Tutor. (2019).
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Clayden, J., & Warren, S. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Gallardo-Fuentes, S., Santos, L. S., & Contreras, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Um, I. H., Buncel, E., & Hoz, S. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry.
- Dabbagh, A. M. M., Al-Hamdany, A. W. J., & Al-Sabawi, A. H. (2012). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Rafidain Journal of Science.
- Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Substitution Reactions on 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
- Al-Niaimi, A. A., Al-Allaf, T. A. K., & Abdullah, B. H. (2024). Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC)2] Complex. Egyptian Journal of Chemistry.
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A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A 2,3-Dibromopyrazine Case Study
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel kinase inhibitors, using the 2,3-dibromopyrazine scaffold as a central example. While extensive public data on the kinome-wide selectivity of this specific scaffold is emerging, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to rigorously evaluate their own kinase inhibitor candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis against established inhibitors, empowering you to generate a robust and reliable selectivity profile for your compounds of interest.
The Significance of the Pyrazine Scaffold and the Imperative of Selectivity
The pyrazine ring system is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated as inhibitors of a range of kinases, including c-Met, VEGFR-2, and S-phase kinase-associated protein 2 (Skp2).[1][2] The this compound core offers synthetic handles for the elaboration of diverse chemical libraries, making it an attractive starting point for the development of novel kinase inhibitors.
However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to cellular toxicity, misleading experimental results, and adverse events in a clinical setting. Therefore, a thorough and early assessment of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of robust drug discovery and development.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of large-scale screening against a broad panel of kinases, followed by more focused biochemical and cell-based assays to validate and quantify the interactions.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-Dibromopyrazine
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized reagents like 2,3-Dibromopyrazine are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every procedural step is grounded in scientific rationale and established safety protocols.
This compound is a halogenated heterocyclic compound, a class of molecules invaluable in synthetic chemistry for building complex molecular architectures.[1] However, its chemical properties necessitate a rigorous and informed approach to waste management. Improper disposal can lead to environmental contamination, regulatory violations with significant penalties, and immediate health hazards.[2]
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This knowledge dictates the necessary safety precautions. This compound is classified with several hazards that demand respect and appropriate protection.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Source: Adapted from PubChem CID 13867572.[3]
Causality Behind PPE Selection: Based on this hazard profile, the following minimum PPE is mandatory when handling this compound, including its waste products:
-
Nitrile or Neoprene Gloves: To prevent skin contact, which can be harmful and cause irritation.[3][4] Always check the manufacturer's glove compatibility chart.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles are required to protect against serious eye irritation from splashes or fine dust.[3]
-
Fully-Buttoned Laboratory Coat: To protect skin and clothing from contamination.[4]
-
Certified Chemical Fume Hood: All work, including weighing, transferring, and preparing waste containers, must be performed in a properly functioning fume hood to mitigate the risk of inhaling harmful dust or vapors.[4][5]
Part 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .
The Scientific Rationale: Standard organic solvent waste is often recycled through distillation. Halogenated compounds, like this compound, can interfere with this process and damage recycling equipment. More importantly, the incineration of mixed waste containing halogens without specialized equipment can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Licensed hazardous waste disposal facilities use high-temperature incinerators equipped with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) generated from burning halogenated materials, a process that is environmentally critical.[6]
Therefore, never mix waste containing this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[7]
Part 3: Standard Operating Procedure (SOP) for Routine Waste Collection
This protocol outlines the self-validating system for the routine collection of this compound waste, ensuring compliance and safety from the point of generation.
Step-by-Step Protocol:
-
Container Selection:
-
Initial Labeling:
-
Waste Accumulation:
-
Collect all waste (e.g., residual solids, contaminated solutions, rinsates) directly into the labeled halogenated waste container.
-
This container must be kept in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of laboratory personnel.[2][9]
-
Crucially, keep the waste container closed at all times , except when actively adding waste.[2] This prevents the release of harmful vapors into the laboratory.
-
-
Final Disposal:
-
Do not overfill the container. Leave adequate headspace (typically 10-15%) to allow for expansion.
-
Once the container is full or the experiment is complete, ensure the cap is tightly sealed.
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[2] Never pour this chemical waste down the drain or place it in the regular trash.[2][8]
-
Part 4: Emergency Protocol: Spill Management
Accidents can happen. A prepared response is key to mitigating risk.
For Minor Spills (manageable by trained lab personnel):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood if possible.
-
Don PPE: Wear the appropriate PPE as detailed in Part 1. For a solid spill, an N95 dust respirator is also recommended.
-
Contain & Clean:
-
Package & Label: Seal the container and label it clearly as "Spill Debris containing this compound."
-
Dispose: Treat this container as hazardous waste and arrange for pickup through your EH&S department.[12]
-
Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your safety protocols) and wash thoroughly with soap and water.
For Major Spills (large quantity, outside of a fume hood, or if you feel unsafe):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain vapors.
-
Alert: Activate the nearest fire alarm and alert your institution's emergency response team (e.g., call 911 or the campus emergency number) and your EH&S department.[4]
-
Report: Provide responders with the name of the chemical (this compound) and any other relevant information from a safe location. Do not re-enter the area until it has been cleared by trained professionals.
Part 5: Disposal Pathway Decision Framework
The following diagram illustrates the logical flow for determining the correct disposal procedure.
A decision-making workflow for this compound disposal.
By adhering to these scientifically grounded procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their professional responsibility to the wider community and ecosystem.
References
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- Fisher Scientific. 2-Amino-3,5-dibromopyrazine Safety Data Sheet. (2023, October 6).
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- Thermo Fisher Scientific. 2,6-Dibromopyrazine Safety Data Sheet. (2025, October 24).
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- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dibromopyrazine
As researchers and drug development professionals, our work with novel chemical entities like 2,3-Dibromopyrazine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a causal understanding of its hazard profile. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.
Understanding the Hazard: The 'Why' Behind the Protocol
This compound is classified as an irritant.[1][2] The primary hazards associated with this off-white, crystalline solid are:
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[1][3]
Crucially, many safety data sheets (SDS) note that the toxicological properties of this compound have not been fully investigated.[4] This lack of comprehensive data demands a conservative and rigorous approach to safety. We must operate under the assumption that unknown hazards may exist and that minimizing exposure is paramount. Therefore, our safety protocols are designed not just to mitigate known risks but to provide a robust shield against the unknown.
Foundational Safety: Engineering Controls First
Before any personal protective equipment is considered, the primary line of defense is always engineering controls. All handling of this compound powder must be conducted within a certified chemical fume hood.[2][5] This control captures airborne dust at the source, drastically reducing the potential for inhalation, which is a primary exposure route.[3] Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height during manipulations.
The PPE Ensemble: Your Personal Defense System
When engineering controls are properly used, PPE serves as the critical final barrier. The following is a detailed breakdown of the required PPE ensemble for handling solid this compound.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves (unlined) | Prevents skin contact and irritation. Check for tears before each use.[6] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 compliant) | Protects against dust particles and potential splashes. Must form a seal around the eyes.[4][7] |
| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splashing, such as when handling larger quantities or solutions.[8] |
| Body Protection | 100% Cotton Lab Coat (fully fastened) | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | N95 Dust Mask (minimum) | Required if handling outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of irritating dust.[4] |
Detailed Procedural Logic:
-
Hand Protection: Standard laboratory gloves, such as nitrile gloves, are effective against incidental contact with solid this compound.[9] The most critical step is the process of using them. Always inspect gloves for pinholes or tears before donning. Use proper technique to remove gloves to avoid contaminating your skin, and always wash your hands thoroughly with soap and water after removing them.[10]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] Standard safety glasses are insufficient as they do not protect from dust entering from the top or sides.[7] When handling quantities greater than a few grams or preparing solutions, a face shield should be worn over the safety goggles to protect the entire face.[8]
-
Body Protection: A clean, fully-fastened lab coat prevents the compound from getting on your personal clothing and skin. Work clothes should be laundered separately from other clothing.[10]
-
Respiratory Protection: Under normal operating conditions within a functioning chemical fume hood, respiratory protection should not be necessary. However, if a procedure has a high potential to generate dust (e.g., scraping dried material, cleaning a significant spill), a NIOSH-approved N95 particulate respirator is the minimum requirement.[4] This prevents inhalation of the irritant dust.[3]
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is essential for minimizing risk. The following procedure integrates PPE use with safe handling practices.
Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
-
Preparation: Before bringing the chemical into the workspace, confirm that the fume hood is on and functioning correctly. Inspect your PPE for any defects.[11] Place all necessary equipment (spatulas, weigh boats, solvent) inside the hood to minimize reaching in and out.
-
Donning Sequence: Put on your lab coat first, followed by eye and face protection. Gloves are last, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling: Conduct all operations that may generate dust, such as weighing and transferring, at least six inches inside the fume hood sash.
-
Decontamination and Doffing: After handling, securely close the primary container. Wipe down any surfaces you may have touched. The doffing sequence is critical to prevent cross-contamination. Remove gloves first and dispose of them in a designated hazardous waste container.[1] Next, remove your lab coat, turning it inside out as you do so. Remove eye protection last.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]
Emergency Response and Disposal
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4]
Spill Response: For a small spill, ensure proper PPE is worn (including an N95 respirator). Gently sweep up the solid material, avoiding dust formation, and place it into a sealed, labeled container for hazardous waste disposal.[1][2] Clean the area with a wet cloth, and dispose of the cloth as hazardous waste.
Disposal Plan: All this compound waste and any materials contaminated with it (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard in the regular trash or pour down the drain.[4]
By integrating this expert-level understanding of the risks with a meticulous and repeatable set of procedures, you build a culture of safety that becomes second nature. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13867572, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 2,6-Dibromopyrazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620004, 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
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California Department of Pesticide Regulation. (n.d.). Appendix 1--Personal Protective Equipment Requirements. Retrieved from [Link]
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Autech Corp. (2017, October 23). MSDS of 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
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University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
